molecular formula C19H36N2O3 B585070 (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid

(Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid

货号: B585070
分子量: 340.5 g/mol
InChI 键: OUFBVXMGWWCVFO-CLFYSBASSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

17(R),18(S)-Epoxyeicosatetraenoic acid (17(R),18(S)-EpETE), a natural cytochrome P450 epoxygenase metabolite of eicosapentaenoic acid, is known to reduce the contraction rate of spontaneously beating heart cells and to protect neonatal rat cardiomyocytes against arrhythmias induced by β-adrenergic agonists (EC50 = ~ 1-2 nM). CAY10662 is a 1,3 disubstituted urea derivative of 17(R),18(S)-EpETE that is more metabolically robust and reduces the contractility of cardiomyocytes with improved potency (EC50 < 1 nM) over its parent compound. At concentrations 1,000-fold higher than required for the effect on cardiomyocytes, 1-5 μM CAY10662 exerts weak dose-dependent soluble epoxide hydrolase inhibition.

属性

IUPAC Name

(Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36N2O3/c1-2-20-19(24)21-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(22)23/h7,9H,2-6,8,10-17H2,1H3,(H,22,23)(H2,20,21,24)/b9-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFBVXMGWWCVFO-CLFYSBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCCCC=CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)NCCCC/C=C\CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid, also identified as Compound 21, is a synthetic, urea-containing fatty acid derivative recognized for its potent vasorelaxant properties. This technical guide synthesizes the currently available information regarding its discovery, physicochemical characteristics, and biological activity. While detailed experimental protocols for its synthesis and the specific signaling pathways for its action are not extensively documented in publicly accessible literature, this guide provides a comprehensive overview based on existing data and the general understanding of related compounds.

Discovery and Overview

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₉H₃₆N₂O₃EvitaChem
Molecular Weight 340.5 g/mol EvitaChem
Appearance Not specified-
Solubility Not specified-

Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not available in the public domain. However, based on its chemical structure, a plausible synthetic route can be proposed. The synthesis would likely involve the reaction of a (Z)-16-aminohexadec-11-enoic acid derivative with an ethyl isocyanate or a related reagent to form the terminal ethylurea group.

Below is a hypothetical workflow for the synthesis of such a compound, based on general principles of organic chemistry for the formation of urea-containing fatty acids.

G cluster_start Starting Material Preparation cluster_urea Urea Formation cluster_final Final Product start_acid (Z)-16-hydroxyhexadec-11-enoic acid amino_acid (Z)-16-aminohexadec-11-enoic acid derivative start_acid->amino_acid Functional Group Transformation (e.g., Azide reduction) reaction Reaction in aprotic solvent amino_acid->reaction reagent Ethyl isocyanate reagent->reaction purification Purification (e.g., Chromatography) reaction->purification final_product This compound purification->final_product

Caption: Hypothetical synthesis workflow for this compound.

Biological Activity and Mechanism of Action

Vasorelaxant Activity

The primary reported biological activity of this compound is its ability to induce vasorelaxation. Quantitative analysis has determined its half-maximal effective concentration (EC₅₀) for this effect.

ParameterValueSource
EC₅₀ (Vasorelaxation) 5.7 µM[1]

This level of potency suggests that the compound is a significant candidate for further investigation in the context of cardiovascular diseases characterized by vasoconstriction, such as hypertension.

Proposed Mechanism of Action

The precise signaling pathway through which this compound exerts its vasorelaxant effects has not been explicitly detailed in available literature. However, for similar fatty acid amide compounds, vasorelaxation is often mediated through pathways involving the vascular endothelium.

A proposed general mechanism for vasorelaxation by fatty acid derivatives is depicted below. This is a generalized pathway and may not fully represent the specific actions of Compound 21.

G cluster_endothelium Endothelial Cell cluster_smc Smooth Muscle Cell Compound (Z)-16-(ethylcarbamoylamino) hexadec-11-enoic acid Receptor Putative Receptor (e.g., GPCR) Compound->Receptor eNOS eNOS Activation Receptor->eNOS Signal Transduction NO Nitric Oxide (NO) Production eNOS->NO sGC Soluble Guanylate Cyclase (sGC) Activation NO->sGC Diffusion cGMP Increased cGMP sGC->cGMP Relaxation Vasorelaxation cGMP->Relaxation

Caption: A generalized signaling pathway for endothelium-dependent vasorelaxation.

Future Directions

The potent vasorelaxant activity of this compound makes it an intriguing molecule for cardiovascular drug discovery. Future research should focus on:

  • Elucidation of the detailed synthetic methodology: Publication of the full experimental protocol would enable wider investigation by the scientific community.

  • Identification of the molecular target and signaling pathway: Understanding the precise mechanism of action is crucial for further development and optimization.

  • In vivo efficacy and safety studies: Evaluation in animal models of cardiovascular disease is a necessary next step to determine its therapeutic potential.

  • Structure-activity relationship (SAR) studies: Synthesis and testing of analogs will help to identify the key structural features responsible for its biological activity and to develop even more potent and selective compounds.

Conclusion

This compound is a promising vasorelaxant agent. While there are significant gaps in the publicly available information regarding its discovery and synthesis, the confirmed biological activity warrants further investigation. This guide provides a summary of the current knowledge to aid researchers and drug development professionals in their exploration of this and related compounds for the potential treatment of cardiovascular diseases.

References

what is the structure of (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid

An In-depth Structural Analysis

This document provides a detailed examination of the chemical structure of this compound, a compound identified as a vasorelaxant with potential applications in cardiovascular disease research.[1] The analysis focuses on the constituent parts of the molecule as defined by its IUPAC name, providing a foundational understanding for researchers, scientists, and drug development professionals.

Molecular Structure Analysis

The name this compound systematically describes the molecule's architecture. It is classified as a complex organic compound, specifically a modified monounsaturated fatty acid.[2] The structure can be deconstructed into three primary components: a fatty acid backbone, a specific stereoisomer of a carbon-carbon double bond, and a terminal functional group.

The Fatty Acid Backbone

The core of the molecule is hexadec-11-enoic acid . This indicates:

  • A hexadec- root, signifying a chain of 16 carbon atoms.

  • The -oic acid suffix, which designates the presence of a carboxylic acid (-COOH) functional group at position C1.

  • An -en- infix at position 11, indicating a double bond between carbon 11 and carbon 12.

The parent fatty acid, (Z)-11-hexadecenoic acid, is a naturally occurring compound found in various biological systems.[2][3]

Stereochemistry of the Double Bond

The (Z)- prefix specifies the stereochemistry of the double bond at C11. This refers to the Zusammen (together) configuration, where the highest-priority substituents on each carbon of the double bond are on the same side. For a hydrocarbon chain, this results in a "cis" conformation, introducing a distinct kink into the aliphatic tail.

The Terminal Substituent

Located at the opposite end of the chain from the carboxylic acid is the 16-(ethylcarbamoylamino) group. This complex substituent is attached to the 16th carbon and is composed of:

  • An amino group (-NH-).

  • A carbamoyl group, which itself is a carbonyl group bonded to an amino group (-C(=O)NH-).

  • An ethyl group (-CH2CH3) attached to the terminal nitrogen of the carbamoyl moiety.

Together, this forms an ethylurea derivative attached to the fatty acid chain via a nitrogen atom, specifically an N-ethyl-N'-hexadecylurea structure.

Physicochemical and Biological Properties

The combination of a long, kinked hydrocarbon tail and polar functional groups at both ends (a carboxylic acid and an ethylurea group) gives the molecule amphipathic properties.

Data Summary

The following tables summarize the key structural and biological characteristics of the molecule.

Structural FeatureDescription
Molecular Formula C19H36N2O3
Parent Chain 16-carbon fatty acid (Hexadecanoic acid derivative)
Primary Functional Groups Carboxylic Acid, Alkene, Urea (specifically, an N,N'-disubstituted urea)
Unsaturation Monounsaturated, with a double bond at C11
Stereochemistry (Z) or cis-configuration at the C11-C12 double bond
Biological Activity Data
Activity Vasorelaxant
EC50 5.7 µM[1]

Experimental Protocols

This document focuses on the chemical structure of this compound. As such, it does not include experimental protocols for its synthesis or biological evaluation. Methodologies for the synthesis of related fatty acid derivatives and ureas can be found in standard organic chemistry literature.

Structural and Logical Relationships

The following diagrams illustrate the logical connectivity of the functional components of the molecule. Please note that Graphviz is a tool for representing relationships and workflows, not for generating chemically accurate, to-scale 2D structures.

G cluster_0 Molecule: this compound C1 Carboxylic Acid (-COOH) Chain Aliphatic Chain (C2 to C10) C1->Chain C11_12 (Z)-Alkene (-CH=CH-) Chain->C11_12 Chain2 Aliphatic Chain (C13 to C15) C11_12->Chain2 C16_Group Ethylcarbamoylamino Group Chain2->C16_Group

Caption: Connectivity of functional groups in the molecule.

G cluster_1 Breakdown of the 16-(ethylcarbamoylamino) Group C16 C16 of Hexadecane Chain Amino Amino Linker (-NH-) C16->Amino attached to Carbamoyl Carbamoyl Core (-C=O)-NH-) Amino->Carbamoyl part of Ethyl Ethyl Group (-CH2CH3) Carbamoyl->Ethyl attached to

Caption: Logical structure of the terminal substituent.

References

biological activity of (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Activity of URB597 (Cyclohexylcarbamic acid 3'-(aminocarbonyl)-[1,1'-biphenyl]-3-yl ester)

Disclaimer: The compound "(Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid" as initially queried is not synonymous with the well-researched FAAH inhibitor URB597. This guide focuses on the extensive biological data available for URB597, correctly identified as Cyclohexylcarbamic acid 3'-(aminocarbonyl)-[1,1'-biphenyl]-3-yl ester. One search result indicated that "this compound" is a vasorelaxant with an EC50 of 5.7 μM[1][2].

Introduction

URB597, also known as KDS-4103, is a potent, selective, and irreversible inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides, such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA). By inhibiting FAAH, URB597 elevates the endogenous levels of these signaling lipids, leading to a wide array of biological effects. This technical guide provides a comprehensive overview of the biological activity of URB597, detailing its mechanism of action, quantitative efficacy, experimental protocols, and the signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Biological Data

The biological activity of URB597 has been quantified in various in vitro and in vivo systems. The following tables summarize the key quantitative data for its inhibitory potency and physiological effects.

Target Species/Tissue Assay Type IC50 Reference
FAAHRat Brain MembranesIn vitro~5 nM[3]
FAAHRat Cortical Neurons (intact)In vitro~0.5 nM[3]
FAAHHuman Liver MicrosomesIn vitro3 nM
FAAHHuman Brain MembranesIn vitro4.6 nM[4]
FAAHRat BrainIn vivo (i.p. admin)ID50: 0.15 mg/kg[3]
Biological Effect System Metric Value Reference
Tyrosine Hydroxylase Expression ReductionN1E115 Neuroblastoma CellspEC508.7 ± 0.2[5]
Potentiation of Anandamide-induced VasorelaxationRat Mesenteric ArteriespEC507.2 ± 0.1 (with URB597) vs 6.7 ± 0.1 (control)[6]

Mechanism of Action

URB597 acts as an irreversible inhibitor of FAAH by carbamylating a catalytic serine residue (Ser241) within the enzyme's active site. This covalent modification inactivates the enzyme, preventing the hydrolysis of its substrates. The primary consequence is the accumulation of anandamide, OEA, and PEA in various tissues, including the brain.

The elevated levels of these lipid signaling molecules lead to the activation of their respective downstream targets:

  • Anandamide (AEA): Primarily activates cannabinoid receptors CB1 and CB2. CB1 receptor activation in the central nervous system is responsible for the analgesic, anxiolytic, and antidepressant-like effects of URB597.

  • Oleoylethanolamide (OEA) and Palmitoylethanolamide (PEA): These N-acylethanolamines do not bind to cannabinoid receptors with high affinity but are potent agonists of the peroxisome proliferator-activated receptor-alpha (PPAR-α). Activation of PPAR-α contributes significantly to the anti-inflammatory effects of URB597.

Signaling Pathways

The biological effects of URB597 are mediated through the enhancement of several key signaling pathways.

Enhanced Anandamide Signaling via Cannabinoid Receptors

By preventing the degradation of anandamide, URB597 potentiates its effects on cannabinoid receptors. The activation of the G-protein coupled CB1 receptor, for instance, leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, CB1 receptor activation modulates various ion channels, typically inhibiting presynaptic calcium channels and activating inwardly rectifying potassium channels. This cascade ultimately leads to a reduction in neurotransmitter release, which is a key mechanism for its analgesic and anxiolytic effects.

FAAH_Inhibition_Anandamide_Signaling URB597 URB597 FAAH FAAH URB597->FAAH inhibits Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation produces Anandamide Anandamide (AEA) Anandamide->FAAH is hydrolyzed by CB1_CB2 CB1/CB2 Receptors Anandamide->CB1_CB2 activates GPCR_Signaling G-protein Signaling (e.g., ↓cAMP, Ion Channel Modulation) CB1_CB2->GPCR_Signaling initiates Therapeutic_Effects Analgesia, Anxiolysis, Antidepressant Effects GPCR_Signaling->Therapeutic_Effects leads to

Signaling pathway of FAAH inhibition by URB597.
OEA and PEA Signaling via PPAR-α

The accumulation of OEA and PEA following FAAH inhibition leads to the activation of the nuclear receptor PPAR-α. Upon ligand binding, PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in lipid metabolism and inflammation, generally leading to anti-inflammatory effects.

OEA_PEA_PPAR_alpha_Signaling cluster_0 Cytoplasm cluster_1 Nucleus OEA_PEA Increased OEA & PEA (from FAAH inhibition) PPARa_inactive PPAR-α OEA_PEA->PPARa_inactive binds to PPARa_active Activated PPAR-α PPARa_inactive->PPARa_active activates Heterodimer PPAR-α/RXR Heterodimer PPARa_active->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE binds to Gene_Transcription Modulation of Gene Transcription (Anti-inflammatory Genes) PPRE->Gene_Transcription regulates

PPAR-α signaling activated by OEA and PEA.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activity of URB597.

In Vitro Fluorometric FAAH Activity Assay

This assay is a common method to determine the in vitro potency of FAAH inhibitors.

  • Principle: FAAH hydrolyzes a non-fluorescent substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity.

  • Materials:

    • FAAH enzyme source (e.g., human or rat brain microsomes)

    • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

    • URB597 (or other test compounds) dissolved in DMSO

    • AAMCA substrate

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of URB597 in FAAH Assay Buffer. The final DMSO concentration should be kept below 1%.

    • To the wells of the 96-well plate, add the FAAH Assay Buffer.

    • Add the diluted FAAH enzyme to each well (except for background wells).

    • Add the URB597 dilutions to the test wells and DMSO for control wells.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the AAMCA substrate to all wells.

    • Immediately begin measuring the fluorescence intensity (e.g., excitation at 360 nm, emission at 465 nm) kinetically over a period of 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the kinetic curve.

    • Subtract the background rate from all measurements.

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

In_Vitro_FAAH_Assay_Workflow start Start prep_reagents Prepare Reagents: - FAAH Enzyme - Assay Buffer - URB597 dilutions - AAMCA Substrate start->prep_reagents plate_setup Plate Setup: Add Buffer, Enzyme, and URB597/Vehicle to 96-well plate prep_reagents->plate_setup pre_incubation Pre-incubate at 37°C (15-30 min) plate_setup->pre_incubation reaction_initiation Initiate Reaction: Add AAMCA Substrate pre_incubation->reaction_initiation measurement Measure Fluorescence Kinetically reaction_initiation->measurement data_analysis Data Analysis: Calculate Reaction Rates, % Inhibition, and IC50 measurement->data_analysis end End data_analysis->end

Workflow for an in vitro FAAH inhibition assay.
In Vivo Assessment of Anti-Allodynic and Anti-Hyperalgesic Activity (CFA Model)

This protocol describes the evaluation of URB597's analgesic effects in a rat model of inflammatory pain.

  • Principle: Intraplantar injection of Complete Freund's Adjuvant (CFA) induces a localized inflammation and pain hypersensitivity (allodynia and hyperalgesia) in the rodent hind paw. The efficacy of an analgesic compound is determined by its ability to reverse these pain-related behaviors.

  • Animals: Male Sprague-Dawley rats (160-200 g).

  • Procedure:

    • Induction of Inflammation: Induce inflammation by injecting CFA into the plantar surface of one hind paw of the rats.

    • Drug Administration: Administer URB597 (e.g., 0.3 mg/kg) or vehicle intraperitoneally (i.p.) at a specified time point after CFA injection.

    • Behavioral Testing: Assess pain-related behaviors at various time points after drug administration.

      • Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness. An increase in the withdrawal threshold indicates an anti-allodynic effect.

      • Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source. An increase in withdrawal latency indicates an anti-hyperalgesic effect.

  • Data Analysis: Compare the paw withdrawal thresholds and latencies between the URB597-treated group and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Ex Vivo Vasorelaxation Assay

This protocol is used to assess the effect of URB597 on vascular tone in isolated arteries.

  • Principle: The contractility of isolated arterial rings is measured in an organ bath. The ability of a compound to relax pre-contracted arteries indicates its vasorelaxant properties.

  • Tissue Preparation:

    • Euthanize male Wistar rats (250-300 g) and carefully excise the thoracic aorta or mesenteric arteries.

    • Place the arteries in ice-cold Krebs-Henseleit solution.

    • Clean the arteries of connective and adipose tissue and cut them into rings (2-3 mm).

    • Mount the rings in a wire myograph system containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 at 37°C.

  • Experimental Protocol:

    • Equilibrate the arterial rings under a basal tension.

    • Assess the integrity of the endothelium by pre-contracting with phenylephrine and then inducing relaxation with acetylcholine.

    • Pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 μM) to induce a stable tone.

    • For the test group, pre-incubate the rings with URB597 for a specified duration.

    • Construct cumulative concentration-response curves to a vasorelaxant agent (e.g., anandamide) in the presence and absence of URB597.

  • Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine. Compare the concentration-response curves and calculate pEC50 and Emax values.

Conclusion

URB597 is a well-characterized FAAH inhibitor with a multifaceted biological profile. Its primary mechanism of action, the elevation of endogenous anandamide, OEA, and PEA, leads to significant analgesic, anxiolytic, antidepressant, and anti-inflammatory effects. These activities are mediated through the potentiation of the endocannabinoid and PPAR-α signaling pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in the therapeutic potential of FAAH inhibition. The clear distinction between URB597 and the initially queried compound, "this compound," is crucial for accurate scientific investigation in this field.

References

An In-depth Technical Guide to the Mechanism of Action of (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid, also known as Compound 21, is a synthetic, nonpeptide small molecule with complex pharmacological activities. Initially investigated as a selective agonist for the angiotensin II type 2 (AT2) receptor, subsequent research has revealed a more intricate mechanism of action. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, focusing on its dual effects on vascular tone. It presents a summary of the quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action: A Dual Vasorelaxant and Vasoconstrictor Profile

The primary pharmacological effect of this compound on the cardiovascular system is the modulation of vascular tone. This is characterized by a dual mechanism: vasorelaxation at lower concentrations and vasoconstriction at higher concentrations.

Vasorelaxation via Calcium Channel Blockade

The vasorelaxant properties of this compound are notable for their independence from several classical vasodilation pathways. Experimental evidence demonstrates that its relaxing effect on pre-constricted blood vessels is not dependent on the endothelium, the nitric oxide (NO)-guanylyl cyclase-cGMP pathway, or the angiotensin II type 2 (AT2) receptor.[1][2][3]

The core mechanism underlying its vasorelaxant effect is the blockade of calcium transport into vascular smooth muscle cells.[1][2][3] This is substantiated by experiments showing that the compound shifts the concentration-response curves for vasoconstrictors that rely on calcium influx, such as the thromboxane A2 analog U46619 and the α-adrenoceptor agonist phenylephrine, to the right.[1][2][3] Crucially, it does not affect the vasoconstriction induced by a calcium ionophore like ionomycin, which bypasses the need for calcium channel-mediated entry.[1][2][3]

Vasoconstriction via Angiotensin II Type 1 (AT1) Receptor Stimulation

At higher concentrations, this compound exhibits a paradoxical vasoconstrictor effect.[1][2] This action is mediated through the stimulation of the angiotensin II type 1 (AT1) receptor.[1][2] This effect is particularly pronounced in spontaneously hypertensive rats (SHRs).[1][2] The AT1 receptor is a G-protein coupled receptor that, upon activation, initiates a signaling cascade leading to vasoconstriction.

Off-Target Activities

Beyond its primary effects on vascular tone, this compound has been reported to interact with other G-protein coupled receptors (GPCRs). These include muscarinic M1-3 receptors, serotonin 5-HT2 receptors, and histamine H1 receptors.[4][5] It also demonstrates low-affinity antagonism at the thromboxane TP-receptor.[6] Furthermore, it has been shown to activate Akt and ERK1/2 signaling pathways in a manner independent of the insulin receptor. These off-target activities may contribute to its overall pharmacological profile and warrant consideration in its experimental application.

Quantitative Data

The following table summarizes the key quantitative data related to the pharmacological activity of this compound.

ParameterValueSpecies/TissueConditionsReference
Vasorelaxation
EC505.7 µMNot specifiedVasorelaxation assay[7]
pEC504.8 ± 0.3HumanCoronary microarteries[2]
Emax83 ± 4.2%HumanCoronary microarteries[2]
pEC505.6 ± 0.2Rat (Wistar)Iliac arteries[2]
Emax93.2 ± 4.0%Rat (Wistar)Iliac arteries[2]
pEC505.8 ± 0.3Rat (Wistar)Mesenteric arteries[2]
Emax93.8 ± 6.6%Rat (Wistar)Mesenteric arteries[2]
pEC506.6 ± 0.2Rat (SHR)Mesenteric arteries[2]
Emax93.2 ± 2.6%Rat (SHR)Mesenteric arteries[2]
pEC505.7 ± 0.1MouseIliac arteries[2]
Emax97.8 ± 1.4%MouseIliac arteries[2]
pEC505.7 ± 0.1MouseAbdominal aortas[2]
Emax98.4 ± 0.3%MouseAbdominal aortas[2]
AT2 Receptor Binding
Inhibition Constant (Ki)1.02 ± 0.14 nmol/LHEK-293 cells125I-Ang II displacement[2]
Off-Target Activity
Ki (TP-receptor)3.74 µMHuman plateletsβ-arrestin recruitment assay[6]

Experimental Protocols

Langendorff Isolated Heart Perfusion

This ex vivo technique is utilized to assess the direct effects of this compound on coronary flow and cardiac function in the absence of systemic physiological influences.

Methodology:

  • Animal Preparation: Hearts are excised from anesthetized and heparinized animals (e.g., Wistar rats, spontaneously hypertensive rats, C57Bl/6 mice).

  • Apparatus Setup: The isolated heart is mounted on a Langendorff apparatus via the aorta for retrograde perfusion.

  • Perfusion: The heart is perfused with a warmed (37°C), oxygenated (95% O2, 5% CO2) physiological salt solution (e.g., Krebs-Henseleit buffer). Perfusion pressure is kept constant.

  • Drug Administration: this compound is administered as bolus injections into the perfusion line.

  • Data Acquisition: Coronary flow is continuously monitored using a flow probe. Other parameters such as heart rate and ventricular pressure can also be recorded.

Wire Myography of Isolated Arteries

This in vitro technique allows for the investigation of the direct effects of the compound on the contractility of isolated small arteries.

Methodology:

  • Tissue Preparation: Segments of arteries (e.g., mesenteric, iliac, human coronary microarteries) are dissected and mounted on two fine wires in the jaws of a Mulvany myograph.

  • Equilibration: The mounted artery is submerged in a heated (37°C), oxygenated physiological salt solution and allowed to equilibrate under a standardized tension.

  • Viability and Endothelium Integrity Check: The viability of the artery is confirmed by contraction with a high-potassium solution. Endothelial integrity is assessed by observing relaxation to an endothelium-dependent vasodilator (e.g., acetylcholine) after pre-constriction.

  • Concentration-Response Curves:

    • Vasorelaxation: Arteries are pre-constricted with an agonist (e.g., U46619, phenylephrine). Cumulative concentrations of this compound are then added to the bath, and the resulting relaxation is recorded.

    • Vasoconstriction: Cumulative concentrations of the compound are added to the bath in the absence of a pre-constricting agent to assess its direct contractile effect.

  • Data Analysis: The tension changes are recorded, and concentration-response curves are plotted to determine parameters such as pEC50 and Emax.

Intracellular Calcium Measurement

This assay is used to directly assess the effect of this compound on intracellular calcium levels in vascular smooth muscle cells (VSMCs).

Methodology:

  • Cell Culture: Primary VSMCs are cultured on coverslips.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Fluorescence Microscopy: The coverslip is mounted on a fluorescence microscope equipped for ratiometric imaging.

  • Experimental Procedure:

    • A baseline fluorescence ratio is established.

    • The cells are stimulated with a vasoconstrictor agonist in the presence or absence of this compound.

    • Changes in the fluorescence ratio, indicative of changes in intracellular calcium concentration, are recorded over time.

  • Data Analysis: The fluorescence ratios are converted to intracellular calcium concentrations to quantify the effect of the compound.

Visualizations

Signaling Pathways

G cluster_vasorelaxation Vasorelaxation Pathway cluster_vasoconstriction Vasoconstriction Pathway C21_relax (Z)-16-(ethylcarbamoylamino) hexadec-11-enoic acid Ca_channel Voltage-Gated Calcium Channel C21_relax->Ca_channel Ca_influx Ca²⁺ Influx Contraction_relax Vasoconstriction C21_constrict (Z)-16-(ethylcarbamoylamino) hexadec-11-enoic acid (High Concentration) AT1R AT1 Receptor C21_constrict->AT1R Activates Gq Gq Protein AT1R->Gq PLC Phospholipase C Gq->PLC IP3 IP₃ PLC->IP3 Ca_release Ca²⁺ Release from SR IP3->Ca_release Contraction_constrict Vasoconstriction Ca_release->Contraction_constrict

Caption: Dual signaling pathways of this compound.

Experimental Workflow

G cluster_ex_vivo Ex Vivo Analysis cluster_in_vitro In Vitro Analysis cluster_cellular Cellular Analysis langendorff Langendorff Isolated Heart Perfusion coronary_flow Measure Coronary Flow langendorff->coronary_flow myograph Wire Myography of Isolated Arteries vaso_response Measure Vasorelaxation & Vasoconstriction myograph->vaso_response ca_imaging Intracellular Calcium Imaging (VSMCs) ca_concentration Quantify Intracellular Ca²⁺ Concentration ca_imaging->ca_concentration

Caption: Experimental workflow for characterizing the vascular effects.

References

Potential Therapeutic Targets of (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid is a novel compound with demonstrated vasorelaxant properties, suggesting its potential in cardiovascular disease research[1]. Its chemical structure, featuring a 1,3-disubstituted urea moiety linked to a long-chain fatty acid, points towards a likely mechanism of action as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is a critical regulator of endogenous signaling lipids with roles in blood pressure control, inflammation, and pain. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, focusing on sEH as the primary target and exploring fatty acid amide hydrolase (FAAH) as a plausible secondary target. Detailed experimental protocols and structure-activity relationship data for related compounds are presented to facilitate further investigation and drug development efforts.

Introduction

This compound is a monounsaturated fatty acid derivative with a terminal ethylcarbamoylamino group. Its observed vasorelaxant effect, with an EC50 of 5.7 μM, provides a key insight into its biological function[1]. The structural characteristics of this molecule, particularly the 1,3-disubstituted urea, are hallmarks of a class of potent enzyme inhibitors, most notably of soluble epoxide hydrolase (sEH).

Primary Therapeutic Target: Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is a bifunctional enzyme, though its C-terminal hydrolase activity is the primary focus of therapeutic inhibition. The sEH enzyme metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs)[2][3][4]. By inhibiting sEH, the levels of beneficial EETs are increased, leading to a range of therapeutic effects.

Mechanism of Action and Signaling Pathway

Inhibition of sEH by compounds like this compound is proposed to stabilize EETs, which in turn can activate various downstream signaling pathways. EETs are known to be endothelium-derived hyperpolarizing factors that promote vasodilation[4][5]. They also possess anti-inflammatory properties, in part through the inhibition of the NF-κB signaling pathway[6].

sEH_Signaling_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Vasodilatory, Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Metabolism Vasodilation Vasodilation EETs->Vasodilation Promotes NFkB_pathway NF-κB Pathway EETs->NFkB_pathway Inhibits DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Target_Compound (Z)-16-(ethylcarbamoylamino) hexadec-11-enoic acid Target_Compound->sEH Inhibition Inflammation Inflammation NFkB_pathway->Inflammation Promotes

Figure 1: Proposed sEH signaling pathway and the inhibitory action of the target compound.
Structure-Activity Relationship (SAR) of Urea-Based sEH Inhibitors

The potency of 1,3-disubstituted urea compounds as sEH inhibitors is well-established[1][2][7]. The urea moiety is critical for binding to the active site of sEH, forming hydrogen bonds with key amino acid residues. The lipophilic side chains occupy hydrophobic pockets within the enzyme's active site, contributing significantly to the inhibitory potency[1][8]. The long aliphatic chain of this compound is expected to fit well into one of these hydrophobic pockets.

Therapeutic Potential of sEH Inhibition

Inhibition of sEH has shown therapeutic promise in a variety of disease models, including:

  • Cardiovascular Diseases: sEH inhibitors have demonstrated antihypertensive effects and the ability to reduce cardiac hypertrophy and atherosclerosis[5][9][10][11].

  • Inflammation and Pain: By stabilizing EETs, sEH inhibitors can reduce inflammation and alleviate both inflammatory and neuropathic pain[2][7].

  • Metabolic Diseases: sEH inhibition has been shown to improve glucose tolerance and reduce plasma cholesterol in animal models[2].

Quantitative Data for Representative sEH Inhibitors

While specific inhibitory data for this compound is not yet available, the following table provides IC50 values for other well-characterized urea-based sEH inhibitors to provide a comparative context.

InhibitorHuman sEH IC50 (nM)Murine sEH IC50 (nM)Reference
1-Adamantanyl-3-cyclohexylurea (ACU)7020PNAS (2000) 97 (12) 6521
t-AUCB2.30.8J Med Chem (2005) 48 (4)
12-(3-Adamantan-1-yl-ureido)-dodecanoic acid (AUDA)3.21.1PNAS (2000) 97 (12) 6521
sEH inhibitor-162Not ReportedBenchChem

Secondary Therapeutic Target: Fatty Acid Amide Hydrolase (FAAH)

Fatty acid amide hydrolase (FAAH) is another key enzyme in the regulation of lipid signaling. It is responsible for the degradation of endocannabinoids, such as anandamide[12][13]. Notably, some urea-containing compounds have been identified as FAAH inhibitors[14]. Given the structural similarities, FAAH represents a potential secondary target for this compound.

Rationale for FAAH as a Target

The inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists[13]. The urea functional group in the target compound could potentially interact with the active site of FAAH.

Experimental Protocols

To facilitate further research into the therapeutic targets of this compound, detailed protocols for sEH and FAAH inhibition assays are provided below.

sEH Inhibition Assay Protocol (Fluorometric)

This protocol is adapted from commercially available kits and published literature for the determination of sEH inhibitory activity[10][15][16].

sEH_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - sEH Enzyme - Assay Buffer - Test Compound - Fluorogenic Substrate (e.g., CMNPC) Start->Prepare_Reagents Add_to_Plate Add Enzyme, Buffer, and Test Compound to 96-well Plate Prepare_Reagents->Add_to_Plate Pre_incubation Pre-incubate at 30°C for 5-15 minutes Add_to_Plate->Pre_incubation Initiate_Reaction Initiate Reaction by adding Fluorogenic Substrate Pre_incubation->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Kinetically (Ex: 330 nm, Em: 465 nm) Initiate_Reaction->Measure_Fluorescence Data_Analysis Calculate Reaction Rate and Determine % Inhibition and IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the sEH inhibition assay.

Materials:

  • Recombinant human or murine sEH enzyme

  • sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • This compound (dissolved in DMSO)

  • Fluorogenic sEH substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate - CMNPC)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in sEH assay buffer.

  • In a 96-well plate, add the sEH enzyme and assay buffer to each well.

  • Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Pre-incubate the plate at 30°C for 5-15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the increase in fluorescence kinetically (e.g., every minute for 15-30 minutes) using an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

FAAH Inhibition Assay Protocol (Fluorometric)

This protocol is based on commercially available kits and published methods for assessing FAAH inhibitory activity[3][17][18][19].

FAAH_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - FAAH Enzyme - Assay Buffer - Test Compound - Fluorogenic Substrate (e.g., AAMCA) Start->Prepare_Reagents Add_to_Plate Add Enzyme, Buffer, and Test Compound to 96-well Plate Prepare_Reagents->Add_to_Plate Pre_incubation Pre-incubate at 37°C for 15-30 minutes Add_to_Plate->Pre_incubation Initiate_Reaction Initiate Reaction by adding Fluorogenic Substrate Pre_incubation->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Kinetically (Ex: 360 nm, Em: 465 nm) Initiate_Reaction->Measure_Fluorescence Data_Analysis Calculate Reaction Rate and Determine % Inhibition and IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental workflow for the FAAH inhibition assay.

Materials:

  • Recombinant human or rat FAAH enzyme

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • This compound (dissolved in DMSO)

  • Fluorogenic FAAH substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in FAAH assay buffer.

  • In a 96-well plate, add the FAAH enzyme and assay buffer to each well.

  • Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the increase in fluorescence kinetically (e.g., every minute for 30-60 minutes) using an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising candidate for targeting soluble epoxide hydrolase. Its vasorelaxant activity is consistent with the known physiological effects of sEH inhibition. Further investigation is warranted to confirm its inhibitory potency and selectivity against sEH and to explore its potential interaction with FAAH. The experimental protocols provided herein offer a clear path for these future studies. Elucidating the precise molecular targets and mechanism of action of this compound will be crucial for its development as a potential therapeutic agent for cardiovascular, inflammatory, and pain-related disorders.

References

The Synthesis and Application of Urea-Containing Fatty Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, experimental protocols, and biological significance of urea-containing fatty acid derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, which include roles as enzyme inhibitors and antimicrobial agents. The urea moiety's ability to form stable hydrogen bonds with biological targets makes it a critical functional group in drug design.[1] This document details various synthetic strategies, presents quantitative data in a structured format, and illustrates key pathways and workflows to serve as a comprehensive resource for professionals in the field.

I. Synthetic Methodologies

The synthesis of urea-containing fatty acid derivatives can be achieved through several key pathways. The choice of method often depends on the desired substitution pattern, substrate availability, and reaction conditions.

Isocyanate-Based Synthesis

A prevalent and versatile method for synthesizing urea derivatives involves the reaction of an isocyanate with an amine.[1] For fatty acid derivatives, the key step is the generation of a fatty acyl isocyanate, which is then reacted with a suitable amine or amide.

A common route to the isocyanate intermediate is the Curtius rearrangement.[2][3] This process involves the conversion of a carboxylic acid to an acyl azide, typically by reacting the corresponding acyl chloride with sodium azide. The acyl azide then rearranges upon heating to form the isocyanate, which can be trapped in situ by an amine to yield the desired N,N'-disubstituted urea.[2][3]

Acylation of Ureas

Another fundamental approach is the direct acylation of urea or a substituted urea with an activated carboxylic acid derivative, such as a fatty acyl chloride.[4][5] This method is straightforward but can sometimes be limited by the high reactivity of the acylating agent.[4] A historical method involves reacting an alkali metal salt of urea (e.g., sodium urea) with a fatty acyl halide.[6]

Carbodiimide-Mediated Synthesis

Carbodiimides, such as dicyclohexylcarbodiimide (DCC), are widely used as coupling agents in organic synthesis. The reaction of a fatty acid with a carbodiimide forms a highly reactive O-acylisourea intermediate. This intermediate can then react with an amine to form the corresponding urea derivative.[7] However, in the absence of a separate amine nucleophile, the O-acylisourea can rearrange to form an N-acylurea.[7][8] Studies have shown that aromatic carbodiimides tend to favor the formation of N-acylureas.[8]

Catalytic and Enzymatic Methods

Modern synthetic chemistry emphasizes the development of more sustainable and efficient catalytic methods.

  • Lipase-Catalyzed Synthesis : Enzymes like Candida antarctica lipase (Novozym 435) can efficiently catalyze the ammonolysis of fatty acids using urea as the ammonia source in an organic solvent.[9] This biocatalytic approach offers high yields under mild conditions, presenting an economical and environmentally friendly alternative to high-pressure ammonolysis.[9]

  • Transition Metal Catalysis : Ruthenium pincer complexes have been used to catalyze the direct synthesis of ureas from methanol and an amine, producing hydrogen as the only byproduct.[10] Palladium-on-carbon (Pd/C) can catalyze the carbonylation of azides in the presence of amines to yield unsymmetrical ureas.[10]

II. Quantitative Data Summary

The efficiency of various synthetic methods for producing urea-containing fatty acid derivatives is summarized below. The tables highlight reaction conditions and yields, as well as the biological activity of selected compounds.

Table 1: Comparison of Synthetic Methods and Yields

ProductStarting MaterialsMethod/CatalystConditionsYield (%)Reference
ErucamideErucic Acid, UreaLipase (Novozym 435)60°C, 48h, tert-butyl alcohol88.7[9]
ErucamideErucic Acid, UreaP₂O₅ with (NH₄)₂HPO₄190°C92[11]
Difatty Acyl UreaCorn Oil, UreaSodium Ethoxide78°C, 8h78[12]
N-BenzoylureaBenzoic Acid, DPCDIWaterRoom Temperature80[8]
Uracil Urea Derivatives5-Substituted Uracils, IsocyanatesDMAP, Pyridine60°CVariable[2]

Table 2: Biological Activity of Uracil Urea Derivatives as FAAH Inhibitors

CompoundFAAH IC₅₀ (nM)Selectivity (vs. NAAA)Reference
4a 1.1 ± 0.2>900[2]
4c 0.3 ± 0.05>3333[2][3]
4d 0.8 ± 0.1>1250[2][3]
3f 4 ± 0.9>250[2]
3u 3 ± 0.4>333[2]

III. Experimental Protocols

This section provides detailed methodologies for key synthetic procedures cited in the literature.

Protocol 1: Lipase-Catalyzed Synthesis of Erucamide[9]
  • Reactants : Erucic acid and urea are taken in a 1:4 molar ratio.

  • Catalyst : Candida antarctica lipase (Novozym 435) is added at 3% by weight of the erucic acid.

  • Solvent : The reaction is carried out in 50 mL of tert-butyl alcohol.

  • Conditions : The mixture is agitated at 250 rpm for 48 hours at a constant temperature of 60°C.

  • Workup : The product, erucamide, is isolated and purified from the reaction mixture. The reported purity of the obtained erucamide is 88.74%.

Protocol 2: Synthesis of Uracil Urea Derivatives (General Procedure)[2][3]
  • Isocyanate Synthesis : The appropriate carboxylic acid is reacted with oxalyl chloride followed by sodium azide to form the acyl azide. This intermediate undergoes a Curtius rearrangement upon heating to yield the corresponding isocyanate.[2][3]

  • Urea Formation : A solution of a 5-substituted uracil (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous pyridine is prepared.

  • Reaction : The synthesized isocyanate (1.2 eq) is added to the solution.

  • Conditions : The reaction mixture is stirred at 60°C until the starting material is consumed, as monitored by TLC.

  • Purification : After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the final uracil urea derivative.

Protocol 3: Synthesis of Adamantyl Urea Derivatives[13]
  • Reactants : 1-aminoadamantane (1.0 eq) is dissolved in a suitable solvent.

  • Reaction : The corresponding isocyanate (e.g., 4-chlorophenyl isocyanate, 1.0 eq) is added to the solution.

  • Conditions : The reaction is stirred, typically at room temperature, until completion.

  • Workup : The resulting solid product is collected by filtration, washed, and dried. For compound 3h (1-((3S,5S,7S)-adamantan-1-yl)-3-(4-chlorophenyl)urea), the reported yield was 77%.[13]

IV. Biological Significance and Signaling Pathways

Urea-containing fatty acid derivatives are particularly significant as inhibitors of Fatty Acid Amide Hydrolase (FAAH).

Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of endogenous cannabinoids like anandamide (AEA).[2][14] By inhibiting FAAH, the levels of these endocannabinoids are increased, which can produce therapeutic benefits for managing pain, inflammation, and depression without the undesirable side effects of direct cannabinoid receptor agonists.[2][3]

Uracil urea derivatives have been developed as potent and selective FAAH inhibitors.[2][14] These compounds act as irreversible inhibitors, forming a covalent bond with a catalytic serine residue in the active site of FAAH.[15] The structure-activity relationship (SAR) studies indicate that modifications to the uracil ring and the fatty acid-mimicking side chain can significantly improve both the potency and selectivity of these inhibitors.[2][3]

Other Biological Activities

Beyond FAAH inhibition, urea-containing fatty acid derivatives have shown promise in other therapeutic areas. For instance, certain adamantyl urea derivatives have demonstrated significant antimicrobial activity, particularly against multi-drug-resistant strains like Acinetobacter baumannii.[13] The urea scaffold is a versatile pharmacophore found in compounds with anticancer, anticonvulsant, and antidiabetic properties, highlighting the broad potential of this chemical class in drug discovery.[4][5]

References

An In-depth Technical Guide to (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic Acid (CAY10662)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid, also identified as CAY10662, is a synthetic, 1,3-disubstituted urea derivative of the naturally occurring eicosanoid 17(R),18(S)-Epoxyeicosatetraenoic Acid (17(R),18(S)-EpETE). Exhibiting enhanced metabolic stability and potency compared to its parent compound, CAY10662 has demonstrated significant biological activity, primarily as a potent modulator of cardiomyocyte contractility and as a vasorelaxant. This technical guide provides a comprehensive overview of its known physical and chemical properties, biological activities, and the experimental protocols for its characterization. This document is intended to serve as a foundational resource for researchers in cardiovascular disease and drug development.

Physicochemical Properties

This compound is a well-characterized compound with the following properties:

PropertyValueReference
Chemical Name This compound
Alternative Name CAY10662[1]
CAS Number 1184844-74-3[1]
Molecular Formula C19H36N2O3[1][2]
Molecular Weight 340.5 g/mol [1][2]
Purity ≥98%[2]
Physical State Supplied as a solution in methanol[1]
Solubility - Ethanol: ~2 mg/mL- DMSO: ~3 mg/mL- Dimethylformamide (DMF): ~5 mg/mL- DMF:PBS (pH 7.2) (1:4): 0.2 mg/mL[1]
Storage As a solution at -20°C[1][2]
Stability ≥ 2 years at -20°C[1][2]

Biological Activity

Modulation of Cardiomyocyte Contractility

This compound is a highly potent regulator of cardiomyocyte function. It is a more metabolically robust analog of 17(R),18(S)-EpETE, a cytochrome P450 epoxygenase metabolite of eicosapentaenoic acid (EPA).[1][3] 17(R),18(S)-EpETE is known to exert negative chronotropic effects and protect neonatal rat cardiomyocytes from Ca2+-overload with an EC50 of approximately 1-2 nM.[3][4] As a stable derivative, this compound reduces the contractility of cardiomyocytes with an even greater potency, exhibiting an EC50 value of less than 1 nM.[2]

Vasorelaxant Effects

This compound has also been identified as a vasorelaxant, with an EC50 of 5.7 μM.[5] The parent compound, 17(R),18(S)-EpETE, is a known potent vasodilator that is believed to exert its effects through the stimulation of calcium-activated potassium channels, leading to the relaxation of vascular smooth muscle cells in arteries.[6][7] It is plausible that this compound shares a similar mechanism of action.

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this specific compound is not publicly available in the searched literature, it is described as a 1,3-disubstituted urea derivative. The general synthesis of such compounds often involves the reaction of an amine with an isocyanate. A plausible synthetic route, based on the synthesis of similar compounds, is outlined below.[8][9]

G cluster_start Starting Materials Amine (Z)-16-aminohexadec-11-enoic acid Reaction Reaction in an anhydrous solvent (e.g., Dichloromethane or THF) Amine->Reaction Isocyanate Ethyl isocyanate Isocyanate->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: General synthetic workflow for 1,3-disubstituted ureas.

Methodology:

  • (Z)-16-aminohexadec-11-enoic acid would be dissolved in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

  • An equimolar amount of ethyl isocyanate would be added to the solution, likely at a controlled temperature (e.g., 0°C to room temperature).

  • The reaction mixture would be stirred for a period of time, typically monitored by thin-layer chromatography (TLC) to assess completion.

  • Upon completion, the solvent would be removed under reduced pressure.

  • The crude product would then be purified, commonly by column chromatography on silica gel, to yield the final pure compound.

Cardiomyocyte Contractility Assay

The biological activity on cardiomyocyte contractility is typically assessed using primary cultures of neonatal rat ventricular myocytes.

G Isolation Isolate ventricular myocytes from neonatal rats Culture Culture cells on a suitable matrix Isolation->Culture Treatment Treat cells with varying concentrations of the compound Culture->Treatment Measurement Measure changes in contraction rate and amplitude Treatment->Measurement Analysis Analyze data to determine EC50 value Measurement->Analysis

Caption: Workflow for cardiomyocyte contractility assay.

Methodology:

  • Cell Isolation and Culture: Ventricular myocytes are isolated from 1- to 2-day-old neonatal rats. The cells are then plated on culture dishes and allowed to form a spontaneously contracting syncytium.

  • Compound Application: A stock solution of this compound is prepared, typically in DMSO or ethanol, and then diluted to various concentrations in the cell culture medium.

  • Measurement of Contraction: The contractile activity of the cardiomyocytes is recorded before and after the application of the compound. This can be measured by various techniques, including video microscopy to track cell movement or specialized equipment to measure changes in impedance or electrical field potential.

  • Data Analysis: The changes in contraction rate (chronotropy) and amplitude (inotropy) are quantified. A dose-response curve is generated to calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal effect.

Vasorelaxation Assay

The vasorelaxant properties are typically evaluated using isolated arterial rings.

G Isolation Isolate arterial rings (e.g., from rat aorta) Mounting Mount rings in an organ bath system Isolation->Mounting Contraction Induce contraction with a vasoconstrictor (e.g., phenylephrine) Mounting->Contraction Treatment Apply cumulative concentrations of the test compound Contraction->Treatment Measurement Record changes in arterial tension Treatment->Measurement Analysis Calculate the percentage of relaxation and determine the EC50 value Measurement->Analysis

Caption: Workflow for vasorelaxation assay.

Methodology:

  • Tissue Preparation: Arterial rings (e.g., from the thoracic aorta of rats) are carefully dissected and mounted in an organ bath system filled with a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Pre-contraction: The arterial rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride to induce a stable level of tension.

  • Compound Addition: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

  • Tension Measurement: The isometric tension of the arterial rings is continuously recorded using a force transducer.

  • Data Analysis: The relaxation induced by the compound at each concentration is expressed as a percentage of the pre-contraction tension. A dose-response curve is then plotted to determine the EC50 value.

Potential Mechanism of Action

The vasorelaxant effect of the parent compound, 17(R),18(S)-EpETE, is attributed to the activation of calcium-activated potassium channels (KCa) in vascular smooth muscle cells.[6][7] Activation of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation. Given that this compound is a stable analog of 17(R),18(S)-EpETE, it is highly probable that it shares this signaling pathway.

G Compound This compound Receptor Putative Receptor on Vascular Smooth Muscle Cell Compound->Receptor Binds to KCa Ca2+-activated K+ Channel Receptor->KCa Activates K_efflux K+ Efflux KCa->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channel Hyperpolarization->Ca_channel Inhibits Ca_influx Ca2+ Influx Inhibition Ca_channel->Ca_influx Ca_concentration Decreased Intracellular [Ca2+] Ca_influx->Ca_concentration Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_concentration->Relaxation

Caption: Proposed signaling pathway for vasorelaxation.

Conclusion

This compound (CAY10662) is a potent and metabolically stable synthetic analog of a naturally occurring cardioprotective and vasodilatory eicosanoid. Its significant effects on cardiomyocyte contractility and vascular tone at nanomolar to low micromolar concentrations make it a valuable tool for cardiovascular research. Further investigation into its precise molecular targets and signaling pathways, along with detailed in vivo studies, will be crucial in elucidating its full therapeutic potential. This guide provides a current and comprehensive summary of the available technical information to support such future research endeavors.

References

(Z)-16-(ethylcarbamoylamino)hexadec-11-enoic Acid (URB937): A Technical Overview for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid, also known as URB937, is a potent and peripherally restricted inhibitor of fatty acid amide hydrolase (FAAH). This enzyme is the primary catabolic enzyme for a class of endogenous bioactive lipids, including the endocannabinoid anandamide. By inhibiting FAAH in peripheral tissues, URB937 elevates the levels of anandamide and other fatty acid amides, leading to a range of physiological effects. This technical guide provides a comprehensive overview of URB937, with a specific focus on its implications for cardiovascular research, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Core Mechanism of Action

URB937's primary mechanism of action is the inhibition of FAAH, which leads to an increase in the concentration of endocannabinoids like anandamide in peripheral tissues.[1][2][3][4] This elevation of anandamide enhances its signaling through cannabinoid receptors, primarily CB1 receptors, which are known to be involved in cardiovascular regulation.[4][5] The cardiovascular effects of URB937 are largely attributed to the vasorelaxant properties of increased anandamide.[6]

Furthermore, URB937 is a substrate for the ATP-binding cassette (ABC) transporter Abcg2, which actively extrudes it from the central nervous system (CNS).[2] This peripheral restriction is a key characteristic, minimizing potential psychoactive side effects associated with central CB1 receptor activation.[2][7]

Quantitative Data

The following tables summarize key quantitative data from preclinical studies on URB937.

Table 1: In Vitro and In Vivo Potency

ParameterValueSpeciesTissue/AssayReference
Vasorelaxant EC505.7 µMNot SpecifiedNot Specified[6]
Liver FAAH Inhibition ED50 (oral)0.3 mg/kgMouseLiver[3]
Liver FAAH Inhibition ED50 (oral)0.9 mg/kgRatLiver[7]
Brain FAAH Inhibition ED50 (s.c.)48 mg/kgMouseBrain[2]
Brain FAAH Inhibition ED50 (oral)20.5 mg/kgRatBrain[7]

Table 2: Pharmacokinetic Parameters in Male Rats (Oral Administration)

ParameterValueUnitReference
Bioavailability (F)36%[1][8]
Tmax0.5h[3]
Cmax (at 10 mg/kg)123ng/mL[3]

Signaling Pathway

The primary signaling pathway influenced by URB937 involves the endocannabinoid system. By inhibiting FAAH, URB937 prevents the breakdown of anandamide (AEA), leading to its accumulation and enhanced activation of peripheral CB1 receptors. This activation can lead to a variety of downstream effects, including vasorelaxation.

URB937 URB937 (this compound) FAAH FAAH (Fatty Acid Amide Hydrolase) URB937->FAAH Inhibition Degradation Degradation Products FAAH->Degradation Hydrolysis AEA Anandamide (AEA) & other FAAs AEA->FAAH CB1 Peripheral CB1 Receptor AEA->CB1 Activation Cardiovascular_Effects Cardiovascular Effects (e.g., Vasorelaxation) CB1->Cardiovascular_Effects Downstream Signaling

Figure 1. URB937 Mechanism of Action.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

FAAH Activity Assay

This protocol is based on methods described in studies investigating FAAH inhibition.[1][8]

Objective: To measure the enzymatic activity of FAAH in tissue homogenates.

Materials:

  • Tissue homogenates (e.g., liver, brain)

  • Radioactive substrate (e.g., [³H]Anandamide)

  • Scintillation fluid

  • Toluene/ethyl acetate solvent mixture

  • Phosphate buffer

Procedure:

  • Prepare tissue homogenates in a suitable buffer.

  • Incubate a small aliquot of the homogenate with the radioactive FAAH substrate.

  • Terminate the reaction by adding the toluene/ethyl acetate solvent mixture.

  • Separate the aqueous and organic phases by centrifugation.

  • Measure the radioactivity in the aqueous phase, which contains the product of anandamide hydrolysis, using a scintillation counter.

  • Calculate FAAH activity based on the amount of radioactive product formed over time.

Liquid Chromatography/Tandem Mass Spectrometry (LC/MS-MS) for URB937 and Oleoylethanolamide (OEA) Quantification

This protocol is essential for pharmacokinetic and pharmacodynamic studies.[1][8]

Objective: To quantify the concentration of URB937 and the FAAH substrate OEA in biological samples.

Materials:

  • Biological samples (e.g., plasma, tissue homogenates)

  • LC/MS-MS system

  • Internal standards for URB937 and OEA

  • Extraction solvents

Procedure:

  • Spike biological samples with known concentrations of internal standards.

  • Extract URB937 and OEA from the samples using an appropriate solvent extraction method.

  • Analyze the extracts using an LC/MS-MS system.

  • Quantify the concentrations of URB937 and OEA by comparing their peak areas to those of the internal standards.

Experimental Workflow for Preclinical Cardiovascular Assessment

The following workflow outlines a typical preclinical study to assess the cardiovascular effects of URB937.

cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_ex_vivo Ex Vivo Analysis Isolated_Vessels Isolated Blood Vessel Preparation Vasorelaxation_Assay Vasorelaxation Assay (Dose-Response Curve) Isolated_Vessels->Vasorelaxation_Assay EC50_Determination EC50 Determination Vasorelaxation_Assay->EC50_Determination Animal_Model Animal Model Selection (e.g., Hypertensive Rats) URB937_Admin URB937 Administration (Oral Gavage) Animal_Model->URB937_Admin BP_Monitoring Blood Pressure & Heart Rate Monitoring URB937_Admin->BP_Monitoring PK_PD_Studies Pharmacokinetic & Pharmacodynamic Analysis URB937_Admin->PK_PD_Studies Tissue_Collection Tissue Collection (Heart, Aorta, etc.) PK_PD_Studies->Tissue_Collection FAAH_Activity FAAH Activity Assay Tissue_Collection->FAAH_Activity Receptor_Expression CB1/CB2 Receptor Expression Analysis Tissue_Collection->Receptor_Expression

Figure 2. Preclinical Cardiovascular Assessment Workflow.

Discussion and Future Directions

The available data strongly suggest that this compound (URB937) holds promise as a tool for investigating the role of the peripheral endocannabinoid system in cardiovascular regulation. Its vasorelaxant properties and ability to be peripherally restricted make it an attractive candidate for exploring therapeutic strategies for conditions such as hypertension.

Future research should focus on:

  • Elucidating the precise downstream signaling cascades initiated by CB1 receptor activation in the vasculature following FAAH inhibition.

  • Investigating the long-term effects of chronic URB937 administration on cardiovascular parameters in various models of cardiovascular disease.

  • Exploring the potential for synergistic effects when combined with other antihypertensive agents.

References

In Vitro Frontiers: A Technical Guide to the Preliminary Investigation of Novel Vasorelaxants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents to manage cardiovascular diseases remains a critical endeavor in modern pharmacology. Central to this pursuit is the discovery and characterization of new vasorelaxants—compounds capable of dilating blood vessels and thereby reducing blood pressure and improving blood flow. This technical guide provides an in-depth overview of the preliminary in vitro assessment of novel vasorelaxants, drawing upon recent studies to detail experimental protocols, present key quantitative data, and visualize the underlying molecular pathways.

Core Principles of In Vitro Vasorelaxant Screening

The foundational method for assessing the vasorelaxant properties of a novel compound is the in vitro organ bath experiment. This technique utilizes isolated arterial rings, typically from rats (such as the thoracic aorta or mesenteric arteries), to measure changes in vascular tone in a controlled environment. By pre-contracting these arterial rings with an agonist like phenylephrine or a high concentration of potassium chloride, researchers can then introduce the test compound and observe its ability to induce relaxation. The involvement of the vascular endothelium and specific signaling pathways can be further elucidated through the use of selective inhibitors and endothelium-denuded preparations.

Quantitative Analysis of Vasorelaxant Activity

The efficacy and potency of novel vasorelaxants are quantified to allow for objective comparison and characterization. The most common parameters are the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), and the maximal relaxation (Emax).

Compound/Extract ClassNovel Compound/ExtractEC50/IC50 (µM)Emax (%)Vessel TypePre-contraction AgentKey FindingsReference
Pyridazin-3-one Derivatives Compound 4f0.0136Not SpecifiedRat Thoracic AortaNot SpecifiedSuperior activity compared to reference standards.[1][2]
Compound 4h0.0117Not SpecifiedRat Thoracic AortaNot SpecifiedSuperior activity compared to reference standards.[1][2]
Compound 5d0.0053Not SpecifiedRat Thoracic AortaNot SpecifiedSuperior activity compared to reference standards.[1][2]
Compound 5e0.0025Not SpecifiedRat Thoracic AortaNot SpecifiedSuperior activity compared to reference standards.[1][2]
Salvia hispanica L. Extract Methanolic Extract (MESh)124.7 µg/mL87.69Rat Aortic RingsNot SpecifiedEffect is partially endothelium-dependent.[3][4]
Nymphaea pubescens Extract Ethanolic Extract (WL)0.08 ± 0.01 mg/mL97.90 ± 1.17Rat Mesenteric ArteriesPhenylephrine (10⁻⁵ M)Endothelium-dependent and -independent mechanisms.[5]
Quercetin 3-methyl ether 3′-O-β-xylopyranoside42.76 ± 6.3264.14 ± 5.08Rat Mesenteric ArteriesPhenylephrine (10⁻⁵ M)Endothelium-dependent and -independent mechanisms.[5]
Nelumbo nucifera Seed Extract Ethanolic Extract (LSE)> 1 mg/mL (with L-NAME)32.5 ± 4.1 (with L-NAME)Rat AortasNot SpecifiedVasorelaxation reduced by endothelium removal and L-NAME.[6][7]
Benzoquinones Rapanone40.2 ± 18.6~50Rat AortaPhenylephrineNO-dependent vasorelaxation.[8]
EmbelinNot Calculated~50Rat AortaPhenylephrineNO-dependent vasorelaxation.[8]
Ursolic Acid Derivative UA-0711079.09Rat Aortic RingsNoradrenaline (0.1 µM)Endothelium-dependent relaxation.[9]
Flavonoids Compound 10a7.693.1Rat Aorta RingsPhenylephrine (1 µM)Potent vasorelaxant activity.[10]

Detailed Experimental Protocols

A meticulous and standardized experimental protocol is paramount for obtaining reproducible and reliable data in vasorelaxant studies.

Preparation of Isolated Arterial Rings
  • Animal Model: Male Wistar rats are commonly used.[5]

  • Tissue Isolation: The thoracic aorta or mesenteric artery is carefully excised and placed in cold Krebs-Henseleit solution (KHS).

  • Ring Preparation: The artery is cleaned of adhering fat and connective tissue. Rings of approximately 2-4 mm in length are cut.

  • Endothelium Removal (for specific experiments): The endothelium is mechanically removed by gently rubbing the intimal surface with a fine wire or forceps. Successful removal is confirmed by the absence of relaxation to an endothelium-dependent vasodilator (e.g., acetylcholine).[5]

In Vitro Vasorelaxation Assay (Organ Bath)
  • Mounting: The arterial rings are mounted between two stainless steel hooks in an organ bath containing KHS, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.

  • Equilibration: The rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension of approximately 1-2 grams. The KHS is changed every 15-20 minutes.

  • Pre-contraction: Once a stable baseline is achieved, the rings are contracted with a sub-maximal concentration of a vasoconstrictor, such as phenylephrine (an α1-adrenergic agonist) or a high concentration of KCl.[5][11]

  • Cumulative Concentration-Response Curve: After the contraction has reached a stable plateau, the novel vasorelaxant is added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has stabilized.

  • Data Recording: The isometric tension of the arterial rings is continuously recorded using a force transducer connected to a data acquisition system.

  • Data Analysis: The relaxation induced by the compound is expressed as a percentage of the pre-contraction response. EC50/IC50 and Emax values are calculated by fitting the concentration-response data to a sigmoidal curve.

Investigation of Vasorelaxant Mechanisms

To probe the underlying mechanisms of vasorelaxation, the protocol above is modified by pre-incubating the arterial rings with specific inhibitors for 20-30 minutes before the addition of the pre-contraction agent.

  • Role of Endothelium-Derived Nitric Oxide (NO):

    • Inhibitor: Nω-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase (NOS).[5][8]

    • Procedure: The vasorelaxant effect of the test compound is evaluated in the presence and absence of L-NAME. A significant reduction in relaxation in the presence of L-NAME suggests the involvement of the NO pathway.

  • Role of the NO-cGMP Pathway:

    • Inhibitor: 1H-[1][2][5]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), an inhibitor of soluble guanylate cyclase (sGC).[3][9]

    • Procedure: A diminished vasorelaxant response in the presence of ODQ points to the involvement of the downstream sGC-cGMP signaling cascade.[9]

  • Role of Prostaglandins:

    • Inhibitor: Indomethacin, a cyclooxygenase (COX) inhibitor.[5]

    • Procedure: This is used to assess the contribution of vasodilatory prostaglandins to the observed relaxation.

  • Role of Potassium Channels:

    • Inhibitors: Various potassium channel blockers can be used, such as glibenclamide (for ATP-sensitive K+ channels), 4-aminopyridine (for voltage-gated K+ channels), and iberiotoxin or charybdotoxin (for calcium-activated K+ channels).[3][5]

  • Role of Calcium Channels:

    • Procedure: The effect of the compound on CaCl2-induced contractions in a calcium-free, high KCl medium is assessed to determine if it blocks extracellular calcium influx through L-type voltage-gated calcium channels.[3]

Visualizing the Pathways and Processes

Understanding the complex signaling cascades and experimental procedures is enhanced through clear visualizations.

G cluster_setup Tissue Preparation & Mounting cluster_exp Experimental Procedure cluster_mech Mechanism of Action Study Isolate Artery Isolate Artery Cut Arterial Rings Cut Arterial Rings Isolate Artery->Cut Arterial Rings Mount in Organ Bath Mount in Organ Bath Cut Arterial Rings->Mount in Organ Bath Equilibrate Equilibrate Mount in Organ Bath->Equilibrate Pre-contract with Agonist Pre-contract with Agonist Equilibrate->Pre-contract with Agonist Pre-incubate with Inhibitor Pre-incubate with Inhibitor Equilibrate->Pre-incubate with Inhibitor Add Novel Compound (Cumulative Doses) Add Novel Compound (Cumulative Doses) Pre-contract with Agonist->Add Novel Compound (Cumulative Doses) Add Novel Compound Add Novel Compound Pre-contract with Agonist->Add Novel Compound Record Relaxation Record Relaxation Add Novel Compound (Cumulative Doses)->Record Relaxation Data Analysis (EC50, Emax) Data Analysis (EC50, Emax) Record Relaxation->Data Analysis (EC50, Emax) Pre-incubate with Inhibitor->Pre-contract with Agonist Compare to Control Compare to Control Add Novel Compound->Compare to Control G cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Novel Compound Novel Compound eNOS eNOS Novel Compound->eNOS Activates NO NO eNOS->NO Produces L-Arginine L-Arginine L-Arginine->eNOS sGC sGC NO->sGC Activates NO->sGC cGMP cGMP sGC->cGMP Produces GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates Myosin-LC-PO4 Myosin Light Chain (Phosphorylated) PKG->Myosin-LC-PO4 Inhibits Phosphorylation Ca2+ Influx ↓ Ca2+ Influx PKG->Ca2+ Influx Myosin-LC Myosin Light Chain (Dephosphorylated) Myosin-LC-PO4->Myosin-LC Dephosphorylation Contraction Contraction Myosin-LC-PO4->Contraction Relaxation Relaxation Myosin-LC->Relaxation Ca2+ Ca2+

References

An In-depth Technical Guide to the Structural Analogs of (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid: Potent Modulators of the Endocannabinoid System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid and its structural analogs, with a primary focus on their role as inhibitors of Fatty Acid Amide Hydrolase (FAAH). The inhibition of FAAH presents a promising therapeutic strategy for a variety of neurological and inflammatory disorders by enhancing endogenous cannabinoid signaling. This document details the chemical structures, biological activities, and mechanisms of action of these compounds. Furthermore, it provides in-depth experimental protocols for their evaluation and visual representations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a vasorelaxant with an EC50 of 5.7 μM, indicating its potential in cardiovascular research.[1] Its core structure, featuring a carbamate moiety linked to a long-chain fatty acid, is characteristic of a class of potent inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of endogenous signaling lipids such as anandamide (AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA).[2][3][4] By inhibiting FAAH, the levels of these endocannabinoids are elevated, leading to a range of potential therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions, without the psychoactive side effects associated with direct cannabinoid receptor agonists.[5][6][7][8]

A prototypical and extensively studied structural analog is URB597 (cyclohexylcarbamic acid 3'-carbamoyl-biphenyl-3-yl ester).[2][9][10] URB597 and its derivatives serve as a key reference for understanding the structure-activity relationships (SAR) of carbamate-based FAAH inhibitors.[11][12] This guide will explore the chemical space around this core scaffold, presenting quantitative data on their inhibitory potency and detailing the methodologies used for their characterization.

Structural Analogs and Quantitative Data

The primary mechanism of action for many of the structural analogs discussed is the irreversible or slowly reversible covalent modification of a catalytic serine residue (Ser241) in the active site of FAAH.[11][13][14][15] The carbamate group acts as a reactive moiety that carbamylates the serine nucleophile.[11][13][14] Structure-activity relationship studies have demonstrated that modifications to both the lipophilic tail and the leaving group of the carbamate can significantly impact potency and selectivity.[11][13]

Below is a summary of quantitative data for this compound and its key structural analogs.

CompoundTargetAssay TypePotency (IC50/ID50/EC50)SpeciesReference(s)
This compoundVasorelaxationFunctional Assay5.7 µM (EC50)-[1]
URB597 (KDS-4103)FAAHIn vitro (brain membranes)4.6 nM (IC50)Rat[9][16]
URB597 (KDS-4103)FAAHIn vitro (human liver microsomes)3 nM (IC50)Human[9][16]
URB597 (KDS-4103)FAAHIn vivo (brain)0.15 mg/kg (ID50)Rat[16]
JP83 (N-(6-phenyl)hexyl analog of URB597)FAAHIn vitro7 nM (IC50)-[11]
Carbamate 20FAAHIn vitro324 nM (IC50)-[11]
Biphenyl derivative 22FAAHIn vitro63 nM (IC50)-[11]
JNJ-42165279FAAHIn vivo (brain occupancy)>80% at 10 mgHuman[17]

Signaling Pathways and Experimental Workflows

The inhibition of FAAH by its inhibitors leads to an accumulation of anandamide and other fatty acid amides, which then act on cannabinoid receptors (CB1 and CB2) and other targets to produce their physiological effects. The following diagrams illustrate the core signaling pathway and a general workflow for evaluating FAAH inhibitors.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Anandamide Anandamide (AEA) Anandamide->CB1 FAAH FAAH Anandamide->FAAH Degradation Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid FAAH_Inhibitor FAAH Inhibitor (e.g., URB597) FAAH_Inhibitor->FAAH Inhibition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound_Synthesis Compound Synthesis & Characterization FAAH_Activity_Assay FAAH Activity Assay (Fluorometric) Compound_Synthesis->FAAH_Activity_Assay IC50_Determination IC50 Determination FAAH_Activity_Assay->IC50_Determination Animal_Model Animal Model Selection (e.g., Rat, Mouse) IC50_Determination->Animal_Model Dosing Compound Administration (e.g., i.p., oral) Animal_Model->Dosing Tissue_Collection Tissue Collection (Brain, etc.) Dosing->Tissue_Collection Behavioral_Tests Behavioral Assays (Analgesia, Anxiolysis) Dosing->Behavioral_Tests Ex_Vivo_FAAH_Assay Ex Vivo FAAH Activity Tissue_Collection->Ex_Vivo_FAAH_Assay

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid is a complex organic compound with potential applications in biochemistry and pharmacology.[1] This document outlines a detailed, multi-step protocol for the chemical synthesis of this target molecule. The proposed synthetic route is based on established organic chemistry transformations, including a Wittig reaction to establish the (Z)-alkene geometry, functional group manipulations to introduce the terminal amino group, and a final urea formation step.

Overall Synthetic Strategy

The synthesis of this compound can be achieved through a convergent approach. The key steps involve the synthesis of two main fragments, followed by their coupling via a Wittig reaction to construct the C16 backbone with the required (Z)-stereochemistry at the C11-C12 double bond. Subsequent functional group transformations will yield the final product.

The overall workflow is depicted below:

Synthesis_Workflow cluster_1 Fragment A Synthesis cluster_2 Fragment B Synthesis A 10-Bromodecan-1-ol B Methyl 11-oxoundecanoate A->B Oxidation & Esterification H Methyl (Z)-hexadec-11-en-16-oate B->H Wittig Reaction C Pent-4-yn-1-ol D (Z)-Pent-4-en-1-ol C->D Lindlar Hydrogenation E (Z)-5-Bromopent-1-ene D->E Bromination G ((Z)-Pent-4-en-1-yl)triphenylphosphonium bromide E->G + PPh3 F Triphenylphosphine F->G G->H I (Z)-16-Hydroxyhexadec-11-enoic acid H->I Reduction & Hydrolysis J (Z)-16-Azidohexadec-11-enoic acid I->J Azidation K (Z)-16-Aminohexadec-11-enoic acid J->K Reduction M This compound K->M Urea Formation L Ethyl isocyanate L->M

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 11-oxoundecanoate (Fragment A)

This step involves the oxidation of a commercially available long-chain bromo-alcohol, followed by esterification to protect the carboxylic acid.

Protocol:

  • Oxidation of 10-bromodecan-1-ol to 10-bromodecanoic acid:

    • Dissolve 10-bromodecan-1-ol in acetone.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with stirring.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with isopropanol.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Esterification to Methyl 11-oxoundecanoate:

    • Dissolve the crude 10-bromodecanoic acid in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Cool to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The resulting methyl 10-bromodecanoate is then converted to the corresponding aldehyde, methyl 11-oxoundecanoate, via Kornblum oxidation or Swern oxidation.

Reagent Quantity Molar Eq.
10-Bromodecan-1-ol10.0 g1.0
Jones ReagentAs required-
Methanol100 mLSolvent
Sulfuric Acid0.5 mLCatalyst

Expected Yield: 70-80% over two steps.

Step 2: Synthesis of ((Z)-Pent-4-en-1-yl)triphenylphosphonium bromide (Fragment B)

This fragment is prepared to be the ylide precursor for the Wittig reaction. The (Z)-geometry is established using a Lindlar catalyst.

Protocol:

  • Partial hydrogenation of Pent-4-yn-1-ol:

    • Dissolve pent-4-yn-1-ol in methanol.

    • Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead).

    • Hydrogenate the mixture at atmospheric pressure until one equivalent of hydrogen has been consumed.

    • Filter the catalyst and concentrate the solvent to yield (Z)-pent-4-en-1-ol.

  • Bromination of (Z)-Pent-4-en-1-ol:

    • Dissolve (Z)-pent-4-en-1-ol in dichloromethane at 0 °C.

    • Add triphenylphosphine, followed by N-bromosuccinimide (NBS) portion-wise.

    • Stir for 2-3 hours at room temperature.

    • Purify by column chromatography to obtain (Z)-5-bromopent-1-ene.

  • Formation of the Phosphonium Salt:

    • Dissolve (Z)-5-bromopent-1-ene and triphenylphosphine in toluene.

    • Reflux the mixture for 24 hours.

    • Cool the reaction, and the phosphonium salt will precipitate.

    • Collect the solid by filtration, wash with cold toluene, and dry under vacuum.

Reagent Quantity Molar Eq.
Pent-4-yn-1-ol5.0 g1.0
Lindlar's Catalyst250 mgCatalyst
Triphenylphosphine1.1 eq1.1
N-Bromosuccinimide1.1 eq1.1
Toluene50 mLSolvent

Expected Yield: 60-70% over three steps.

Step 3: Wittig Reaction to form Methyl (Z)-hexadec-11-en-16-oate

The Wittig reaction is a powerful method for alkene synthesis, and the use of non-stabilized ylides generally favors the formation of the (Z)-isomer.[2][3][4][5]

Protocol:

  • Suspend ((Z)-pent-4-en-1-yl)triphenylphosphonium bromide in dry THF under an inert atmosphere.

  • Cool the suspension to -78 °C and add a strong base such as n-butyllithium (n-BuLi) dropwise to form the ylide.

  • Stir the resulting deep red or orange solution for 1 hour at -78 °C.

  • Add a solution of methyl 11-oxoundecanoate in dry THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Reagent Quantity Molar Eq.
Phosphonium Salt1.2 eq1.2
n-Butyllithium1.1 eq1.1
Methyl 11-oxoundecanoate1.0 eq1.0
Dry THFAs requiredSolvent

Expected Yield: 50-60% of the (Z)-isomer.

Step 4: Synthesis of (Z)-16-Hydroxyhexadec-11-enoic acid

This step involves the reduction of the methyl ester to a primary alcohol and subsequent hydrolysis of the ester at the other end of the chain. However, a more direct approach is the reduction of the ester followed by saponification.

Protocol:

  • Reduction of the Ester:

    • Dissolve methyl (Z)-hexadec-11-en-16-oate in dry THF under an inert atmosphere.

    • Cool to 0 °C and add lithium aluminum hydride (LiAlH4) portion-wise.[6][7][8][9]

    • Stir at room temperature for 2-4 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting aluminum salts and wash with THF.

    • Concentrate the filtrate to obtain the diol.

  • Selective Protection and Oxidation (Alternative to direct hydrolysis):

    • Protect one of the hydroxyl groups, then oxidize the other to a carboxylic acid, followed by deprotection. This can be a lengthy process. A more direct saponification of the initial ester before reduction might be preferable if selectivity can be achieved.

  • Saponification (assuming the starting material for this step is methyl (Z)-16-hydroxyhexadec-11-enoate):

    • Dissolve the ester in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) and stir at room temperature overnight.

    • Acidify the mixture with 1 M HCl and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired acid.

Reagent Quantity Molar Eq.
Methyl (Z)-hexadec-11-en-16-oate1.0 eq1.0
Lithium Aluminum Hydride2.0 eq2.0
Lithium Hydroxide3.0 eq3.0

Expected Yield: 80-90%.

Step 5: Synthesis of (Z)-16-Aminohexadec-11-enoic acid

The conversion of the terminal hydroxyl group to an amine can be achieved through several methods. A common and effective method is via an azide intermediate.[10][11][12][13]

Protocol:

  • Mesylation of the Alcohol:

    • Dissolve (Z)-16-hydroxyhexadec-11-enoic acid in dry dichloromethane and triethylamine at 0 °C.

    • Add methanesulfonyl chloride dropwise and stir for 1-2 hours.

    • Wash the reaction mixture with cold water, 1 M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Azide Substitution:

    • Dissolve the crude mesylate in DMF.

    • Add sodium azide and heat the mixture to 60-80 °C for 4-6 hours.

    • Cool to room temperature, pour into water, and extract with diethyl ether.

    • Wash the organic layer with water and brine, dry, and concentrate to give (Z)-16-azidohexadec-11-enoic acid.

  • Reduction of the Azide:

    • Dissolve the azide in THF or methanol.

    • Add a reducing agent such as triphenylphosphine (Staudinger reaction) followed by water, or perform catalytic hydrogenation using palladium on carbon.

    • For the Staudinger reaction, stir with triphenylphosphine for 8-12 hours, then add water and stir for another 2-4 hours.

    • Concentrate the solvent and purify the product to obtain the amine.

Reagent Quantity Molar Eq.
(Z)-16-Hydroxyhexadec-11-enoic acid1.0 eq1.0
Methanesulfonyl Chloride1.2 eq1.2
Triethylamine1.5 eq1.5
Sodium Azide3.0 eq3.0
Triphenylphosphine1.2 eq1.2

Expected Yield: 65-75% over three steps.

Step 6: Synthesis of this compound

The final step is the formation of the urea linkage by reacting the terminal amine with ethyl isocyanate.[14][15][16][17][18]

Protocol:

  • Dissolve (Z)-16-aminohexadec-11-enoic acid in a suitable dry solvent such as THF or dichloromethane under an inert atmosphere.[14]

  • Add ethyl isocyanate (1.0-1.2 equivalents) dropwise at room temperature.[14]

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.

  • Upon completion, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final product.

Reagent Quantity Molar Eq.
(Z)-16-Aminohexadec-11-enoic acid1.0 eq1.0
Ethyl Isocyanate1.1 eq1.1
Dry THFAs requiredSolvent

Expected Yield: >90%.

Data Summary

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Characterization
Methyl 11-oxoundecanoateC12H22O3214.301H NMR, 13C NMR, IR
((Z)-Pent-4-en-1-yl)triphenylphosphonium bromideC23H24BrP427.311H NMR, 31P NMR
Methyl (Z)-hexadec-11-en-16-oateC17H32O2268.441H NMR, 13C NMR, MS
(Z)-16-Hydroxyhexadec-11-enoic acidC16H30O3270.411H NMR, 13C NMR, IR, MS
(Z)-16-Aminohexadec-11-enoic acidC16H31NO2269.431H NMR, 13C NMR, IR, MS
This compoundC19H36N2O3340.501H NMR, 13C NMR, IR, HRMS

Disclaimer: The provided protocol is a proposed synthetic route based on established chemical reactions. Actual yields and reaction conditions may require optimization. All procedures should be carried out by trained personnel in a properly equipped laboratory with appropriate safety precautions.

References

Application Notes and Protocols for (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid is a novel compound with demonstrated vasorelaxant properties. Its chemical structure, featuring a long-chain monounsaturated fatty acid backbone coupled with an ethylurea moiety, suggests potential interactions with enzymatic pathways that regulate vascular tone and inflammation. Structurally, it resembles inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two key enzymes in lipid signaling pathways. Inhibition of these enzymes can lead to vasodilation and anti-inflammatory effects.

These application notes provide detailed protocols for the in vitro investigation of this compound. The described assays will enable researchers to characterize its biological activity, elucidate its mechanism of action, and assess its potential as a therapeutic agent for cardiovascular diseases.

Data Presentation

The following table summarizes the known quantitative data for this compound and provides a comparison with well-characterized inhibitors of sEH and FAAH for contextual reference.

Table 1: In Vitro Potency of this compound and Reference Compounds

CompoundTarget/AssayAssay TypeIC50/EC50 Value
This compoundVasorelaxationex vivo (Rat Aorta)5.7 µM[1]
12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA)Human sEHEnzymatic Assay2.0 ± 0.2 nM[2]
TPPUHuman sEHEnzymatic Assay3.7 nM
URB597Human/Rat FAAHEnzymatic Assay4.6 nM
sEH inhibitor-16Human sEHEnzymatic Assay2 nM[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for sEH inhibition and a general workflow for the in vitro characterization of this compound.

sEH_Pathway AA Arachidonic Acid CYP450 CYP450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Vasodilation Vasodilation & Anti-inflammation EETs->Vasodilation Promotes DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Compound (Z)-16-(ethylcarbamoylamino) hexadec-11-enoic acid Compound->sEH Inhibits

Proposed mechanism of action via sEH inhibition.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound_Prep Prepare stock solution of This compound in DMSO Serial_Dilution Perform serial dilutions in appropriate assay buffer Compound_Prep->Serial_Dilution sEH_Assay sEH Inhibition Assay (Fluorometric) Serial_Dilution->sEH_Assay FAAH_Assay FAAH Inhibition Assay (Fluorometric) Serial_Dilution->FAAH_Assay Vaso_Assay Vasorelaxation Assay (ex vivo Aortic Rings) Serial_Dilution->Vaso_Assay IC50 Calculate IC50 values for sEH and FAAH inhibition sEH_Assay->IC50 FAAH_Assay->IC50 EC50 Determine EC50 for vasorelaxation Vaso_Assay->EC50

General experimental workflow for in vitro characterization.

Experimental Protocols

Protocol 1: In Vitro Fluorometric Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol is adapted from commercially available sEH inhibitor screening kits and is designed to determine the IC50 value of this compound for human recombinant sEH.[4][5]

Materials:

  • Human recombinant sEH enzyme

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • sEH fluorescent substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

  • This compound

  • Positive control inhibitor (e.g., AUDA or TPPU)

  • DMSO (ACS grade)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound in sEH Assay Buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Thaw the human sEH enzyme on ice and dilute it to the desired working concentration in cold sEH Assay Buffer.

    • Prepare the sEH substrate working solution in sEH Assay Buffer according to the manufacturer's instructions. Protect from light.

  • Assay Plate Setup:

    • Inhibitor Wells: Add 10 µL of the serially diluted test compound to the wells.

    • Positive Control Wells: Add 10 µL of a known sEH inhibitor (e.g., 10 µM AUDA).

    • Solvent Control (100% Activity) Wells: Add 10 µL of sEH Assay Buffer containing the same percentage of DMSO as the inhibitor wells.

    • Enzyme Addition: Add 80 µL of the diluted sEH enzyme solution to all wells except the background control wells.

    • Background Control Wells: Add 90 µL of sEH Assay Buffer.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at 30°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.[6]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the sEH substrate working solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence kinetically for 15-30 minutes at 30°C, with excitation at ~330-360 nm and emission at ~460-465 nm.[4][5]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the average rate of the background control from all other wells.

    • Determine the percentage of inhibition for each concentration of the test compound compared to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Fluorometric Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol is based on commercially available FAAH inhibitor screening kits and is designed to assess the inhibitory potential of the test compound against FAAH.[2][7][8]

Materials:

  • Human or rat recombinant FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[2]

  • FAAH fluorogenic substrate (e.g., AAMCA - Arachidonoyl-7-amino-4-methylcoumarin amide)

  • This compound

  • Positive control inhibitor (e.g., URB597)

  • DMSO (ACS grade)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create serial dilutions of the test compound in FAAH Assay Buffer.

    • Dilute the FAAH enzyme to the desired concentration in cold FAAH Assay Buffer.

    • Prepare the AAMCA substrate working solution in FAAH Assay Buffer.

  • Assay Plate Setup:

    • Add 10 µL of the serially diluted test compound, positive control, or solvent control to the appropriate wells.

    • Add 170 µL of FAAH Assay Buffer to all wells.

    • Add 10 µL of the diluted FAAH enzyme to all wells except the background control wells. For background wells, add an additional 10 µL of FAAH Assay Buffer.

  • Pre-incubation:

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.[3]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the AAMCA substrate solution to all wells.

    • Measure the increase in fluorescence intensity (Excitation: ~340-360 nm, Emission: ~450-465 nm) kinetically over 30 minutes at 37°C.[2][7]

  • Data Analysis:

    • Calculate the reaction rate for each well.

    • Determine the percentage of inhibition for each test compound concentration relative to the solvent control.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Protocol 3: Ex Vivo Vasorelaxation Assay Using Rat Thoracic Aorta

This protocol describes a classic organ bath experiment to confirm and characterize the vasorelaxant effects of this compound.[9][10][11]

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a rat according to approved institutional guidelines.

    • Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.[11]

  • Experimental Setup:

    • Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the Krebs solution every 15-20 minutes.

  • Viability and Endothelium Integrity Check:

    • Contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) or high KCl (e.g., 80 mM).

    • Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM) to assess endothelium integrity. A relaxation of >80% indicates a healthy, intact endothelium.

  • Vasorelaxation Measurement:

    • Wash the rings and allow them to return to baseline tension.

    • Pre-contract the rings again with phenylephrine or KCl.

    • Once the contraction plateaus, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to the bath.

    • Record the relaxation response after each addition until a maximal response is achieved or the concentration-response curve is complete.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine or KCl.

    • Plot the percentage of relaxation against the logarithm of the compound's concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal relaxation).

Disclaimer: The proposed protocols for sEH and FAAH inhibition are based on the structural characteristics of this compound. Experimental validation is required to confirm its activity against these specific targets.

References

Application Notes and Protocols for (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid is a synthetic fatty acid derivative with potential therapeutic applications. Structurally, its amphiphilic nature suggests possible interactions with cellular membranes, which may influence membrane fluidity and the activity of membrane-associated proteins and receptors.[1] Evidence suggests that similar compounds can modulate signaling pathways involved in inflammation and metabolism.[1] Furthermore, it has been identified as a vasorelaxant with an EC50 of 5.7 μM, indicating its potential in cardiovascular disease research.[2][3]

These application notes provide detailed protocols for a panel of cell-based assays to investigate the biological activity of this compound. The described assays will enable researchers to assess its effects on cell viability, proliferation, apoptosis, and key signaling pathways relevant to inflammation and metabolism.

Data Presentation: Summary of Quantitative Data

The following tables represent hypothetical data to illustrate the potential effects of this compound in the described assays.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.2
198.5 ± 5.1
595.2 ± 3.8
1091.8 ± 4.5
2588.3 ± 5.6
5075.1 ± 6.2
10052.4 ± 7.1

Table 2: Induction of Apoptosis by this compound (Annexin V/PI Staining)

Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle Control)2.1 ± 0.51.5 ± 0.3
104.3 ± 0.82.0 ± 0.4
5015.8 ± 2.15.7 ± 1.1
10028.9 ± 3.412.3 ± 2.5

Table 3: Effect of this compound on NF-κB Activation

Concentration (µM)Relative NF-κB Reporter Activity (Fold Change)
0 (Vehicle Control)1.0
10.85
50.62
100.45
250.28

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability and proliferation.[4][5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5]

Materials:

  • This compound

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Complete cell culture medium (e.g., EGM-2)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[6][7] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[6][7] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[6][7]

Materials:

  • This compound

  • Human monocytic cell line (e.g., THP-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed THP-1 cells in 6-well plates at a density of 1 x 10⁶ cells/well and treat with various concentrations of this compound for 24 hours.

  • Harvest the cells by centrifugation and wash them twice with cold PBS.[6]

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour of staining.[6] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[6]

NF-κB Signaling Pathway Reporter Assay

This assay measures the activity of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.

Materials:

  • This compound

  • Human embryonic kidney 293 (HEK293) cells

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Lipofectamine 2000 or other transfection reagent

  • Dual-Luciferase Reporter Assay System

  • Luminometer

  • Tumor Necrosis Factor-alpha (TNF-α)

Protocol:

  • Co-transfect HEK293 cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, re-plate the transfected cells into a 96-well plate.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway. Include an unstimulated control.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Express the results as a fold change relative to the TNF-α stimulated vehicle control.

Visualizations

G Workflow for Cell Viability Assessment cluster_0 Cell Culture and Treatment cluster_1 MTT Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate % Cell Viability H->I Data Analysis

Caption: Workflow for assessing cell viability using the MTT assay.

G Apoptosis Detection Workflow cluster_0 Cell Treatment and Preparation cluster_1 Staining and Analysis A Treat cells with compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate for 15 min D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic vs. Live vs. Necrotic Cells F->G Data Interpretation

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

G Hypothesized Anti-inflammatory Signaling Pathway cluster_nucleus Cell Nucleus Compound This compound Membrane Cell Membrane Interaction Compound->Membrane Modulates IKK IKK Complex Membrane->IKK Inhibits (?) IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Inflammatory Gene Expression Nucleus->Gene Activates

Caption: Hypothesized mechanism of anti-inflammatory action.

References

Application Notes and Protocols for the Analytical Characterization of (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid is a novel compound with potential therapeutic applications, identified as a vasorelaxant. As with any active pharmaceutical ingredient (API), rigorous analytical characterization is paramount to ensure its identity, purity, and stability. This document provides a comprehensive guide to the analytical methods and protocols for the qualitative and quantitative characterization of this molecule. The methodologies outlined herein are based on established analytical principles for structurally related long-chain fatty acids, fatty acid amides, and carbamate-containing compounds.

Physicochemical Properties (Predicted)

A thorough understanding of the physicochemical properties of this compound is essential for method development. Based on its structure, the following properties can be anticipated:

PropertyPredicted Value/CharacteristicImplication for Analysis
Molecular Formula C₁₉H₃₆N₂O₃Guides mass spectrometry analysis.
Molecular Weight 356.5 g/mol Determines the mass-to-charge ratio in MS.
Polarity AmphiphilicRequires careful selection of chromatographic conditions.
Solubility Soluble in organic solvents (e.g., methanol, ethanol, DMSO, chloroform), sparingly soluble in water.Dictates sample and standard preparation procedures.
UV/Vis Absorbance Limited chromophores; expected to have low UV absorbance at wavelengths >220 nm.May necessitate derivatization for UV-based detection in HPLC or the use of universal detectors like mass spectrometry or charged aerosol detection.
Thermal Stability The carbamate and carboxylic acid groups may be susceptible to thermal degradation.Derivatization is recommended for gas chromatography to enhance volatility and prevent on-column degradation.

Analytical Characterization Workflow

A multi-faceted analytical approach is required for the comprehensive characterization of this compound. The following workflow outlines the recommended strategy.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Structural Elucidation & Identification cluster_2 Purity & Impurity Profiling cluster_3 Quantitative Analysis cluster_4 Stability Assessment Sample Bulk API or Formulation Dissolution Dissolution in appropriate solvent (e.g., Methanol) Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Dissolution->NMR Identification FTIR FTIR Spectroscopy Dissolution->FTIR Identification HRMS High-Resolution Mass Spectrometry (HRMS) Dissolution->HRMS Identification LCMS LC-MS/MS Dissolution->LCMS Purity GCMS GC-MS (with derivatization) Dissolution->GCMS qNMR Quantitative NMR (qNMR) NMR->qNMR qLCMS Validated LC-MS/MS Method LCMS->qLCMS Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Stability_Method Stability-Indicating LC-MS/MS Method Forced_Deg->Stability_Method Degradant Analysis

Caption: Overall analytical workflow for the characterization of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to identify all proton environments.

    • ¹³C NMR: Obtain a carbon spectrum to identify all unique carbon atoms.

    • 2D NMR (COSY, HSQC): Perform Correlation Spectroscopy (COSY) to establish proton-proton couplings and Heteronuclear Single Quantum Coherence (HSQC) to correlate protons to their directly attached carbons. This will be crucial for assigning signals along the hexadecenoic acid chain and the ethylcarbamoylamino moiety.

  • Data Analysis: Integrate proton signals for relative quantification of different functional groups. Analyze chemical shifts and coupling constants to confirm the (Z)-configuration of the double bond and the connectivity of the ethylcarbamoylamino group.

Expected ¹H and ¹³C NMR Chemical Shifts:

Functional GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH) 10-12 (broad singlet)175-185
Olefinic (-CH=CH-) 5.2-5.4 (multiplet)125-135
-CH₂- adjacent to C=C 2.0-2.2 (multiplet)25-30
-CH₂- adjacent to -COOH 2.2-2.4 (triplet)30-35
Alkyl Chain (-CH₂-)n 1.2-1.6 (multiplet)20-35
-CH₂-NH-CO- 3.0-3.3 (multiplet)40-45
-NH-CO-NH- 5.0-6.0 (broad signals)-
-NH-CH₂-CH₃ 3.1-3.4 (quartet)35-40
-CH₂-CH₃ 1.0-1.2 (triplet)14-16
Carbamate Carbonyl (-NH-CO-NH-) -155-160
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.[1][2]

Protocol:

  • Sample Preparation: Prepare a thin film of the sample on a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid material.

  • Instrumentation: Acquire the spectrum using an FTIR spectrometer.

  • Data Acquisition: Scan in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the functional groups.

Expected FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch (Carboxylic Acid) 2500-3300 (broad)Characteristic broad absorption of a hydrogen-bonded acid.
N-H stretch (Amide/Carbamate) 3300-3500Stretching vibrations of the N-H bonds.
C-H stretch (Alkyl) 2850-2960Asymmetric and symmetric stretching of CH₂ and CH₃ groups.
C=O stretch (Carboxylic Acid) 1700-1725Carbonyl stretch of the carboxylic acid dimer.
C=O stretch (Carbamate) 1630-1680Amide I band of the carbamate group.
N-H bend (Amide/Carbamate) 1510-1570Amide II band.
C=C stretch (Olefin) ~1650 (weak)Stretching of the cis-disubstituted double bond.
=C-H bend (Z-alkene) ~700Out-of-plane bending characteristic of a cis-double bond.
High-Resolution Mass Spectrometry (HRMS)

HRMS is employed for the accurate mass determination and confirmation of the elemental composition.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it with the theoretical mass. The high mass accuracy allows for the unambiguous determination of the elemental formula.

Expected HRMS Data:

IonTheoretical m/z
[M+H]⁺ 357.2799
[M-H]⁻ 355.2650
[M+Na]⁺ 379.2618
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Purity and Stability Analysis

LC-MS/MS is the preferred method for separating the API from its impurities and degradation products, offering high sensitivity and selectivity.[3][4]

Protocol:

  • Chromatographic System:

    • Column: A reversed-phase C18 or C8 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.

    • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute the analyte and separate impurities.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometer:

    • Ionization: ESI in positive ion mode.

    • Detection: Full scan mode for impurity profiling and Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent.

  • Forced Degradation Studies: To develop a stability-indicating method, subject the sample to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) to generate degradation products.[5] Analyze the stressed samples to ensure the method can separate the degradants from the intact API.

LCMS_Workflow cluster_0 Sample Injection cluster_1 Chromatographic Separation cluster_2 Mass Spectrometric Detection cluster_3 Data Analysis Sample_Vial Sample in Autosampler HPLC_Column Reversed-Phase HPLC Column Sample_Vial->HPLC_Column Mobile Phase Gradient ESI_Source Electrospray Ionization (ESI) HPLC_Column->ESI_Source Eluent Mass_Analyzer Mass Analyzer (e.g., QqQ, TOF) ESI_Source->Mass_Analyzer Ions Detector Detector Mass_Analyzer->Detector Chromatogram Chromatogram & Mass Spectra Detector->Chromatogram

Caption: A typical workflow for the LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Alternative Quantification

GC-MS can be employed for the analysis of the fatty acid backbone after derivatization, which is necessary to increase volatility and thermal stability.[6][7]

Protocol:

  • Derivatization (Esterification):

    • Method: Acid-catalyzed esterification using Boron Trifluoride (BF₃)-Methanol is a common method.[6][8]

    • Procedure:

      • Weigh 1-5 mg of the sample into a screw-capped vial.

      • Add 1 mL of 14% BF₃ in methanol.

      • Heat at 60 °C for 10-15 minutes.

      • Cool the vial, add 1 mL of water and 1 mL of hexane.

      • Vortex thoroughly and allow the layers to separate.

      • Carefully transfer the upper hexane layer containing the Fatty Acid Methyl Ester (FAME) to a clean vial for GC-MS analysis.

    • Note: This derivatization will convert the carboxylic acid to a methyl ester. The ethylcarbamoylamino group may or may not remain intact under these conditions, which needs to be verified. Silylation with agents like BSTFA is an alternative that derivatizes both the carboxylic acid and the amide protons.[8][9]

  • Chromatographic System:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax).[10]

    • Carrier Gas: Helium.

    • Temperature Program: A suitable temperature gradient (e.g., starting at 100 °C, ramping to 250 °C) to separate the FAMEs.

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI).

    • Detection: Full scan mode to identify the fragmentation pattern of the derivatized analyte and any impurities.

Data Presentation

Summary of Analytical Methods and Typical Parameters
Analytical TechniquePurposeKey ParametersExpected Outcome
¹H and ¹³C NMR Structural Elucidation400 MHz, CDCl₃ or MeODUnambiguous confirmation of chemical structure, including stereochemistry of the double bond.
FTIR Functional Group IdentificationATR or KBr pelletConfirmation of carboxylic acid, amide, carbamate, and alkyl groups.
HRMS Elemental CompositionESI-TOF or OrbitrapAccurate mass measurement confirming the molecular formula.
LC-MS/MS Purity, Quantification, StabilityC18 column, ACN/H₂O gradient, ESI+Separation of API from impurities, quantification, and monitoring of degradation products.
GC-MS Alternative Quantification, Volatile ImpuritiesDerivatization (e.g., BF₃-Methanol), DB-5ms columnAnalysis of the fatty acid methyl ester derivative.
Purity and Stability Data (Hypothetical)

Table of Impurities Detected by LC-MS/MS:

Retention Time (min)[M+H]⁺ (m/z)Proposed Structure/IdentityPurity (%)
5.2357.3This compound 99.5
4.8359.3Isomer (e.g., double bond migration)0.2
6.1373.3Oxidized product (+16 Da)0.1
3.5284.2Hydrolysis product (hexadec-11-en-1-amine derivative)0.1
--Other impurities<0.1

Summary of Forced Degradation Studies:

Stress Condition% DegradationMajor Degradation Products (Proposed m/z)
0.1 M HCl, 60 °C, 24h 5.2284.2 (Hydrolysis of carbamate)
0.1 M NaOH, 60 °C, 24h 12.5284.2 (Hydrolysis of carbamate), Saponification
3% H₂O₂, RT, 24h 8.1373.3 (Oxidation, e.g., at double bond), 389.3
80 °C, 48h 2.3Isomerization, minor decomposition
Photolytic (ICH Q1B) 4.5Oxidative and isomeric impurities

Conclusion

The analytical characterization of this compound requires a combination of spectroscopic and chromatographic techniques. NMR and HRMS are essential for initial structural confirmation, while a validated, stability-indicating LC-MS/MS method is the primary tool for determining purity, quantifying the API, and assessing its stability. GC-MS with derivatization offers a complementary approach. The protocols and data presented in this application note provide a robust framework for the comprehensive analytical evaluation of this promising new chemical entity.

References

Application Notes and Protocols for In Vitro Testing of Vasorelaxant Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key in vitro models used to screen and characterize vasorelaxant compounds. Detailed protocols for the most common experimental setups are included to facilitate the discovery and development of novel therapeutics for cardiovascular diseases.

Introduction to Vasorelaxation

Vasorelaxation, the process of relaxation of the vascular smooth muscle, leads to the widening of blood vessels. This physiological response is crucial for regulating blood pressure and blood flow throughout the body. The endothelium, the inner lining of blood vessels, plays a pivotal role in mediating vasorelaxation through the release of various signaling molecules, most notably nitric oxide (NO). Dysregulation of vasorelaxation is a hallmark of several cardiovascular pathologies, including hypertension and atherosclerosis. Therefore, compounds that can induce vasorelaxation are of significant therapeutic interest.

In vitro models are indispensable tools for the preclinical evaluation of potential vasorelaxant agents. They offer a controlled environment to investigate the efficacy and mechanism of action of new compounds, providing critical data before advancing to more complex in vivo studies.

Key In Vitro Models for Vasorelaxant Testing

A variety of in vitro models are available to assess the vasorelaxant properties of test compounds. The choice of model depends on the specific research question, throughput requirements, and the desired level of physiological relevance.

Isolated Organ Bath (Ex Vivo)

The isolated organ bath is a classic and widely used technique in pharmacology for studying the contractility of isolated tissues, such as arterial rings.[1] This ex vivo method allows for the investigation of both endothelium-dependent and endothelium-independent vasorelaxation.

Advantages:

  • Provides a physiologically relevant model with intact tissue architecture and cell-cell communication.

  • Allows for the differentiation between endothelium-dependent and -independent mechanisms by mechanically removing the endothelium.[2]

  • Enables the study of various signaling pathways by using specific inhibitors and activators.

Limitations:

  • Lower throughput compared to cell-based assays.

  • Requires fresh tissue from animal sources.

  • Variability can be introduced during tissue preparation and mounting.[3]

Wire Myography (Ex Vivo)

Wire myography is a specialized version of the organ bath technique designed for studying smaller blood vessels, such as resistance arteries.[1] This method is highly sensitive and allows for the precise measurement of isometric tension in small vascular segments.

Advantages:

  • Ideal for studying the pharmacology of resistance arteries, which are critical for blood pressure regulation.

  • High sensitivity for detecting subtle changes in vascular tone.

Limitations:

  • Technically demanding, requiring significant skill for dissecting and mounting small vessels.[1]

  • Lower throughput.

Cell-Based Assays (In Vitro)

Cell-based assays utilize cultured vascular smooth muscle cells (VSMCs) or endothelial cells (ECs) to screen for compounds that modulate cellular processes relevant to vasorelaxation. These assays are amenable to high-throughput screening (HTS) and can provide insights into specific molecular targets.[4][5]

Advantages:

  • High-throughput capability for screening large compound libraries.[5]

  • Allows for the investigation of specific cellular and molecular mechanisms in a controlled environment.

  • Reduces the use of animals in research.

Limitations:

  • Lack the complex cell-cell and cell-matrix interactions of intact tissue.

  • Cultured cells may exhibit phenotypic drift from their in vivo counterparts.

Signaling Pathways in Vasorelaxation

Understanding the underlying signaling pathways is crucial for interpreting experimental data and elucidating the mechanism of action of vasorelaxant compounds.

Nitric Oxide-cGMP Pathway

The canonical pathway for endothelium-dependent vasodilation involves the production of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS).[6] NO diffuses to adjacent vascular smooth muscle cells and activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP).[7][8] Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately causing a decrease in intracellular calcium concentration and smooth muscle relaxation.[6][9]

NO_cGMP_Pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell eNOS eNOS NO_endo NO eNOS->NO_endo L_Arginine L-Arginine L_Arginine->eNOS NO_vsmc NO NO_endo->NO_vsmc diffusion sGC sGC cGMP cGMP sGC->cGMP activates GTP GTP GTP->sGC PKG PKG cGMP->PKG activates Relaxation Vasorelaxation PKG->Relaxation NO_vsmc->sGC activates Calcium_Signaling Vasoconstrictors Vasoconstrictors (e.g., Norepinephrine) Receptor GPCR Vasoconstrictors->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR activates IP3R Ca_release Ca²⁺ Release SR->Ca_release Ca_i ↑ [Ca²⁺]i Ca_release->Ca_i Ca_influx Ca²⁺ Influx (VGCCs) Ca_influx->Ca_i Calmodulin Calmodulin Ca_i->Calmodulin MLCK MLCK Calmodulin->MLCK activates Contraction Contraction MLCK->Contraction Experimental_Workflow Start Compound Library HTS Primary Screening (Cell-Based Assays) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Studies (Isolated Organ Bath) Hit_ID->Dose_Response Active Compounds Potency_Efficacy Determine Potency (EC₅₀) and Efficacy (Emax) Dose_Response->Potency_Efficacy Mechanism Mechanism of Action Studies Potency_Efficacy->Mechanism Endothelium Endothelium-Dependent vs. -Independent Mechanism->Endothelium Pathway_Analysis Signaling Pathway Analysis (Inhibitors/Activators) Mechanism->Pathway_Analysis Lead_Opt Lead Optimization Mechanism->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo

References

Application Notes and Protocols for the Experimental Design of Synthetic Fatty Acid Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Synthetic fatty acids and their mimetics are crucial tools in dissecting the complex roles of lipids in cellular physiology and pathology.[1][2] Unlike their naturally occurring counterparts, synthetic fatty acids can be engineered with specific modifications, such as altered chain length, saturation, or the inclusion of reporter tags (e.g., stable isotopes, fluorescent moieties). This allows for precise tracking of their metabolic fate and elucidation of their mechanisms of action.[1][3] These compounds are invaluable in studying metabolic diseases like diabetes and obesity, cardiovascular conditions, and cancer, where fatty acid metabolism is often dysregulated.[4][5] Furthermore, they serve as potential therapeutic agents by modulating the activity of enzymes, nuclear receptors, and cell surface receptors involved in lipid signaling.[1][6]

This document provides a comprehensive guide to the experimental design for studying synthetic fatty acids, covering critical protocols from solution preparation to the analysis of cellular effects and signaling pathways.

General Experimental Workflow

The study of synthetic fatty acids typically follows a multi-step process, beginning with careful planning and preparation, followed by in vitro or in vivo experiments, and concluding with sophisticated analytical techniques for data interpretation.

G General Experimental Workflow for Synthetic Fatty Acid Studies cluster_0 Phase 1: Design & Preparation cluster_1 Phase 2: In Vitro / In Vivo Application cluster_2 Phase 3: Analysis & Interpretation A Hypothesis Formulation & Experimental Design B Synthesis/Procurement of Synthetic Fatty Acid A->B C Protocol 1: Preparation of Fatty Acid Stock Solution B->C D Cell Culture Treatment or Animal Model Administration C->D E Protocol 2: Cell Viability & Cytotoxicity Assays D->E F Protocol 3: Lipid Extraction & Metabolite Analysis (LC/GC-MS) D->F G Protocol 4: Signaling Pathway Analysis (e.g., Western Blot) D->G H Data Analysis & Interpretation E->H F->H G->H I Conclusion & Reporting H->I

Caption: A generalized workflow from initial experimental design to final data analysis.

Protocol 1: Preparation of Synthetic Fatty Acid Stock Solutions

Application Note: Fatty acids are poorly soluble in aqueous media, making their delivery to cells in culture a significant challenge.[7] The preparation of fatty acid solutions can greatly influence experimental outcomes.[8] A common and effective method involves complexing the fatty acid to a carrier protein like bovine serum albumin (BSA), which mimics its physiological transport in the bloodstream.[7][8] Alternatively, solvents like ethanol can be used, but potential solvent toxicity must be carefully controlled for.[8][9] This protocol details the widely accepted BSA-conjugation method.

Materials:

  • Synthetic Fatty Acid (SFA)

  • Sodium hydroxide (NaOH), 0.1 M

  • Ethanol, 100%

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), sterile

  • Water bath or heat block set to 37°C

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a 10% (w/v) BSA Solution:

    • Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 100 mg/mL.

    • Gently warm to 37°C and swirl to dissolve completely. Do not vortex, as this can denature the protein.

    • Sterile filter the solution and store at 4°C.

  • Prepare the Fatty Acid Salt:

    • Weigh the desired amount of SFA into a sterile 15 mL conical tube.

    • Add a small volume of ethanol to dissolve the SFA completely.

    • In a separate tube, prepare an equimolar solution of NaOH.

    • Slowly add the NaOH solution to the SFA solution while vortexing to form the sodium salt of the fatty acid.

    • Gently evaporate the ethanol under a stream of nitrogen gas or in a speed vacuum. The result is a fatty acid soap.

  • Complex SFA to BSA:

    • Warm the 10% BSA solution to 37°C.

    • Add the warm BSA solution to the tube containing the fatty acid soap. The molar ratio of fatty acid to BSA is critical and often ranges from 3:1 to 6:1.[7]

    • Incubate the mixture in a 37°C water bath for 1 hour with gentle, continuous agitation (e.g., on a rotator). This facilitates the binding of the fatty acid to BSA.

    • The final solution should be clear. Any cloudiness may indicate precipitation.

  • Final Preparation and Storage:

    • Determine the final concentration of the SFA stock solution.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Control Preparation: Prepare a vehicle control using the same concentration of BSA and, if applicable, the solvent used to dissolve the fatty acid, without the SFA itself. This is crucial as BSA and solvents can have independent effects on cells.[8]

Table 1: Example Parameters for Fatty Acid Stock Preparation

Parameter Setting Rationale
Fatty Acid Synthetic Palmitate Analog Saturated fatty acid often used in lipotoxicity studies.[7]
Final Stock Conc. 10 mM A high-concentration stock for flexible dilutions.
Carrier Fatty Acid-Free BSA Mimics physiological transport and improves solubility.[7]
FA:BSA Molar Ratio 4:1 A commonly used ratio to ensure efficient binding and delivery.[7]

| Vehicle Control | 10% BSA in PBS | Accounts for any effects of the carrier protein on the cells.[8] |

Protocol 2: Assessment of Cell Viability and Cytotoxicity

Application Note: A primary step in characterizing the effect of a synthetic fatty acid is to determine its impact on cell viability and proliferation. High concentrations of certain fatty acids, particularly saturated ones, can induce lipotoxicity, leading to cell death via apoptosis or necrosis.[7] The MTT assay is a colorimetric method that measures metabolic activity as an indicator of cell viability, while Annexin V/Propidium Iodide (PI) staining coupled with flow cytometry can distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[10][11]

2.1: MTT Assay for Cell Viability

Materials:

  • Cells of interest (e.g., HepG2, 3T3-L1)

  • 96-well cell culture plates

  • Complete culture medium

  • SFA-BSA stock solution (from Protocol 1)

  • Vehicle control (BSA solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of the SFA-BSA complex (e.g., 0, 50, 100, 250, 500 µM). Include wells with the vehicle control corresponding to the highest SFA concentration. Incubate for the desired time period (e.g., 24, 48, 72 hours).[10]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[12]

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

2.2: Apoptosis Assay using Annexin V/PI Staining

Materials:

  • Cells treated as described above (in 6-well plates)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.

  • Analysis: Gate the cell populations:

    • Live cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

    • Necrotic cells: Annexin V- / PI+

Table 2: Example Data Summary for Cytotoxicity Studies (48h Treatment)

SFA Conc. (µM) Cell Viability (% of Control) Early Apoptosis (%) Late Apoptosis/Necrosis (%)
0 (Vehicle) 100 ± 4.5 3.1 ± 0.8 2.5 ± 0.6
50 98 ± 5.1 3.5 ± 0.9 2.8 ± 0.7
100 91 ± 3.8 8.2 ± 1.1 4.1 ± 0.5
250 65 ± 6.2 22.5 ± 2.4 10.3 ± 1.9
500 38 ± 5.5 35.1 ± 3.1 25.8 ± 2.6

Data are presented as Mean ± SD.

Protocol 3: Analysis of Cellular Metabolism via Stable Isotope Tracing

Application Note: Stable isotope-labeled synthetic fatty acids (e.g., containing ¹³C or ²H) are powerful tools for tracing the metabolic fate of fatty acids within a cell.[3] By tracking the incorporation of isotopes into various lipid species and metabolic intermediates, researchers can quantify processes like fatty acid oxidation (β-oxidation), synthesis of complex lipids (e.g., triglycerides, phospholipids), and elongation/desaturation.[3][4] Mass spectrometry (MS), coupled with either gas chromatography (GC) or liquid chromatography (LC), is the primary analytical technique for this purpose.[13][14]

G Workflow for Stable Isotope Tracing of Synthetic Fatty Acids A Incubate cells with ¹³C-labeled Synthetic Fatty Acid B Harvest cells and quench metabolism A->B C Lipid Extraction (e.g., Bligh-Dyer method) B->C D Separation of Lipid Classes (optional, TLC) C->D E Derivatization to FAMEs (for GC-MS) D->E F Analysis by LC-MS or GC-MS E->F G Data Analysis: - Mass Isotopomer Distribution - Isotope Enrichment - Flux Calculation F->G

Caption: A typical workflow for a stable isotope tracing experiment using mass spectrometry.

Materials:

  • ¹³C-labeled synthetic fatty acid (e.g., U-¹³C₁₆-Palmitate)

  • Cells and culture reagents

  • Solvents for lipid extraction (e.g., chloroform, methanol)[14]

  • Internal standards for quantification

  • Reagents for derivatization (for GC-MS)

  • GC-MS or LC-MS/MS system

Procedure:

  • Cell Culture and Labeling: Culture cells to the desired confluency. Replace the medium with fresh medium containing the ¹³C-labeled SFA-BSA complex for a specific duration (a time course is recommended).

  • Metabolism Quenching and Cell Harvesting: Aspirate the medium and wash cells rapidly with ice-cold PBS. Quench metabolism by adding liquid nitrogen or an ice-cold extraction solvent. Harvest the cells.

  • Lipid Extraction: Perform a total lipid extraction using a standard method like the Bligh-Dyer or Folch method.[14] This separates the lipid-containing organic phase from the aqueous phase.

  • Hydrolysis and Derivatization (for GC-MS):

    • Evaporate the organic solvent.

    • Hydrolyze the complex lipids to release the fatty acids.

    • Derivatize the free fatty acids to fatty acid methyl esters (FAMEs) for volatility, a requirement for GC analysis.

  • Mass Spectrometry Analysis:

    • GC-MS: Separates FAMEs based on their volatility and chain length. The mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the quantification of ¹³C incorporation.

    • LC-MS/MS: Separates different lipid classes without derivatization. This is a powerful "lipidomics" approach to see how the labeled fatty acid is incorporated into specific phospholipids, triglycerides, etc.[4][13]

  • Data Analysis: Determine the mass isotopomer distribution to calculate the enrichment of ¹³C in different lipid pools. This data can be used to calculate the relative contributions of the synthetic fatty acid to various metabolic pathways.[3]

Table 3: Example Data for ¹³C-Palmitate Incorporation into Cellular Lipids

Lipid Fraction ¹³C Enrichment (%) after 6h Interpretation
Free Fatty Acids 85.2 ± 7.1 High uptake of the synthetic fatty acid into the cell.
Triglycerides (TAGs) 45.8 ± 5.3 Significant portion is esterified and stored as neutral lipids.
Phospholipids (PLs) 22.1 ± 3.9 Incorporation into membrane lipids for structural purposes.
Acyl-CoAs 78.9 ± 6.5 Active pool ready for metabolic processes like β-oxidation or esterification.[4]

Data are presented as Mean ± SD.

Protocol 4: Investigation of Signaling Pathway Modulation

Application Note: Fatty acids are not just metabolic substrates; they are potent signaling molecules that can regulate gene expression and cellular processes.[6] One key pathway regulated by cellular energy status, which is influenced by fatty acid metabolism, is the AMP-activated protein kinase (AMPK) pathway.[15] Activation of AMPK, often by an increased AMP/ATP ratio, promotes catabolic processes like fatty acid oxidation and inhibits anabolic processes like fatty acid synthesis.[15] This protocol describes how to use Western Blotting to measure the activation of AMPK by assessing its phosphorylation status.

G Simplified AMPK Signaling Pathway FA Synthetic Fatty Acid (e.g., affecting energy status) AMP_ATP Increased AMP/ATP Ratio FA->AMP_ATP AMPK AMPK AMP_ATP->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation (Thr172) ACC ACC pAMPK->ACC Phosphorylates FAO Fatty Acid Oxidation pAMPK->FAO Promotes pACC p-ACC (Inactive) ACC->pACC FAS Fatty Acid Synthesis pACC->FAS Inhibits

Caption: Synthetic fatty acids can alter the cellular energy state, leading to AMPK activation.

Materials:

  • Cells treated with SFA-BSA (from 6-well plates)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., wet or semi-dry) and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-AMPKα, anti-total-AMPKα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPKα) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To normalize the data, the membrane can be stripped of antibodies and re-probed for total AMPKα and a loading control like β-actin.

  • Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-AMPK to total AMPK for each condition.

Table 4: Example Data for AMPK Activation by a Synthetic Fatty Acid

Treatment (2h) p-AMPK / Total AMPK Ratio (Fold Change vs. Vehicle)
Vehicle Control 1.0
SFA (100 µM) 1.2 ± 0.2
SFA (250 µM) 2.8 ± 0.4
Positive Control (AICAR) 4.5 ± 0.6

Data are presented as Mean ± SD from three independent experiments.

References

Application Note: Determination of the EC50 of (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid is a compound with demonstrated vasorelaxant properties, suggesting its potential for use in cardiovascular disease research.[1] The half-maximal effective concentration (EC50) is a critical parameter for characterizing the potency of a compound. This document provides a detailed protocol for determining the EC50 of this compound, likely through its inhibitory action on soluble epoxide hydrolase (sEH). The inhibition of sEH prevents the degradation of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs), presenting a promising therapeutic strategy for conditions like hypertension and inflammation.[2][3][4]

Principle of the Assay

This protocol utilizes a fluorometric assay to measure the inhibitory activity of this compound on human sEH. The assay employs a substrate that, when hydrolyzed by sEH, ultimately produces a highly fluorescent product.[5] The rate of fluorescence increase is directly proportional to the sEH activity. By measuring the fluorescence at various concentrations of the test compound, the concentration that inhibits 50% of the enzyme activity (IC50, which is equivalent to EC50 in this context of enzyme inhibition) can be determined.

Experimental Protocols

Materials and Reagents

  • This compound

  • Recombinant human sEH enzyme

  • sEH assay buffer

  • (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) substrate

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorometric plate reader with excitation at 330 nm and emission at 465 nm

  • Multichannel pipette

  • Serological pipettes

  • Reagent reservoirs

Assay Procedure

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in sEH assay buffer to obtain a range of test concentrations. It is recommended to use at least 10 concentrations to generate a complete dose-response curve.[6]

  • Assay Plate Setup:

    • Add 100 µL of sEH assay buffer to each well of a 96-well black microplate.

    • Add 10 µL of the diluted test compound to the appropriate wells.

    • Include a vehicle control (DMSO without the test compound) and a positive control (a known sEH inhibitor).

  • Enzyme Addition and Incubation:

    • Add 10 µL of the recombinant human sEH enzyme solution to each well.

    • Incubate the plate for 5 minutes at 30°C.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the PHOME substrate solution.

    • Immediately place the plate in a fluorometric plate reader.

    • Measure the fluorescence intensity kinetically at an excitation wavelength of 330 nm and an emission wavelength of 465 nm for 10-15 minutes.[7]

Data Analysis

  • Calculate the rate of reaction for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence versus time curve.

  • Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 value.[8][9][10] This can be performed using software such as GraphPad Prism.

Data Presentation

Table 1: Hypothetical EC50 Determination for this compound

Concentration (µM)% Inhibition (Mean ± SD)
0.012.5 ± 1.1
0.18.9 ± 2.3
0.525.4 ± 3.5
1.048.7 ± 4.1
5.075.2 ± 3.8
10.090.1 ± 2.9
50.098.5 ± 1.5
100.099.2 ± 1.0
EC50 (µM) ~1.05

Mandatory Visualization

sEH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Biological Effects AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP Metabolism EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Vasodilation Vasodilation EETs->Vasodilation Anti_inflammation Anti-inflammation EETs->Anti_inflammation DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Vasoconstriction Vasoconstriction DHETs->Vasoconstriction Inflammation Inflammation DHETs->Inflammation Inhibitor (Z)-16-(ethylcarbamoylamino) hexadec-11-enoic acid Inhibitor->sEH

Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.

EC50_Determination_Workflow prep Prepare Serial Dilutions of This compound plate Add Assay Buffer, Compound Dilutions, and Controls to 96-well Plate prep->plate enzyme Add sEH Enzyme and Incubate plate->enzyme substrate Add PHOME Substrate to Initiate Reaction enzyme->substrate read Measure Fluorescence Kinetically (Ex: 330 nm, Em: 465 nm) substrate->read analyze Calculate Reaction Rates and % Inhibition read->analyze plot Plot % Inhibition vs. Log[Inhibitor] analyze->plot ec50 Determine EC50 using Non-linear Regression plot->ec50

Caption: Experimental Workflow for EC50 Determination.

References

Application Notes and Protocols for the Storage and Handling of Unsaturated Fatty Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsaturated fatty acids (UFAs) are critical components in various biological processes and are key molecules in pharmaceutical and nutraceutical development. Their aliphatic chains contain one or more double bonds, making them susceptible to degradation, primarily through oxidation. This susceptibility necessitates stringent storage and handling protocols to maintain their structural integrity and biological activity. These application notes provide a comprehensive guide to the proper storage, handling, and stability assessment of unsaturated fatty acid compounds.

Chemical Stability and Degradation of Unsaturated Fatty Acids

The primary degradation pathway for unsaturated fatty acids is autoxidation, a free-radical chain reaction that occurs in the presence of oxygen. This process is accelerated by several factors:

  • Degree of Unsaturation: The rate of oxidation increases with the number of double bonds in the fatty acid chain.[1][2]

  • Temperature: Higher temperatures increase the rate of oxidation.[3]

  • Oxygen Exposure: The presence of oxygen is essential for autoxidation.

  • Light Exposure: UV and visible light can initiate and accelerate oxidation.

  • Presence of Metal Ions: Transition metals such as iron and copper can catalyze oxidation.[4]

Autoxidation proceeds through three main stages:

  • Initiation: Formation of a fatty acid radical.

  • Propagation: The radical reacts with oxygen to form a peroxyl radical, which then abstracts a hydrogen from another unsaturated fatty acid, creating a new fatty acid radical and a hydroperoxide.

  • Termination: Radicals combine to form non-radical products.

The primary products of this process are hydroperoxides, which are unstable and can decompose into a variety of secondary oxidation products, including aldehydes, ketones, and alcohols. These secondary products are responsible for the rancid off-flavors and potential toxicity associated with oxidized fats and oils.

Recommended Storage and Handling Procedures

To minimize degradation, the following storage and handling procedures are recommended:

Storage:

  • Temperature: Store unsaturated fatty acids at low temperatures. For long-term storage, -20°C or -80°C is recommended.[5] Frequent freeze-thaw cycles should be avoided.

  • Inert Atmosphere: Store under an inert gas such as argon or nitrogen to displace oxygen.

  • Light Protection: Store in amber glass vials or other light-blocking containers.

  • Antioxidants: The addition of antioxidants can significantly prolong the shelf life of unsaturated fatty acids. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (Vitamin E).[6][7][8]

Handling:

  • Inert Environment: When possible, handle unsaturated fatty acids in an inert atmosphere (e.g., in a glove box).

  • Minimize Exposure: Minimize the time that samples are exposed to air and light.

  • Appropriate Solvents: Use high-purity, peroxide-free solvents for reconstitution and dilution.

  • Avoid Contamination: Use clean glass or Teflon-lined containers and utensils to avoid contamination with metal ions.

Quantitative Data on Oxidative Stability

The following tables summarize the oxidative stability of various unsaturated fatty acids under different storage conditions.

Table 1: Effect of Storage Temperature on the Stability of Unsaturated Fatty Acids in Dried Blood Spots (1 Year)

Fatty AcidInitial Concentration (%)Concentration after 1 Year at Room Temperature (%)Change (%)
Linoleic acid (18:2n-6)HigherLower-4.9
Total PUFAsHigherLower-5.3
Total omega-6HigherLower-4.8
Stearic acid (18:0)LowerHigher+2.2
MonoenesLowerHigher+1.9
Total saturatesLowerHigher+3.6

Data adapted from a comparative study on fatty acid stability in dried blood spots.[5]

Table 2: Effect of Antioxidants on the Stability of Omega-3 Fatty Acids in Dog Food (Stored at 55°C for 12 days)

TreatmentEPA Concentration Change (%)DHA Concentration Change (%)
ControlDecreaseDecrease
Curcumin (0.1%)Preserved higher than controlPreserved higher than control
Curcumin (0.2%)Preserved higher than controlPreserved higher than control
Grape Seed Extract (0.1%)Higher than control-
Grape Seed Extract (0.2%)Higher than control & BHAHigher than 0.1% GSE
BHA (0.02%)Higher than control-

Data adapted from a study on the effects of natural antioxidants on omega-3 fatty acid stability.[6][7]

Table 3: Comparative Oxidation Rates of 18-Carbon Unsaturated Fatty Acids in Rats

Fatty AcidPeak 14CO2 Appearance (% dose/h)Cumulative 14CO2 Excretion over 12h (%)
Oleic acid (18:1n-9)5.98 ± 0.4425.9 ± 1.2
Linoleic acid (18:2n-6)5.28 ± 0.3727.2 ± 0.9
α-Linolenic acid (18:3n-3)6.92 ± 0.5126.8 ± 1.2

No statistically significant differences were observed between the fatty acids. Data adapted from a study on the oxidation of dietary fatty acids.[9]

Experimental Protocols for Stability Assessment

The following are detailed protocols for two common methods used to assess the oxidative stability of unsaturated fatty acids.

Determination of Peroxide Value (PV)

The peroxide value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation.

Principle:

Peroxides in the sample oxidize iodide ions (I⁻) from potassium iodide to iodine (I₂). The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate solution.[10][11]

Materials:

  • Acetic acid-chloroform solvent (3:2 v/v)

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • 0.01 M Sodium thiosulfate (Na₂S₂O₃) solution (standardized)

  • 1% Starch indicator solution

  • Erlenmeyer flasks (250 mL) with stoppers

  • Burette

  • Analytical balance

Protocol:

  • Accurately weigh approximately 5 g of the oil or fat sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly 1 minute.

  • Immediately add 30 mL of distilled water.

  • Titrate the liberated iodine with the 0.01 M sodium thiosulfate solution, with constant and vigorous shaking, until the yellow color of the iodine has almost disappeared.

  • Add 0.5 mL of 1% starch indicator solution. The solution will turn blue.

  • Continue the titration, adding the sodium thiosulfate solution dropwise, until the blue color just disappears.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank determination using all reagents except the sample.

Calculation:

Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

Where:

  • S = Volume of Na₂S₂O₃ solution used for the sample (mL)

  • B = Volume of Na₂S₂O₃ solution used for the blank (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • W = Weight of the sample (g)

Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay measures malondialdehyde (MDA), a secondary product of lipid oxidation.

Principle:

MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be quantified spectrophotometrically at 532 nm.[12][13][14]

Materials:

  • Trichloroacetic acid (TCA) solution (e.g., 10%)

  • Thiobarbituric acid (TBA) reagent (e.g., 0.67% w/v)

  • MDA standard solution

  • Test tubes

  • Water bath or heating block

  • Centrifuge

  • Spectrophotometer or microplate reader

Protocol:

  • Sample Preparation:

    • For liquid samples (e.g., plasma, serum), mix the sample with an equal volume of 10% TCA.

    • For tissue samples, homogenize the tissue in a suitable buffer (e.g., RIPA buffer) and then precipitate the proteins with TCA.

  • Centrifuge the samples (e.g., at 3000 x g for 15 minutes) to pellet the precipitated protein.

  • Transfer the supernatant to a clean test tube.

  • Add an equal volume of TBA reagent to the supernatant.

  • Prepare a series of MDA standards and a blank (reagents only).

  • Incubate all tubes in a boiling water bath for 10-60 minutes (time can be optimized).[13][15]

  • Cool the tubes on ice to stop the reaction.

  • Measure the absorbance of the samples and standards at 532 nm.

  • Construct a standard curve of absorbance versus MDA concentration.

  • Determine the MDA concentration in the samples from the standard curve.

Visualization of Key Pathways and Workflows

Signaling Pathways

Unsaturated fatty acids, particularly omega-3 and omega-6 fatty acids, are precursors to a variety of signaling molecules called eicosanoids, which play crucial roles in inflammation and other physiological processes.

Omega_Fatty_Acid_Metabolism cluster_omega6 Omega-6 Pathway cluster_omega3 Omega-3 Pathway LA Linoleic Acid (LA) AA Arachidonic Acid (AA) LA->AA Elongases & Desaturases Enzymes Shared Enzymes (Elongases & Desaturases) Pro_inflammatory Pro-inflammatory Eicosanoids (e.g., PGE2, LTB4) AA->Pro_inflammatory COX & LOX enzymes Competition Competition AA->Competition ALA α-Linolenic Acid (ALA) EPA Eicosapentaenoic Acid (EPA) ALA->EPA Elongases & Desaturases DHA Docosahexaenoic Acid (DHA) EPA->DHA Anti_inflammatory Anti-inflammatory Eicosanoids & Resolvins (e.g., PGE3, Resolvin E1) EPA->Anti_inflammatory COX & LOX enzymes EPA->Competition

Caption: Metabolic pathways of omega-6 and omega-3 fatty acids.

Experimental Workflows

Peroxide_Value_Workflow start Start weigh Weigh Sample (5g) start->weigh dissolve Dissolve in Acetic Acid/ Chloroform (30 mL) weigh->dissolve add_ki Add Saturated KI (0.5 mL) & Swirl for 1 min dissolve->add_ki add_water Add Distilled Water (30 mL) add_ki->add_water titrate1 Titrate with Na₂S₂O₃ until yellow color fades add_water->titrate1 add_starch Add Starch Indicator (0.5 mL) (Solution turns blue) titrate1->add_starch titrate2 Continue titration until blue color disappears add_starch->titrate2 record Record Volume of Na₂S₂O₃ titrate2->record calculate Calculate Peroxide Value record->calculate end End calculate->end

Caption: Experimental workflow for Peroxide Value determination.

TBARS_Assay_Workflow start Start sample_prep Sample Preparation (Precipitate protein with TCA) start->sample_prep centrifuge Centrifuge to pellet protein sample_prep->centrifuge supernatant Collect Supernatant centrifuge->supernatant add_tba Add TBA Reagent supernatant->add_tba incubate Incubate in boiling water add_tba->incubate cool Cool on ice incubate->cool measure Measure Absorbance at 532 nm cool->measure calculate Calculate MDA concentration using standard curve measure->calculate end End calculate->end

Caption: Experimental workflow for the TBARS assay.

Conclusion

The chemical stability of unsaturated fatty acids is a critical consideration for researchers and professionals in drug development. By adhering to the recommended storage and handling procedures, the integrity of these valuable compounds can be preserved. Regular monitoring of oxidative stability using established protocols such as the Peroxide Value and TBARS assays is essential to ensure the quality and reliability of experimental results and product formulations.

References

Preparing Stock Solutions of (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of stock solutions of (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid, a vasorelaxant agent with potential applications in cardiovascular research. Due to the limited availability of public data on this specific compound, this guide also offers a general workflow for determining solubility and establishing a reliable stock solution for experimental use. The protocols outlined are intended to ensure accurate and reproducible results in downstream biological assays.

Compound Information

This compound is a synthetic, long-chain fatty acid derivative. Its structure, featuring a C16 aliphatic chain with a cis double bond and a terminal ethylcarbamoylamino group, suggests it is likely to have low aqueous solubility. Proper handling and solubilization are crucial for its use in in vitro and in vivo studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C19H36N2O3
Molecular Weight 340.5 g/mol
Appearance Assumed to be a solid or oil at room temperature.General knowledge of similar fatty acids.
CAS Number Not readily available in public databases.Internal Search
Known Biological Activity Vasorelaxant[1]

Solubility Determination Protocol

Given the absence of specific solubility data for this compound, a preliminary solubility test is recommended. Long-chain fatty acids and their derivatives are typically soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).

Objective: To determine a suitable solvent and approximate solubility of the compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof, absolute)

  • Dimethylformamide (DMF), anhydrous

  • Vortex mixer

  • Microcentrifuge tubes or small glass vials

  • Pipettes

Procedure:

  • Aliquot the Compound: Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into several separate microcentrifuge tubes.

  • Solvent Addition: To each tube, add a different solvent (DMSO, ethanol, DMF) in a stepwise manner. Start with a small volume (e.g., 100 µL) to aim for a high concentration (e.g., 10-50 mg/mL).

  • Dissolution: Vortex the tubes vigorously for 1-2 minutes to facilitate dissolution. Gentle warming (to 37°C) may be employed, but be cautious as heat can degrade some compounds.

  • Observation: Visually inspect for complete dissolution. If the compound does not fully dissolve, incrementally add more solvent and repeat the vortexing step until a clear solution is obtained. Record the total volume of solvent used.

  • Purity Check (Optional but Recommended): After dissolution, check for any precipitation or cloudiness. If the solution is not clear, it may be saturated or the compound may be degrading.

  • Solvent Selection: Choose the solvent that dissolves the compound to the desired concentration with the least volume and results in a stable, clear solution. DMSO is often a good first choice for creating high-concentration stock solutions for biological assays.

Stock Solution Preparation Protocol

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many in vitro studies.

Materials:

  • This compound (MW: 340.5 g/mol )

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber glass vials or cryovials

  • Analytical balance

  • Vortex mixer

  • Pipettes

Calculations:

To prepare a 10 mM stock solution, the required mass of the compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution:

Mass (mg) = 0.01 mol/L * 0.001 L * 340.5 g/mol * 1000 mg/g = 3.405 mg

Procedure:

  • Weigh Compound: Carefully weigh out 3.405 mg of this compound using an analytical balance.

  • Transfer: Transfer the weighed compound into a sterile amber vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. A clear solution should be observed. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C to minimize degradation. Unsaturated fatty acid derivatives can be susceptible to oxidation, so it is advisable to overlay the solution with an inert gas like argon or nitrogen before capping, if possible. For long-term storage, aliquoting into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.

Table 2: Example Stock Solution Concentrations

Desired Stock ConcentrationMass of Compound for 1 mL of Solvent
1 mM0.3405 mg
5 mM1.7025 mg
10 mM 3.405 mg
25 mM8.5125 mg
50 mM17.025 mg

Experimental Workflow and Diagrams

The following diagrams illustrate the logical flow of the protocols described above.

Stock_Solution_Preparation_Workflow cluster_prep Preliminary Steps cluster_dissolution Dissolution cluster_storage Storage & Use weigh Weigh Compound transfer Transfer to Vial weigh->transfer add_solvent Add Solvent (e.g., DMSO) transfer->add_solvent vortex Vortex to Dissolve add_solvent->vortex check_sol Check for Complete Dissolution vortex->check_sol check_sol->add_solvent If not clear, add more solvent (for solubility testing) aliquot Aliquot into Single-Use Tubes check_sol->aliquot If clear store Store at -20°C or -80°C aliquot->store use Use in Experiments store->use

Caption: Workflow for preparing a stock solution.

Signaling_Pathway_Placeholder cluster_compound Compound Action cluster_pathway Hypothesized Vasorelaxation Pathway compound This compound target Molecular Target(s) compound->target Binds/Activates signaling Downstream Signaling Cascade target->signaling response Vasorelaxation signaling->response

Caption: Hypothesized signaling pathway.

Important Considerations

  • Purity of Compound: The purity of the this compound will directly affect the accuracy of the stock solution concentration. Use a compound of the highest possible purity.

  • Solvent Quality: Always use anhydrous, high-purity solvents to prevent degradation of the compound and to ensure reproducibility.

  • Safety Precautions: Handle the compound and solvents in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Working Dilutions: Prepare fresh working dilutions from the frozen stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods, as the compound may precipitate out of solution.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for the stock solution to prevent compound degradation. Aliquoting is highly recommended.

By following these guidelines and protocols, researchers can confidently prepare and use stock solutions of this compound for their studies, leading to more reliable and reproducible experimental outcomes.

References

Application of Functionalized Fatty Acids in Pharmacology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalized fatty acids are increasingly recognized for their significant potential in pharmacology, serving not only as bioactive molecules themselves but also as versatile carriers to enhance the therapeutic efficacy of various drugs. Their inherent biocompatibility and diverse physiological roles make them ideal candidates for chemical modification and conjugation to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. These modifications can lead to enhanced drug stability, increased cellular uptake, targeted delivery to specific tissues, and prolonged circulation half-life. This document provides detailed application notes and protocols for the use of functionalized fatty acids in pharmacological research and drug development.

I. Enhancing Drug Properties through Fatty Acid Conjugation

The covalent attachment of fatty acids to therapeutic molecules, a process known as acylation or lipidization, has been shown to significantly improve drug properties. This strategy enhances lipophilicity, which can facilitate passage across biological membranes, including the blood-brain barrier.[1][2]

Key Benefits of Fatty Acid Conjugation:
  • Increased Half-Life: Fatty acid conjugation can prolong the plasma half-life of drugs by promoting binding to serum proteins like albumin, which acts as a natural carrier and reduces renal clearance.[2][3]

  • Enhanced Cellular Uptake: The lipidic nature of the conjugate can improve its interaction with cell membranes, leading to increased cellular penetration and retention.[1][4]

  • Targeted Delivery: Specific fatty acids can be used to target drugs to particular tissues or cell types that have a high affinity for those lipids, such as tumor cells that overexpress fatty acid receptors.[5]

  • Reduced Chemoresistance: In cancer therapy, fatty acid conjugation has been shown to help overcome multidrug resistance.[1]

  • Improved Oral Bioavailability: By increasing lipophilicity, fatty acid conjugation can enhance the absorption of orally administered drugs from the gastrointestinal tract.[2][6]

Quantitative Data on Fatty Acid-Drug Conjugates

To illustrate the impact of fatty acid conjugation, the following table summarizes key quantitative data from various studies.

Drug/MoleculeFatty Acid ConjugateFold Improvement (Parameter)Reference
InsulinMyristic acidProlonged hypoglycemic effect[4]
L-Dopa (prodrug)Acylated with long-chain fatty acidIncreased bioavailability[2]
Interferon-alphaFatty acid-conjugated80% reduction in antiviral potency (note: site of conjugation is critical)[3]
Low Molecular Weight HeparinFormulated with caprate and caprylate saltsDoubled bioavailability in humans[2]
Valproic acidEsterified to lysophosphatidylcholine9% bioavailability with 60% lymphatic uptake[2]

II. Experimental Protocols

Detailed methodologies are crucial for the successful application of functionalized fatty acids in research. The following sections provide protocols for key experiments.

A. Protocol for Fatty Acid Conjugation to a Peptide

This protocol describes a general method for conjugating a fatty acid to a peptide via an amide linkage.

Materials:

  • Peptide with a free amine group (e.g., at the N-terminus or on a lysine side chain)

  • Fatty acid with a carboxylic acid group (e.g., palmitic acid, stearic acid)

  • Coupling agents: N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)

  • Solvent: Anhydrous Dimethylformamide (DMF)

  • Purification system: High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Activation of Fatty Acid:

    • Dissolve the fatty acid, DCC, and NHS in a 1:1.1:1.2 molar ratio in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 2-4 hours to form the NHS-ester of the fatty acid.

  • Conjugation Reaction:

    • Dissolve the peptide in anhydrous DMF.

    • Add the activated fatty acid solution to the peptide solution in a 1.5:1 molar excess of the fatty acid.

    • Let the reaction proceed overnight at room temperature with gentle stirring.

  • Purification:

    • Remove the solvent by vacuum evaporation.

    • Purify the resulting fatty acid-peptide conjugate using reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the conjugate using mass spectrometry and HPLC analysis.

B. Protocol for In Vitro Fatty Acid Uptake Assay

This protocol outlines a cell-based assay to quantify the uptake of a fluorescently labeled fatty acid analog.[7][8]

Materials:

  • Cells of interest (e.g., 3T3-L1 adipocytes, hepatocytes) cultured in a 96-well plate

  • Fluorescently labeled fatty acid analog (e.g., BODIPY-labeled fatty acid)

  • Cell-impermeable quenching agent

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.5% BSA)

  • Fluorescence plate reader

Procedure:

  • Cell Culture:

    • Seed cells in a 96-well plate and culture until they reach the desired confluency or differentiation state.

  • Assay Preparation:

    • Wash the cells with assay buffer to remove culture medium.

    • Prepare a working solution of the fluorescent fatty acid analog in the assay buffer.

  • Uptake Measurement:

    • Add the fluorescent fatty acid working solution to the cells.

    • Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader in kinetic mode.

    • After a baseline is established, add the quenching agent to the wells to quench the extracellular fluorescence.

    • Continue to monitor the increase in intracellular fluorescence over time, which represents the rate of fatty acid uptake.

  • Data Analysis:

    • Calculate the initial rate of uptake from the linear portion of the fluorescence-versus-time curve.

    • Compare the uptake rates between different experimental conditions (e.g., with and without an inhibitor).

III. Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams were created using Graphviz (DOT language).

A. Signaling Pathway of Fatty Acid Receptors

Functionalized fatty acids can act as signaling molecules by binding to specific cell surface receptors, such as G-protein coupled receptors (GPCRs), which triggers downstream intracellular signaling cascades.[9][10][11]

fatty_acid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FA Functionalized Fatty Acid Receptor Fatty Acid Receptor (e.g., GPR40, GPR120) FA->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation IP3_DAG IP3 / DAG PLC->IP3_DAG Production Ca_PKC Ca²⁺ Release / PKC Activation IP3_DAG->Ca_PKC Signaling_Cascade Downstream Signaling Cascade Ca_PKC->Signaling_Cascade Cellular_Response Cellular Response (e.g., Insulin Secretion, Gene Expression) Signaling_Cascade->Cellular_Response

Caption: Signaling pathway of a functionalized fatty acid.

B. Experimental Workflow for Developing and Testing a Fatty Acid-Drug Conjugate

The development of a novel fatty acid-drug conjugate involves a multi-step process from synthesis to in vivo evaluation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis 1. Synthesis of Fatty Acid-Drug Conjugate Purification 2. Purification (e.g., HPLC) Synthesis->Purification Characterization 3. Characterization (e.g., MS, NMR) Purification->Characterization Cell_Uptake 4. Cellular Uptake Assay Characterization->Cell_Uptake Cytotoxicity 5. Cytotoxicity Assay Cell_Uptake->Cytotoxicity Target_Binding 6. Target Binding/ Activity Assay Cytotoxicity->Target_Binding Animal_Model 7. Administration to Animal Model Target_Binding->Animal_Model Pharmacokinetics 8. Pharmacokinetic Study (PK) Animal_Model->Pharmacokinetics Efficacy 9. Efficacy Study (PD) Pharmacokinetics->Efficacy

Caption: Workflow for fatty acid-drug conjugate development.

Conclusion

Functionalized fatty acids represent a powerful and versatile tool in modern pharmacology. Their ability to modulate the physicochemical properties of drugs offers a promising strategy to overcome many of the challenges associated with drug delivery and efficacy. The protocols and information provided in this document are intended to serve as a guide for researchers to explore and harness the full potential of functionalized fatty acids in their own research and development endeavors. As our understanding of the intricate roles of fatty acids in cellular processes continues to grow, so too will the opportunities for innovative therapeutic applications.

References

Techniques for Measuring Vasorelaxation in Isolated Arteries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the principles and methodologies for assessing vasorelaxation in isolated arteries. This document offers comprehensive experimental protocols for the two primary techniques, wire myography and pressure myography, and outlines the key signaling pathways involved in vascular tone regulation. The information presented is intended to guide researchers in designing and executing robust experiments for studying vascular physiology and pharmacology, particularly in the context of drug discovery and development.

Introduction to Vasorelaxation Assays

The ability of blood vessels to relax, known as vasorelaxation, is a fundamental physiological process crucial for regulating blood pressure and tissue perfusion. Dysfunctional vasorelaxation is a hallmark of numerous cardiovascular diseases, including hypertension, atherosclerosis, and diabetes.[1] Therefore, the accurate measurement of vasorelaxation is a critical tool in cardiovascular research and the development of novel therapeutics.

Ex vivo studies on isolated arteries offer a controlled environment to investigate vascular reactivity, eliminating the confounding influences of systemic neural and hormonal factors.[2][3] These assays allow for the precise characterization of the effects of pharmacological agents on vascular smooth muscle and endothelial function. The two most widely used techniques for these investigations are wire myography and pressure myography.[4][5]

Key Methodologies for Measuring Vasorelaxation

Wire Myography

Wire myography is an in vitro technique that measures the isometric tension of isolated small artery segments.[6][7] In this setup, a ring of an artery is mounted between two fine wires, one of which is connected to a force transducer and the other to a micrometer. This allows for the measurement of changes in tension in response to vasoactive substances.[2]

Experimental Workflow for Wire Myography

G cluster_prep Vessel Preparation cluster_mounting Mounting & Equilibration cluster_experiment Experimental Procedure Dissection Isolate Artery Cleaning Remove Adipose & Connective Tissue Dissection->Cleaning Cutting Cut 2 mm Arterial Rings Cleaning->Cutting Mounting Mount Ring on Wires in Organ Bath Cutting->Mounting Equilibration Equilibrate in Physiological Salt Solution (PSS) at 37°C, gassed with 95% O2 / 5% CO2 Mounting->Equilibration Normalization Normalize to Optimal Resting Tension Equilibration->Normalization Viability Assess Viability (e.g., with KCl) Normalization->Viability Preconstriction Pre-constrict with an Agonist (e.g., Phenylephrine) Viability->Preconstriction Vasorelaxant Cumulative Addition of Vasorelaxant Preconstriction->Vasorelaxant Data Record Isometric Tension Vasorelaxant->Data

Caption: Workflow for Wire Myography Experiments.

Protocol for Wire Myography:

  • Vessel Isolation and Preparation:

    • Euthanize the experimental animal according to approved ethical protocols.

    • Carefully dissect the desired artery (e.g., mesenteric, thoracic aorta) and place it in cold, oxygenated Physiological Salt Solution (PSS).[8][9] The composition of a typical PSS (Krebs-Henseleit Buffer) is provided in the table below.

    • Under a dissecting microscope, remove the surrounding adipose and connective tissue.

    • Cut the cleaned artery into 2 mm rings.[10]

  • Mounting and Equilibration:

    • Mount the arterial ring onto two fine wires in the chamber of a wire myograph system.[11]

    • Fill the chamber with PSS, maintain the temperature at 37°C, and continuously bubble with a gas mixture of 95% O₂ and 5% CO₂.[10]

    • Allow the vessel to equilibrate for at least 30-60 minutes under a baseline tension.[10]

    • Perform a normalization procedure to determine the optimal resting tension for maximal contractile response.[7]

  • Assessment of Vessel Viability and Endothelial Integrity:

    • To check the viability of the smooth muscle, induce a contraction with a high concentration of potassium chloride (KCl, e.g., 60-80 mM).[4]

    • To assess the integrity of the endothelium, pre-constrict the vessel with an agonist such as phenylephrine (PE) or U-46619 and then add an endothelium-dependent vasodilator like acetylcholine (ACh). A relaxation of >80% typically indicates intact endothelium.[12][13] For studies requiring endothelium-denuded vessels, the endothelium can be removed by gently rubbing the luminal surface.[12]

  • Vasorelaxation Assay:

    • Wash the vessel rings to return to baseline tension.

    • Pre-constrict the arteries with a submaximal concentration of a contractile agonist (e.g., phenylephrine, serotonin) to achieve a stable contraction plateau (typically 50-70% of the maximal KCl-induced contraction).[1][14]

    • Once a stable contraction is achieved, cumulatively add the vasorelaxant agent in increasing concentrations.

    • Record the changes in isometric tension until a maximal relaxation is achieved or the concentration-response curve is complete.

Pressure Myography

Pressure myography assesses the function of intact, pressurized small arteries and arterioles, more closely mimicking physiological conditions.[5][15] In this technique, a segment of an artery is cannulated at both ends, pressurized to a specific intraluminal pressure, and changes in vessel diameter are measured in response to vasoactive stimuli.[3][16]

Experimental Workflow for Pressure Myography

G cluster_prep Vessel Preparation cluster_mounting Mounting & Pressurization cluster_experiment Experimental Procedure Dissection Isolate Artery Segment Cleaning Remove Adipose & Connective Tissue Dissection->Cleaning Mounting Mount on Glass Cannulas Cleaning->Mounting Pressurization Pressurize to a Physiologically Relevant Level Mounting->Pressurization Equilibration Equilibrate in PSS at 37°C Pressurization->Equilibration MyogenicTone Assess Development of Myogenic Tone Equilibration->MyogenicTone Preconstriction Pre-constrict with an Agonist (if needed) MyogenicTone->Preconstriction Vasorelaxant Cumulative Addition of Vasorelaxant to Superfusate Preconstriction->Vasorelaxant Data Record Changes in Vessel Diameter Vasorelaxant->Data G cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell Agonist Agonist (e.g., ACh) Receptor Receptor Agonist->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 Ca2 ↑ [Ca2+]i IP3->Ca2 eNOS eNOS Ca2->eNOS COX COX Ca2->COX EDHF EDHF Ca2->EDHF NO NO eNOS->NO LArg L-Arginine LArg->eNOS sGC sGC NO->sGC PGI2 Prostacyclin (PGI2) COX->PGI2 AA Arachidonic Acid AA->COX AC AC PGI2->AC Hyperpolarization Hyperpolarization EDHF->Hyperpolarization cGMP ↑ cGMP sGC->cGMP GTP GTP GTP->sGC Relaxation Vasorelaxation cGMP->Relaxation cAMP ↑ cAMP AC->cAMP ATP ATP ATP->AC cAMP->Relaxation Hyperpolarization->Relaxation

References

Troubleshooting & Optimization

Technical Support Center: Improving In Vitro Solubility of (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a synthetic, long-chain monounsaturated fatty acid derivative with a urea moiety. It has been identified as a vasorelaxant with potential applications in cardiovascular disease research.[1] Like many long-chain fatty acids, its long hydrophobic carbon tail confers poor aqueous solubility, which can pose significant challenges for in vitro assays, formulation development, and achieving therapeutic concentrations. Its molecular structure suggests it is soluble in organic solvents but has limited solubility in water.[2]

Q2: What are the primary factors influencing the solubility of this compound?

A2: The key factors affecting the solubility of this compound are:

  • pH of the medium: The presence of a carboxylic acid group means its ionization state is pH-dependent.

  • Solvent polarity: The long hydrocarbon chain is nonpolar, while the carboxylic acid and ethylcarbamoylamino groups are polar.

  • Temperature: Solubility of most solids increases with temperature.

  • Physical form: The crystalline or amorphous state of the solid can impact solubility.

Q3: Which organic solvents can I use to prepare a stock solution?

A3: Based on the solubility of structurally similar long-chain fatty acids like oleic acid, suitable organic solvents for preparing a concentrated stock solution include Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[3] It is recommended to start with these solvents.

Q4: What is the expected aqueous solubility of this compound at neutral pH?

Q5: How can I mitigate precipitation of the compound when diluting a DMSO stock solution into an aqueous buffer?

A5: To minimize precipitation, you can:

  • Use a final DMSO concentration that is as low as possible while maintaining solubility, typically not exceeding 1-2% in the final assay medium.

  • Add the DMSO stock solution to the aqueous buffer with vigorous stirring or vortexing.

  • Consider pre-warming the aqueous buffer.

  • Incorporate a non-ionic surfactant, such as Tween 80 or Pluronic F-68, at a low concentration (e.g., 0.01-0.1%) in the aqueous medium.

Troubleshooting Guides

This section addresses common problems encountered during the handling and use of this compound in vitro.

Issue 1: Compound precipitates out of solution upon addition to aqueous media.
Possible Cause Troubleshooting Step
Low aqueous solubility at the working pH.Increase the pH of the aqueous buffer. For carboxylic acids, increasing the pH above the pKa will deprotonate the acid, forming a more soluble carboxylate salt. Try adjusting the pH to 8.0 or higher.
The final concentration of the organic co-solvent (e.g., DMSO) is too high, causing the compound to crash out upon dilution.Prepare a more concentrated stock solution in the organic solvent to reduce the volume added to the aqueous medium. Aim for a final co-solvent concentration of less than 2%.
The compound has reached its limit of solubility in the aqueous medium.Lower the final working concentration of the compound.
The temperature of the aqueous medium is too low.Perform the experiment at a higher temperature (e.g., 37°C), as solubility often increases with temperature.
Aggregation of the compound in the aqueous medium.Add a small amount of a biocompatible surfactant (e.g., 0.01% Tween 80) to the aqueous medium to aid in dispersion.
Issue 2: Inconsistent or non-reproducible results in biological assays.
Possible Cause Troubleshooting Step
Incomplete dissolution of the compound in the stock solution.Ensure the compound is fully dissolved in the organic solvent before preparing dilutions. Gentle warming and vortexing can aid dissolution.
Precipitation of the compound in the assay plate over time.Visually inspect the assay wells for any signs of precipitation. Consider using a solubility-enhancing excipient in the assay medium.
Interaction of the compound with plasticware.Use low-binding microplates and pipette tips.
Degradation of the compound in the stock solution or assay medium.Prepare fresh stock solutions regularly and store them appropriately (protected from light and at a low temperature). Assess the stability of the compound in the assay medium over the time course of the experiment.

Quantitative Data Summary

While specific experimental solubility data for this compound is limited, the following tables provide estimated and comparative solubility information based on its structure and data from similar long-chain fatty acids.

Table 1: Estimated Solubility in Common Solvents at Room Temperature

SolventEstimated SolubilityRemarks
DMSOHigh (>50 mg/mL)A common solvent for preparing high-concentration stock solutions of lipophilic compounds.
EthanolHigh (>25 mg/mL)Another suitable solvent for stock solutions.
MethanolModerateMay be less effective than DMSO or ethanol for highly lipophilic compounds.
Water (pH 7.4)Very Low (<0.1 mg/mL)Expected to have poor solubility in neutral aqueous buffers.

Note: These are estimated values. It is crucial to experimentally determine the solubility for your specific experimental conditions.

Table 2: Effect of pH on the Aqueous Solubility of a Structurally Related Fatty Acid (Oleic Acid)

pHApproximate SolubilityRationale
7.2 (PBS)~100 µg/mLAt physiological pH, the carboxylic acid is partially ionized, leading to low solubility.[5]
8.5 (Tris-HCl)~1 mg/mLAt a more alkaline pH, the carboxylic acid is predominantly in its more soluble deprotonated (carboxylate) form.[5]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines the standard shake-flask method for determining the thermodynamic solubility of a compound.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. An amount that ensures a solid residue remains after equilibration is necessary.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred.

    • Filter the sample through a 0.22 µm filter to remove any remaining undissolved compound.

  • Quantification:

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

    • Prepare a standard curve of the compound in the same buffer to accurately determine the concentration.

Protocol 2: Improving Solubility with Co-solvents

This protocol describes how to use a co-solvent to increase the aqueous solubility of the compound.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as DMSO or ethanol (e.g., 50 mg/mL).

  • Preparation of Co-solvent System:

    • Determine the maximum tolerable concentration of the co-solvent in your in vitro system (typically ≤1% v/v for cell-based assays).

    • Prepare a series of aqueous buffers containing different percentages of the co-solvent (e.g., 0.5%, 1%, 2% DMSO in PBS).

  • Solubility Determination:

    • Add a small aliquot of the stock solution to the co-solvent-containing buffers to achieve the desired final compound concentration.

    • Observe for any precipitation.

    • If a quantitative measure is needed, follow the shake-flask method described in Protocol 1, using the co-solvent systems as the aqueous phase.

Visualizations

Signaling Pathways and Experimental Workflows

Solubility_Troubleshooting_Workflow start Start: Poor Solubility Observed check_pH Is the compound a weak acid or base? start->check_pH adjust_pH Adjust pH of the medium (e.g., increase pH for carboxylic acid) check_pH->adjust_pH Yes check_cosolvent Is a co-solvent compatible with the assay? check_pH->check_cosolvent No adjust_pH->check_cosolvent end_soluble End: Compound Solubilized adjust_pH->end_soluble add_cosolvent Add a co-solvent (e.g., DMSO, Ethanol) check_cosolvent->add_cosolvent Yes check_surfactant Is a surfactant compatible with the assay? check_cosolvent->check_surfactant No add_cosolvent->check_surfactant add_cosolvent->end_soluble add_surfactant Add a surfactant (e.g., Tween 80) check_surfactant->add_surfactant Yes other_methods Consider advanced methods: - Solid dispersion - Lipid-based formulation check_surfactant->other_methods No add_surfactant->end_soluble other_methods->end_soluble end_insoluble End: Re-evaluate compound or assay other_methods->end_insoluble

Shake_Flask_Method cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis prep_solution Add excess compound to aqueous buffer agitate Agitate for 24-48h at constant temperature prep_solution->agitate settle Allow solid to settle agitate->settle filter_sample Filter supernatant (0.22 µm filter) settle->filter_sample quantify Quantify concentration (e.g., HPLC, LC-MS) filter_sample->quantify determine_solubility Determine solubility quantify->determine_solubility

References

stability issues with (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound in solution are related to its chemical structure, which includes a monounsaturated fatty acid chain and a urea functional group. Potential issues include:

  • Oxidation: The cis-double bond at the 11-position is susceptible to oxidation, which can be initiated by factors such as light, heat, and the presence of metal ions.

  • Hydrolysis: The ethylcarbamoylamino (urea) group may undergo hydrolysis, particularly under acidic or basic conditions.

  • Isomerization: The (Z)-configuration of the double bond may isomerize to the more stable (E)-trans isomer, potentially altering the biological activity of the compound.

  • Precipitation: As a long-chain fatty acid derivative, the compound has limited solubility in aqueous solutions and may precipitate, especially at higher concentrations or upon changes in pH or temperature.

Q2: How can I minimize oxidation of the compound in solution?

A2: To minimize oxidation, it is recommended to:

  • Use Antioxidants: The addition of antioxidants can help to quench free radicals and inhibit the oxidation process.

  • Protect from Light: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Inert Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to remove oxygen.

  • Control Temperature: Store solutions at recommended low temperatures and avoid repeated freeze-thaw cycles.

  • Use Chelating Agents: If metal ion contamination is suspected, the addition of a chelating agent such as EDTA can be beneficial.

Q3: What is the optimal pH range for storing solutions of this compound?

A3: Based on the general stability of urea-containing compounds and fatty acids, a pH range of 4-8 is recommended to minimize hydrolysis of the urea moiety.[1][2] Drastic deviations from this range, especially to highly acidic or alkaline conditions, can accelerate degradation. The carboxyl group of the fatty acid will be deprotonated at higher pH values, which may affect its solubility and interaction with other components in the formulation.

Q4: I am observing precipitation in my aqueous-based formulation. What can I do?

A4: Precipitation of this lipophilic molecule in aqueous solutions is a common issue. To address this, you can:

  • Use Co-solvents: Incorporating a water-miscible organic co-solvent, such as ethanol or DMSO, can increase the solubility of the compound.[3]

  • Adjust pH: Increasing the pH of the solution can deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[3]

  • Utilize Surfactants or Cyclodextrins: These excipients can form micelles or inclusion complexes, respectively, to enhance the apparent solubility of the compound in aqueous media.[3]

  • Sonication: Applying mechanical energy through sonication can help to disperse the compound and form a more stable solution, although this might be a temporary measure.[3]

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Results Over Time

This issue is often linked to the chemical degradation of the compound. The following guide will help you identify the potential cause and find a solution.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];

} dot Troubleshooting workflow for inconsistent experimental results.

Experimental Protocol: Forced Degradation Study

A forced degradation study can help identify the likely degradation pathways.[4][5][6][7]

Objective: To determine the degradation profile of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed) sample, by a stability-indicating analytical method, such as HPLC-UV or LC-MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation products and calculate the percentage of degradation.

Data Presentation: Hypothetical Forced Degradation Results

Stress Condition% Degradation of Parent CompoundNumber of Degradation PeaksMajor Degradant Peak (Retention Time)
0.1 M HCl, 60°C, 24h15.2%28.5 min
0.1 M NaOH, 60°C, 24h25.8%37.2 min
3% H₂O₂, RT, 24h35.5%49.1 min, 10.3 min
80°C, 48h8.1%111.5 min
UV Light (254 nm), 24h12.3%211.5 min
Issue 2: Visible Particulates or Cloudiness in Solution

This is typically due to the low aqueous solubility of the compound.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853"];

} dot Workflow for addressing solubility and precipitation issues.

Experimental Protocol: Solubility Enhancement Study

Objective: To determine an appropriate solvent system to maintain the solubility of this compound at a target concentration.

Methodology:

  • Prepare a series of solvent systems:

    • Aqueous buffer (e.g., PBS, pH 7.4) with varying concentrations of a co-solvent (e.g., ethanol: 5%, 10%, 20%, 50%).

    • Aqueous buffer with a fixed concentration of co-solvent and varying concentrations of a surfactant (e.g., Tween 80: 0.1%, 0.5%, 1%).

    • Aqueous buffer at different pH values (e.g., pH 6, 7, 8).

  • Add the compound: To a fixed volume of each solvent system, add the compound to reach the target concentration.

  • Equilibrate: Vortex each sample and allow it to equilibrate at the desired temperature for a set period (e.g., 24 hours).

  • Observe and Quantify:

    • Visually inspect for any precipitation or cloudiness.

    • For clear solutions, filter and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV) to confirm solubility.

Data Presentation: Hypothetical Solubility Data

Solvent SystemVisual ObservationMeasured Concentration (µg/mL)
PBS (pH 7.4)Precipitate< 1
PBS with 10% EthanolSlightly Cloudy25
PBS with 20% EthanolClear100
PBS with 20% Ethanol, 0.5% Tween 80Clear> 200
PBS (pH 8.0) with 10% EthanolClear150

Potential Degradation Pathways

The following diagram illustrates the potential chemical degradation pathways for this compound.

G

References

Technical Support Center: Synthesis of (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the multi-step synthesis of this target molecule.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound. The proposed synthetic route involves the initial coupling of two smaller fragments to form the carbon skeleton, followed by the introduction of the ethylcarbamoylamino group and final deprotection.

Stage 1: Alkyne Formation via Sonogashira Coupling

This stage involves the coupling of a terminal alkyne with a vinyl or aryl halide to construct the carbon backbone of the target molecule.

Question: My Sonogashira coupling reaction is showing low to no yield of the desired coupled product. What are the potential causes and solutions?

Answer:

Low yields in Sonogashira couplings can stem from several factors:

  • Catalyst Inactivity: The palladium and copper catalysts are sensitive to air and moisture. Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1][2]

  • Improper Base: The choice and amount of amine base are critical. Diisopropylamine or triethylamine are commonly used. Ensure the base is fresh and used in the correct stoichiometry.[1]

  • Poor Quality Reagents: The purity of the terminal alkyne and the halide partner is crucial. Impurities can poison the catalyst. Purify the starting materials if necessary.

  • Homocoupling of the Alkyne: The formation of a symmetrical diyne (Glaser coupling) is a common side reaction. This can be minimized by using a copper-free Sonogashira protocol or by carefully controlling the reaction conditions, such as temperature and the rate of addition of the alkyne.[3]

Question: I am observing significant amounts of the homocoupled alkyne byproduct. How can I minimize this?

Answer:

Minimizing alkyne homocoupling can be achieved by:

  • Using a Copper-Free Protocol: Several copper-free Sonogashira coupling methods have been developed to avoid this side reaction.[3]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide intermediate, thus reducing the rate of homocoupling.

  • Choice of Ligand: The phosphine ligand used can influence the rate of the desired cross-coupling versus the undesired homocoupling. Experimenting with different phosphine ligands may be beneficial.

Stage 2: Z-Selective Alkyne Reduction using Lindlar's Catalyst

This step focuses on the stereoselective reduction of the internal alkyne to a (Z)-alkene.

Question: My alkyne reduction with Lindlar's catalyst is producing a mixture of the (Z)-alkene, (E)-alkene, and the fully saturated alkane. How can I improve the selectivity for the (Z)-alkene?

Answer:

Achieving high Z-selectivity and preventing over-reduction are key challenges in this step.[4][5][6] Consider the following:

  • Catalyst Poisoning: The Lindlar's catalyst may not be sufficiently "poisoned." The lead acetate and quinoline are crucial for deactivating the catalyst enough to stop the reduction at the alkene stage and favor the syn-hydrogenation leading to the Z-isomer.[4] Ensure you are using a high-quality, properly prepared Lindlar's catalyst.

  • Hydrogen Pressure: Use a balloon filled with hydrogen or maintain a low, constant pressure of hydrogen gas. High pressures can lead to over-reduction to the alkane.[7]

  • Reaction Monitoring: Carefully monitor the reaction progress using techniques like TLC or GC-MS. Stop the reaction as soon as the starting alkyne is consumed to prevent further reduction of the alkene.

  • Solvent Choice: The choice of solvent can influence the selectivity. Hexane or ethyl acetate are common choices.

Question: The reduction is very slow or incomplete. What should I do?

Answer:

A sluggish reaction could be due to:

  • Inactive Catalyst: The catalyst may have lost its activity due to improper storage or handling. Using a fresh batch of catalyst is recommended.

  • Insufficient Hydrogen: Ensure a continuous supply of hydrogen to the reaction.

  • Impurities in the Substrate: Certain functional groups or impurities in your starting material can poison the catalyst. Purifying the alkyne before the reduction step is advisable.

Stage 3: Amine Protection and Deprotection

To avoid unwanted side reactions, the terminal amine of the side chain is often protected, for example, with a Boc group, before subsequent steps.

Question: I am having trouble with the Boc protection of my amino-alkyne. What are the common issues?

Answer:

Difficulties with Boc protection can arise from:

  • Incorrect Reagents or Conditions: Use di-tert-butyl dicarbonate (Boc)₂O and a suitable base like triethylamine or DMAP in a solvent like dichloromethane or THF.[8][9] The reaction is typically carried out at room temperature.

  • Steric Hindrance: If the amine is sterically hindered, the reaction may be slow. Increasing the reaction time or temperature might be necessary.

  • Hydrolysis of (Boc)₂O: (Boc)₂O is sensitive to moisture. Ensure anhydrous conditions.

Question: The Boc deprotection with trifluoroacetic acid (TFA) is leading to side products. What are the alternatives?

Answer:

While TFA is a common reagent for Boc deprotection, it can sometimes cause side reactions with sensitive functional groups.[8] Alternatives include:

  • HCl in Dioxane or Ethyl Acetate: This is another common and effective method for Boc deprotection.[10]

  • Lewis Acids: Reagents like zinc bromide in dichloromethane can also be used for deprotection under milder conditions.[8]

  • Thermal Deprotection: In some cases, heating the Boc-protected amine can lead to deprotection, although this may require high temperatures.[11]

Stage 4: Formation of the Ethylcarbamoylamino Group

This step involves the reaction of the deprotected amine with a reagent to form the desired urea linkage.

Question: The reaction of my deprotected amine with ethyl isocyanate is giving a low yield of the desired urea derivative. What could be the problem?

Answer:

Low yields in this step can be attributed to:

  • Purity of the Amine: Ensure the amine starting material is pure and free from any residual acid from the deprotection step. The amine should be neutralized before reacting with the isocyanate.

  • Reactivity of Ethyl Isocyanate: Ethyl isocyanate is highly reactive and sensitive to moisture.[12] Use freshly distilled or a new bottle of ethyl isocyanate and perform the reaction under anhydrous conditions.

  • Side Reactions: Isocyanates can react with any nucleophiles present. Ensure the solvent is aprotic and free of water or alcohol impurities.

Question: Are there alternative methods to form the ethylcarbamoylamino group without using ethyl isocyanate?

Answer:

Yes, alternative methods include:

  • Reaction with Ethyl Chloroformate followed by Aminolysis: The amine can first be reacted with ethyl chloroformate to form a carbamate, which can then be reacted with ammonia or an amine to form the urea.

  • Use of a Phosgene Equivalent: Reagents like triphosgene can be used to generate the isocyanate in situ from the corresponding amine, which then reacts with another amine molecule.[13][14]

Stage 5: Final Amide Bond Formation

The final step involves the coupling of the carboxylic acid with the amine-containing fragment.

Question: My amide coupling reaction using EDC/NHS is not proceeding to completion. What are the possible reasons?

Answer:

Incomplete EDC/NHS coupling reactions can be due to:

  • Hydrolysis of the Activated Ester: The NHS-activated carboxylic acid is susceptible to hydrolysis. It is crucial to perform the reaction in an anhydrous aprotic solvent and to add the amine component as soon as the activation is complete.[15][16]

  • pH of the Reaction: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine is favored at a slightly basic pH (7.2-8.5). A two-step procedure with a pH adjustment can improve yields.[17][18]

  • Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, the reaction may be slow. Increasing the reaction time or using a different coupling agent might be necessary.

  • Purity of Reagents: Ensure that the EDC and NHS are of high quality and have been stored properly to prevent degradation.[18]

Quantitative Data Summary

The following table summarizes typical yields and reaction conditions for the key transformations involved in the synthesis of this compound, based on literature precedents for similar reactions. Actual results may vary depending on the specific substrate and reaction conditions.

Reaction StageKey TransformationTypical Reagents & ConditionsTypical Yield (%)Z:E RatioReferences
Stage 1 Sonogashira CouplingPd(PPh₃)₄, CuI, Et₃N, THF, rt70-95N/A[1]
Stage 2 Z-Selective Alkyne ReductionH₂, Lindlar's Catalyst, Hexane, rt>90>95:5[4][5][6]
Alternative to Stage 1 & 2 Wittig ReactionPhosphonium ylide, strong base (e.g., n-BuLi), THF, -78°C to rt60-90>95:5 (with non-stabilized ylides)[19][20][21]
Stage 3 Boc Protection of Amine(Boc)₂O, Et₃N, DCM, rt>90N/A[8][9]
Stage 3 Boc Deprotection of AmineTFA, DCM, rt or 4M HCl in Dioxane>95N/A[8][10]
Stage 4 Urea FormationEthyl isocyanate, DCM or THF, rt80-95N/A[12][22]
Stage 5 Amide Coupling (EDC/NHS)EDC, NHS, DMAP, DCM, rt70-90N/A[23][24]

Experimental Protocols

Detailed methodologies for the key experimental steps are provided below. These are general protocols and may require optimization for specific substrates.

Protocol 1: Z-Selective Alkyne Reduction using Lindlar's Catalyst
  • Dissolve the alkyne substrate in a suitable solvent (e.g., hexane or ethyl acetate) in a round-bottom flask equipped with a magnetic stirrer.

  • Add Lindlar's catalyst (5-10 mol% relative to the alkyne).

  • Flush the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting alkyne is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude (Z)-alkene, which can be purified by column chromatography if necessary.[4][5][6]

Protocol 2: Boc Protection of a Primary Amine
  • Dissolve the amine in dichloromethane (DCM) in a round-bottom flask.

  • Add triethylamine (1.5 equivalents).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.[8][9]

Protocol 3: Boc Deprotection using TFA
  • Dissolve the Boc-protected amine in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to obtain the deprotected amine.[8]

Protocol 4: Urea Formation from an Amine and Ethyl Isocyanate
  • Dissolve the amine in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add ethyl isocyanate (1.0-1.2 equivalents) dropwise.[12]

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 5: Amide Coupling using EDC/NHS
  • Dissolve the carboxylic acid in anhydrous DCM or DMF.

  • Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.

  • In a separate flask, dissolve the amine in anhydrous DCM or DMF.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (optional, can improve reaction rates).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.[23][24]

Visualizations

The following diagrams illustrate the proposed synthetic workflow and a troubleshooting decision tree.

Synthesis_Workflow cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis Protected Amino Alkyne Protected Amino Alkyne Sonogashira Coupling Sonogashira Coupling Protected Amino Alkyne->Sonogashira Coupling Carboxylic Acid Halide Carboxylic Acid Halide Carboxylic Acid Halide->Sonogashira Coupling Alkyne Intermediate Alkyne Intermediate Sonogashira Coupling->Alkyne Intermediate Lindlar Reduction Lindlar Reduction Alkyne Intermediate->Lindlar Reduction (Z)-Alkene Intermediate (Z)-Alkene Intermediate Lindlar Reduction->(Z)-Alkene Intermediate Boc Deprotection Boc Deprotection (Z)-Alkene Intermediate->Boc Deprotection Amine Intermediate Amine Intermediate Boc Deprotection->Amine Intermediate Urea Formation Urea Formation Amine Intermediate->Urea Formation Final Intermediate Final Intermediate Urea Formation->Final Intermediate Amide Coupling Amide Coupling Final Intermediate->Amide Coupling Target Molecule Target Molecule Amide Coupling->Target Molecule

Caption: Proposed synthetic workflow for this compound.

Troubleshooting_Logic Low Yield Low Yield Check Catalyst Check Catalyst Low Yield->Check Catalyst Inactive? Check Reagent Purity Check Reagent Purity Low Yield->Check Reagent Purity Contaminated? Optimize Conditions Optimize Conditions Low Yield->Optimize Conditions Suboptimal? Side Product Formation Side Product Formation Identify Side Product Identify Side Product Side Product Formation->Identify Side Product What is it? Modify Protocol Modify Protocol Identify Side Product->Modify Protocol e.g., change temp, solvent Purification Issue Purification Issue Change Purification Method Change Purification Method Purification Issue->Change Purification Method e.g., different chromatography

Caption: General troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Optimizing Reaction Conditions for Urea-Containing Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with urea-containing fatty acids. The focus is on the widely used urea complexation method for the fractionation of fatty acids.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the urea complexation method for fatty acid separation?

A1: The urea complexation method is a fractionation technique used to separate fatty acids based on their structure.[1][2][3] Urea molecules, in the presence of a solvent like ethanol or methanol, can form crystalline inclusion complexes with linear-chain molecules, such as saturated fatty acids.[1][3] The long, straight chains of saturated fatty acids fit into the helical channels of the urea crystals, while unsaturated fatty acids, with their bent structures due to double bonds, are excluded and remain in the liquid phase.[4] This allows for the separation of saturated and unsaturated fatty acids through filtration.[1][5]

Q2: What are the key parameters influencing the efficiency of urea complexation?

A2: The efficiency of the separation is primarily influenced by several key parameters:

  • Urea-to-Fatty Acid Ratio: The amount of urea relative to the fatty acids determines the capacity for complex formation.[2][5][6]

  • Crystallization Temperature: Lower temperatures generally favor the formation of urea inclusion complexes.[5][6][7]

  • Crystallization Time: Sufficient time is required for the crystals to form and entrap the saturated fatty acids.[5][6]

  • Solvent Composition: The type of solvent (e.g., ethanol, methanol) and its water content can affect the solubility of both urea and fatty acids, thereby influencing complex formation.[1]

Q3: How can I analyze the composition of the fatty acid fractions after separation?

A3: Gas chromatography (GC) is the most common method for analyzing the fatty acid composition of the fractions obtained after urea complexation.[2][7] Other analytical techniques such as high-performance liquid chromatography (HPLC) can also be employed for the determination of urea and fatty acids.[8][9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Unsaturated Fatty Acid Fraction (Filtrate) 1. Incomplete complexation of saturated fatty acids. 2. Co-precipitation of unsaturated fatty acids. 3. Filtration issues leading to loss of filtrate.1. Optimize the urea-to-fatty acid ratio; an insufficient amount of urea will not entrap all saturated fatty acids.[2][5] 2. Adjust the crystallization temperature; too low a temperature might cause some unsaturated fatty acids to solidify.[7] 3. Ensure a sufficient crystallization time for complete complex formation.[5][6] 4. Check the filtration setup for any leaks or blockages.
Low Purity of Unsaturated Fatty Acid Fraction (Contamination with Saturated Fatty Acids) 1. Inefficient complexation. 2. Insufficient washing of the urea-fatty acid complex.1. Increase the urea-to-fatty acid ratio to ensure all saturated fatty acids are complexed.[2] 2. Lower the crystallization temperature to enhance the stability of the urea complexes.[5][7] 3. Increase the crystallization time.[5] 4. Wash the filtered urea complex with a cold solvent (e.g., hexane) to remove any adhering unsaturated fatty acids.[10]
Difficulty in Breaking the Urea Complex to Recover Saturated Fatty Acids 1. Strong interaction between urea and the fatty acid. 2. Incomplete dissolution of the complex.1. Add warm water (around 60-70°C) to the urea complex to dissolve the urea.[1][11] 2. Acidify the solution with a small amount of hydrochloric acid to facilitate the separation of the fatty acid layer.[10] 3. Use a suitable organic solvent (e.g., hexane) to extract the released fatty acids.[10]
Presence of Urea in the Final Fatty Acid Product 1. Inadequate washing after breaking the complex.1. Wash the fatty acid layer multiple times with warm water to ensure complete removal of urea.[10]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data from various studies on the optimization of urea complexation for fatty acid separation.

Table 1: Effect of Urea-to-Fatty Acid Ratio on the Concentration of Polyunsaturated Fatty Acids (PUFAs)

Urea:FFA Ratio (w/w)PUFA Concentration in NUCF* (%)Reference
12.9 : 196[2]
25.9 : 196[2]
38.8 : 189[2]

*Non-Urea Complexing Fraction (Filtrate)

Table 2: Optimization of Reaction Conditions for Linoleic Acid Purification from Sunflower Oil

ParameterOptimal ValuePurity of Linoleic Acid (%)Recovery of Linoleic Acid (%)Reference
Urea-to-Fatty Acid Ratio (w/w)0.9487.883.4[6]
95% Ethanol-to-Urea Ratio (v/w)5.0087.883.4[6]
Crystallization Temperature (°C)18.087.883.4[6]
Crystallization Time (h)5.087.883.4[6]

Table 3: Optimization of Reaction Conditions for EPA and DHA Concentration from Kilka Oil

ParameterOptimal ValueEPA Concentration Increase (fold)DHA Concentration Increase (fold)Reference
Urea-to-Fatty Acid Ratio (w/w)5:12.24.4[5]
Crystallization Temperature (°C)-92.24.4[5]
Crystallization Time (h)242.24.4[5]

Experimental Protocols

Protocol 1: General Procedure for Urea Complexation of Fatty Acids

This protocol is a generalized procedure based on common practices reported in the literature.[1][2][5][10]

  • Preparation of Urea Solution: Dissolve urea in a suitable solvent (e.g., 95% ethanol or methanol) at an elevated temperature (e.g., 65-75°C) with stirring until the urea is completely dissolved.[1][10] The ratio of urea to solvent will depend on the specific protocol.

  • Addition of Fatty Acids: Add the free fatty acid mixture to the hot urea solution and continue stirring until a homogeneous solution is obtained.[1]

  • Crystallization: Allow the mixture to cool slowly to the desired crystallization temperature (e.g., room temperature, 4°C, or lower).[1][5] The cooling rate can influence crystal formation. The mixture is typically left at this temperature for a specified period (e.g., 5 to 24 hours) to allow for complete crystallization.[5][6]

  • Filtration: Separate the solid urea-fatty acid complex (Urea Complexing Fraction - UCF) from the liquid phase (Non-Urea Complexing Fraction - NUCF) by filtration, often under reduced pressure.[1][10] The NUCF contains the concentrated unsaturated fatty acids.

  • Recovery of Unsaturated Fatty Acids: The solvent in the NUCF can be removed using a rotary evaporator to obtain the unsaturated fatty acid concentrate.

  • Recovery of Saturated Fatty Acids:

    • Wash the UCF with a cold solvent (e.g., hexane) to remove any residual NUCF.

    • Break the urea complex by adding warm water and a small amount of acid (e.g., HCl) to dissolve the urea.[10]

    • Extract the released saturated fatty acids with an organic solvent like hexane.

    • Wash the organic layer with water to remove any remaining urea.

    • Remove the solvent to obtain the saturated fatty acid fraction.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Separation cluster_products Product Recovery A Dissolve Urea in Solvent (e.g., Ethanol) at 65-75°C B Add Fatty Acid Mixture A->B C Stir until Homogeneous B->C D Cool to Crystallization Temperature (e.g., -9°C to 18°C) C->D E Allow Crystallization (e.g., 5-24 hours) D->E F Filter to Separate Solid and Liquid E->F G Solid: Urea-Saturated FA Complex F->G H Liquid: Unsaturated FA in Solvent F->H I Break Complex (Warm Water, Acid) G->I K Evaporate Solvent H->K J Extract Saturated FAs I->J L Saturated Fatty Acids J->L M Unsaturated Fatty Acids K->M Logical_Relationships cluster_params Input Parameters cluster_outcomes Reaction Outcomes UreaRatio Urea:Fatty Acid Ratio Purity Purity of Unsaturated FAs UreaRatio->Purity Increases Temp Crystallization Temperature Temp->Purity Decreasing Temp Increases Purity Yield Yield of Unsaturated FAs Temp->Yield Decreasing Temp May Decrease Yield Time Crystallization Time Time->Purity Increases

References

Technical Support Center: Navigating the Complexities of Long-Chain Unsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with long-chain unsaturated fatty acids (LC-UFAs). This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, from handling and storage to complex cellular assays.

Frequently Asked Questions (FAQs)

Q1: Why are my long-chain unsaturated fatty acids degrading, and how can I prevent this?

Long-chain unsaturated fatty acids, particularly polyunsaturated fatty acids (PUFAs), are highly susceptible to lipid peroxidation. This is a chemical degradation process where the double bonds in the fatty acid chain are attacked by oxidants like free radicals, leading to a chain reaction that compromises the integrity of your experiments.[1] This can alter the molecule's structure and function and introduce cytotoxic byproducts.[1]

To prevent degradation, proper storage and handling are critical:

  • Storage Temperature: Store LC-UFAs at -20°C for short-term and -80°C for long-term storage.[1]

  • Inert Atmosphere: Oxygen is a key initiator of oxidation.[1] Overlay the fatty acid with an inert gas like nitrogen or argon before sealing and freezing.[1][2]

  • Light Protection: Light can catalyze oxidation.[1] Store in amber vials or wrap containers in aluminum foil.[1][3]

  • Solvent Choice: If preparing stock solutions, use deoxygenated solvents. It is also advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.[1]

Q2: I'm struggling to dissolve my long-chain unsaturated fatty acids in my aqueous buffer for a cell culture experiment. What should I do?

The poor water solubility of LC-UFAs is a common challenge due to their long, nonpolar hydrocarbon chains.[4][5][6][7][8] As the carbon chain length increases, the solubility in water decreases.[4][7]

Here are some strategies to improve solubility:

  • Fatty Acid-Free BSA: Complexing the fatty acid with fatty acid-free bovine serum albumin (BSA) is a widely used method to increase solubility and facilitate delivery to cells in culture.[9]

  • Ethanol or DMSO Stock Solutions: Prepare a concentrated stock solution in an organic solvent like ethanol or DMSO. This stock can then be diluted to the final working concentration in the cell culture medium. Be mindful of the final solvent concentration to avoid cytotoxicity.

  • Sonication: After dilution in the medium, brief sonication in a water bath sonicator can help to create a more uniform suspension.[10] Avoid probe sonicators as they can generate excessive heat and promote degradation.[10]

  • Saponification: For some applications, converting the fatty acid to its salt form (saponification) with a base like sodium hydroxide can increase its aqueous solubility.

Q3: My cells are showing signs of toxicity after treatment with a long-chain unsaturated fatty acid. What could be the cause?

Cellular toxicity can arise from a few sources when working with LC-UFAs:

  • Lipid Peroxidation Products: If the fatty acid has oxidized, byproducts such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE) can be cytotoxic.[1]

  • Oxidative Stress: The introduction of high concentrations of PUFAs can induce oxidative stress within the cells.[11]

  • Solvent Toxicity: If using a stock solution prepared in an organic solvent, ensure the final concentration in the cell culture medium is not toxic to your specific cell line.

To mitigate toxicity, consider co-incubation with an antioxidant like Vitamin E (or its water-soluble analog, Trolox).[1][11] This can help protect the cells from oxidative stress.[11]

Troubleshooting Guides

Problem 1: High background or unexpected results in cellular assays.
Possible Cause Solution
Oxidation of the fatty acid before or during the experiment. 1. Verify proper storage and handling procedures.[1][3] 2. Prepare fresh solutions for each experiment.[10] 3. Incorporate an antioxidant like BHT into your solvents if compatible with your assay.[3] 4. Run a vehicle control to ensure the observed effects are due to the fatty acid.[10]
Contamination of reagents or glassware with transition metals. 1. Use high-purity solvents and reagents.[3] 2. Treat aqueous solutions with a chelating resin to remove metal ions.[3] 3. Ensure all glassware is thoroughly cleaned.[3]
Incomplete solubilization of the fatty acid. 1. Visually inspect your fatty acid solution for precipitates. 2. Optimize your solubilization protocol (e.g., adjust BSA concentration, sonication time).
Problem 2: High variability between experimental replicates.
Possible Cause Solution
Inconsistent sample processing. 1. Standardize the entire experimental workflow.[3] 2. Process all samples in parallel and in the same manner.[3] 3. Use a timer for all incubation steps to ensure consistency.[3]
Sample heterogeneity, especially in tissue samples. 1. Ensure tissue samples are thoroughly homogenized before taking aliquots.[3] 2. For solutions, ensure they are well-mixed before sampling.[3]
Autoxidation during analytical procedures. 1. Minimize the time samples are exposed to air and light during preparation and analysis.[3] 2. If using chromatography, consider adding an antioxidant to the mobile phase if it doesn't interfere with detection.[3]

Experimental Protocols

Protocol 1: Preparation of a Long-Chain Unsaturated Fatty Acid-BSA Complex for Cell Culture

This protocol describes the preparation of a stock solution of a long-chain unsaturated fatty acid complexed with fatty acid-free BSA for use in cell culture experiments.

Materials:

  • Long-chain unsaturated fatty acid (e.g., linoleic acid, arachidonic acid)

  • Fatty acid-free BSA

  • Ethanol, 200 proof

  • Sterile phosphate-buffered saline (PBS)

  • Sterile, amber glass vials

  • Water bath sonicator

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare a Fatty Acid Stock Solution: In a sterile, amber glass vial, dissolve the fatty acid in ethanol to a high concentration (e.g., 100 mg/mL).

  • Prepare a BSA Solution: In a separate sterile tube, dissolve fatty acid-free BSA in sterile PBS to a concentration of 10% (w/v).

  • Complexation:

    • Gently warm the BSA solution to 37°C.

    • Slowly add the fatty acid stock solution dropwise to the BSA solution while gently vortexing. The molar ratio of fatty acid to BSA is typically between 3:1 and 6:1.

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complexation.

  • Sterilization and Storage:

    • Sterile-filter the fatty acid-BSA complex solution through a 0.22 µm filter.

    • Aliquot the sterile solution into sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C for up to one month or at -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Measuring Lipid Peroxidation

This protocol provides a method for quantifying lipid peroxidation by measuring malondialdehyde (MDA), a secondary product of this process.[1]

Materials:

  • Sample containing the long-chain unsaturated fatty acid (e.g., cell lysate, tissue homogenate)

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Hydrochloric acid (HCl)

  • Butylated hydroxytoluene (BHT)

  • MDA standard (e.g., 1,1,3,3-tetramethoxypropane)

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • TBA Reagent: Prepare a solution of 0.375% (w/v) TBA and 15% (w/v) TCA in 0.25 M HCl.

    • BHT Solution: Prepare a 2% (w/v) BHT solution in ethanol.

  • Sample Preparation:

    • To 100 µL of your sample, add 10 µL of the BHT solution to prevent further oxidation during the assay.

  • Reaction:

    • Add 200 µL of the TBA reagent to each sample.

    • Vortex briefly to mix.

    • Incubate the samples at 95°C for 20 minutes.

  • Measurement:

    • Cool the samples on ice for 5 minutes.

    • Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.

    • Transfer the supernatant to a new microplate or cuvette.

    • Measure the absorbance at 532 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of MDA.

    • Determine the concentration of MDA in your samples by comparing their absorbance to the standard curve.

Data Presentation

Table 1: Solubility of Selected Long-Chain Fatty Acids in Aqueous Buffer (pH 7.4)

Fatty AcidCarbon Chain:Double BondsTypeSolubility (µM)
Lauric Acid12:0Saturated>500[5]
Myristic Acid14:0Saturated20-30[5]
Palmitic Acid16:0Saturated<0.0001[5]
Stearic Acid18:0SaturatedAggregates below 1 µM[5]
Oleic Acid18:1MonounsaturatedAggregates below 1 µM[5]

Table 2: Comparison of Common Antioxidants for Preventing Lipid Peroxidation

AntioxidantTypeSolubilityTypical Working ConcentrationNotes
Vitamin E (α-tocopherol) NaturalLipid-soluble10-100 µMIntegrates into lipid membranes.[10]
Trolox Synthetic Vitamin E analogWater-soluble100-500 µMCommonly used in cell culture.[1]
Butylated Hydroxytoluene (BHT) SyntheticLipid-soluble10-50 µMOften used in organic solvents for extraction and analysis.[3][10]
Ascorbic Acid (Vitamin C) NaturalWater-soluble50-200 µMCan have pro-oxidant effects in the presence of transition metals.

Visualizations

experimental_workflow Experimental Workflow for LC-UFA Cell Treatment cluster_prep Preparation cluster_treatment Cellular Experiment cluster_analysis Analysis cluster_control Controls storage LC-UFA Storage (-80°C, Inert Gas, Dark) solubilization Solubilization (e.g., BSA Complexation) storage->solubilization stock Sterile Stock Solution solubilization->stock treatment Treat Cells with LC-UFA-BSA Complex stock->treatment cell_culture Prepare Cell Culture cell_culture->treatment incubation Incubate (Time Course) treatment->incubation harvest Harvest Cells/Media incubation->harvest assay Perform Downstream Assays (e.g., Western, qPCR, Lipidomics) harvest->assay vehicle_control Vehicle Control (BSA only) vehicle_control->treatment antioxidant_control Co-treatment with Antioxidant (e.g., Trolox) antioxidant_control->treatment lipid_peroxidation_pathway Simplified Lipid Peroxidation Pathway PUFA Polyunsaturated Fatty Acid (PUFA) Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical Initiator Initiator (e.g., ROS, Light, Metal Ions) Initiator->PUFA Initiation Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical + O2 Oxygen Oxygen (O2) Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Lipid_Hydroperoxide + PUFA (Propagation) Antioxidant Antioxidant (e.g., Vitamin E) Peroxyl_Radical->Antioxidant Termination Degradation_Products Degradation Products (MDA, 4-HNE) Lipid_Hydroperoxide->Degradation_Products troubleshooting_logic Troubleshooting Logic for Inconsistent Results start High Variability in Replicates check_storage Review Storage & Handling? (-80°C, Inert Gas, Aliquots) start->check_storage check_prep Standardize Sample Prep? (Parallel Processing, Timed Steps) check_storage->check_prep Yes improve_storage Implement Strict Storage Protocols check_storage->improve_storage No check_solubility Confirm Complete Solubilization? check_prep->check_solubility Yes standardize_workflow Create and Follow a Detailed SOP check_prep->standardize_workflow No check_oxidation Measure Lipid Peroxidation? (TBARS Assay) check_solubility->check_oxidation Yes optimize_solubility Optimize Solubilization Method check_solubility->optimize_solubility No use_antioxidants Add Antioxidants to Workflow check_oxidation->use_antioxidants High

References

Technical Support Center: (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

This compound is a monounsaturated fatty acid derivative.[1][2] Its structure contains a carbon-carbon double bond at the 11th position, which makes it susceptible to oxidation.[3][4] Factors such as exposure to atmospheric oxygen, heat, light, and trace metal ions can initiate a free-radical chain reaction, leading to the degradation of the compound.[3][4]

Q2: What are the signs of oxidation in my sample of this compound?

Oxidation of unsaturated fatty acids occurs in two main stages. The initial stage involves the formation of colorless and odorless hydroperoxides. These primary oxidation products are unstable and rapidly decompose into various secondary oxidation products, such as aldehydes and ketones.[4] These secondary products can cause a noticeable rancid or "off" odor in the sample.[4][5] For quantitative assessment, an increase in the Peroxide Value (PV) and Thiobarbituric Acid Reactive Substances (TBARS) are strong indicators of oxidation.[4][6]

Q3: How should I properly store this compound to prevent oxidation?

To ensure the stability of this compound, it is crucial to minimize its exposure to oxygen, light, and heat.[3][4] The recommended storage protocol involves several precautions:

  • Temperature: Store the compound at low temperatures. For long-term storage, -20°C or -80°C is recommended.[4][7]

  • Inert Atmosphere: Before sealing, purge the headspace of the storage vial with an inert gas like argon or nitrogen to displace oxygen.[4][8]

  • Light Protection: Use amber glass vials to protect the compound from light exposure.[4]

  • Aliquoting: Aliquot the compound into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure of the bulk stock to air.[4]

Q4: What types of antioxidants can I use to protect this compound?

Antioxidants can be added to inhibit or delay the oxidation process by neutralizing free radicals.[9] Common choices for unsaturated lipids include:

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant that is effective at low concentrations.[4][10]

  • Tocopherols (Vitamin E): A natural antioxidant that can reduce damage to unsaturated fatty acids.[5][10]

  • Ascorbic Acid (Vitamin C): A reducing agent that can react with and deplete atmospheric oxygen.[11]

The choice and concentration of the antioxidant should be optimized for your specific application to ensure compatibility and effectiveness.

Troubleshooting Guide

Problem: My experimental results are inconsistent and I suspect sample degradation.

  • Possible Cause: Inconsistent Exposure to Oxygen. The extent of oxidation can differ if some samples are exposed to air for longer periods than others.

    • Solution: Standardize all handling times. If possible, perform all manipulations under an inert atmosphere using a glovebox or a Schlenk line.[8][12]

  • Possible Cause: Non-homogenous Sample. If the sample has been previously thawed and refrozen, concentration gradients may exist.

    • Solution: Ensure the sample is thoroughly mixed before taking an aliquot, especially after thawing.

  • Possible Cause: Inconsistent Antioxidant Concentration. If an antioxidant is being used, improper mixing can lead to variable protection.

    • Solution: Prepare a master mix of your solvent containing the antioxidant to ensure it is added consistently to every sample.

Problem: I've noticed a change in the physical appearance or smell of my compound.

  • Possible Cause: Advanced Oxidation. The presence of a rancid odor is a strong indicator of the formation of secondary oxidation products.[4][5]

    • Solution: Discard the suspected sample and use a fresh aliquot that has been stored under the recommended conditions. To confirm degradation, you can perform analytical tests such as peroxide value or TBARS assay.[6]

Problem: My analytical results show the presence of unexpected byproducts.

  • Possible Cause: Oxidative Cleavage. Oxidation can lead to the cleavage of the carbon-carbon double bond, resulting in the formation of smaller aldehyde and carboxylic acid fragments.

    • Solution: Review your sample handling and storage procedures to identify potential sources of oxygen, heat, or light exposure. Implement stricter inert atmosphere techniques during your experiments.[8][13]

Quantitative Data Summary

The following table summarizes recommended storage conditions to minimize oxidation.

ParameterRecommendationRationale
Temperature -20°C to -80°CSlows down the rate of chemical reactions, including oxidation.[4][7]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, a key initiator of oxidation.[4][8]
Container Amber Glass Vials with PTFE-lined CapsPrevents exposure to light, which can catalyze oxidation, and provides a good seal.[4]
Handling Aliquot into single-use volumesMinimizes repeated freeze-thaw cycles and exposure of the stock solution to the atmosphere.[4]

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

  • Upon receipt, store the stock solution of the compound at -80°C.

  • To use, thaw the stock vial quickly in a cool water bath and immediately place it on ice.

  • Working in a fume hood with a gentle stream of nitrogen or inside a glovebox, aliquot the stock into smaller, single-use volumes in amber glass vials with PTFE-lined caps.

  • Before sealing each aliquot, purge the headspace of the vial with nitrogen or argon for 1-2 minutes.

  • Store the aliquots at -80°C until use.

Protocol 2: Monitoring Oxidation using the TBARS Assay

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure secondary oxidation products, particularly malondialdehyde (MDA).[6]

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a known concentration.

  • Reagent Preparation: Prepare a solution of 0.375% (w/v) thiobarbituric acid (TBA) and 15% (w/v) trichloroacetic acid (TCA) in 0.25 M HCl.

  • Reaction: Mix 1 mL of the sample solution with 2 mL of the TBA/TCA reagent in a test tube.

  • Incubation: Heat the mixture in a boiling water bath for 15 minutes.

  • Cooling: Cool the tubes in an ice bath for 10 minutes.

  • Centrifugation: Centrifuge the mixture at 3000 rpm for 15 minutes to pellet any precipitate.

  • Measurement: Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

  • Quantification: Calculate the concentration of TBARS using the molar extinction coefficient of the MDA-TBA adduct (1.56 x 10^5 M⁻¹cm⁻¹).

Visualizations

Oxidation_Prevention_Workflow cluster_storage Long-Term Storage cluster_handling Sample Handling cluster_experiment Experimental Use cluster_analysis Quality Control storage_temp Store at -80°C aliquot Aliquot into Single-Use Volumes storage_temp->aliquot Preparation storage_inert Inert Atmosphere (Argon/Nitrogen) storage_inert->aliquot storage_light Protect from Light (Amber Vials) storage_light->aliquot thaw Rapid Thawing, Keep on Ice aliquot->thaw inert_handling Handle Under Inert Gas thaw->inert_handling add_antioxidant Add Antioxidant (e.g., BHT) inert_handling->add_antioxidant Execution degas_solvents Use Degassed Solvents add_antioxidant->degas_solvents minimize_exposure Minimize Air/Heat/Light Exposure degas_solvents->minimize_exposure monitor_oxidation Monitor Oxidation (TBARS, PV) minimize_exposure->monitor_oxidation Verification

Caption: Workflow for preventing oxidation of this compound.

Free_Radical_Oxidation_Pathway PUFA (Z)-16-(ethylcarbamoylamino) hexadec-11-enoic acid (LH) Lipid_Radical Lipid Radical (L.) PUFA->Lipid_Radical Initiator Initiator (O₂, Light, Heat, Metal Ions) Initiator->PUFA Initiation Peroxyl_Radical Lipid Peroxyl Radical (LOO.) Lipid_Radical->Peroxyl_Radical Propagation Oxygen O₂ Oxygen->Peroxyl_Radical Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) Peroxyl_Radical->Hydroperoxide Stable_Product Stable Product (LOOH) Peroxyl_Radical->Stable_Product Termination PUFA2 Another LH molecule PUFA2->Hydroperoxide Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones) Hydroperoxide->Secondary_Products Decomposition Antioxidant Antioxidant (AH) Stable_Radical Stable Antioxidant Radical (A.) Antioxidant->Stable_Radical Antioxidant->Stable_Product

Caption: Simplified free-radical oxidation cascade for unsaturated fatty acids.

References

cell toxicity of (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the cell toxicity of (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid at high concentrations is not currently available in published scientific literature. This technical support guide provides general troubleshooting advice and standardized protocols for researchers investigating the cytotoxicity of novel long-chain fatty acid derivatives. The data presented herein is illustrative and should not be considered as experimental results for the specified compound.

Frequently Asked Questions (FAQs)

Q1: My cells are detaching and dying even at low concentrations of the compound. What could be the issue?

A1: Several factors could be contributing to this observation:

  • Vehicle Toxicity: The solvent used to dissolve the compound (e.g., DMSO, ethanol) might be toxic to your specific cell line at the final concentration used. It is crucial to run a vehicle control to assess this.

  • Compound Instability: The compound may be unstable in your culture medium, leading to the formation of toxic byproducts.

  • High Cell Sensitivity: The cell line you are using might be particularly sensitive to this class of compounds. Consider using a less sensitive cell line for initial range-finding experiments.

  • Contamination: Rule out microbial contamination of your cell cultures, which can cause rapid cell death.

Q2: I am observing inconsistent results between experiments. How can I improve reproducibility?

A2: Reproducibility issues often stem from slight variations in experimental conditions:

  • Compound Preparation: Prepare fresh stock solutions of the compound for each experiment, as repeated freeze-thaw cycles can degrade the molecule. Ensure complete solubilization of the compound before adding it to the culture medium.

  • Cell Seeding Density: Ensure that cells are seeded at a consistent density across all experiments, as this can significantly impact their response to cytotoxic agents.

  • Assay Timing: Perform assays at consistent time points after compound treatment.

  • Reagent Quality: Use high-quality reagents and ensure they are not expired.

Q3: How can I differentiate between apoptosis and necrosis induced by my compound?

A3: Several assays can distinguish between these two modes of cell death:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is the gold standard. Annexin V stains apoptotic cells (phosphatidylserine externalization), while PI stains necrotic cells (loss of membrane integrity).

  • Caspase Activity Assays: Measuring the activity of executioner caspases (e.g., caspase-3, -7) can confirm apoptosis.

  • LDH Release Assay: Lactate dehydrogenase (LDH) is released from necrotic cells with damaged plasma membranes.

Troubleshooting Guides

Issue: Poor Solubility of the Compound in Culture Medium
  • Symptom: A precipitate is visible in the culture medium after adding the compound.

  • Possible Cause: The compound has low aqueous solubility.

  • Solution:

    • Increase the concentration of the organic solvent (e.g., DMSO) in the stock solution, but ensure the final solvent concentration in the culture medium remains non-toxic (typically <0.5%).

    • Complex the fatty acid with bovine serum albumin (BSA). This can improve solubility and facilitate cellular uptake.

Issue: High Background in Cytotoxicity Assays
  • Symptom: The negative control (untreated cells) shows high levels of cell death.

  • Possible Cause:

    • Suboptimal cell culture conditions (e.g., over-confluency, nutrient depletion).

    • Harsh cell handling during the assay procedure.

  • Solution:

    • Ensure cells are in the logarithmic growth phase and are not over-confluent when treated.

    • Handle cells gently during washing and reagent addition steps.

    • Optimize assay parameters, such as incubation times and reagent concentrations.

Quantitative Data Summary

Table 1: Example IC50 Values for a Hypothetical Long-Chain Fatty Acid Derivative

Cell LineIC50 (µM) after 24hIC50 (µM) after 48h
HeLa (Cervical Cancer)75.2 ± 5.142.8 ± 3.9
A549 (Lung Cancer)98.5 ± 7.365.1 ± 4.8
MCF-7 (Breast Cancer)61.9 ± 4.533.7 ± 2.9
HEK293 (Normal Kidney)> 200158.4 ± 12.3

Table 2: Example Results from Apoptosis vs. Necrosis Assay (Annexin V/PI Staining)

Treatment Concentration (µM)% Apoptotic Cells (Annexin V+/PI-)% Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
0 (Vehicle Control)3.2 ± 0.51.5 ± 0.395.3 ± 0.8
2515.8 ± 1.22.1 ± 0.482.1 ± 1.5
5038.4 ± 2.95.7 ± 0.755.9 ± 3.2
10055.1 ± 4.118.9 ± 1.626.0 ± 2.8

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat cells with various concentrations of the compound (and a vehicle control) for the desired time period (e.g., 24, 48 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Assay for Cytotoxicity
  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with the compound for the desired time.

  • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution.

  • Measure the absorbance at 490 nm.

Visualizations

Experimental_Workflow A Prepare Compound Stock Solution C Treat Cells with Compound (Dose-Response and Time-Course) A->C B Seed Cells in Multi-well Plates B->C D Incubate for Desired Time (e.g., 24h, 48h) C->D E Assess Cell Viability/Cytotoxicity D->E H Determine Mechanism of Cell Death D->H F MTT Assay (Metabolic Activity) E->F Option 1 G LDH Assay (Membrane Integrity) E->G Option 2 K Data Analysis (IC50 Calculation, Statistical Tests) F->K G->K I Annexin V/PI Staining (Apoptosis vs. Necrosis) H->I Method 1 J Caspase Activity Assay H->J Method 2 I->K J->K

Caption: Workflow for assessing cell toxicity.

Signaling_Pathway Compound This compound (High Concentration) Membrane Plasma Membrane Stress Compound->Membrane ER Endoplasmic Reticulum Stress Compound->ER ROS ↑ Reactive Oxygen Species (ROS) Membrane->ROS ER->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apaf Apaf-1 CytoC->Apaf Casp9 Caspase-9 Activation Apaf->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway for apoptosis.

Troubleshooting_Logic Start High Cell Death in Vehicle Control? A1 Check Solvent Concentration Start->A1 Yes B Inconsistent IC50 Values? Start->B No A2 Test Different Solvents A1->A2 A3 Check for Contamination A2->A3 End Problem Resolved A3->End B1 Prepare Fresh Compound Stocks B->B1 Yes C Precipitate in Medium? B->C No B2 Standardize Cell Seeding Density B1->B2 B3 Ensure Consistent Incubation Times B2->B3 B3->End C1 Use BSA to Increase Solubility C->C1 Yes C->End No C2 Optimize Solvent in Stock Solution C1->C2 C2->End

Technical Support Center: Refining Purification Methods for Synthetic Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthetic fatty acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic fatty acid preparations?

A1: Common impurities include unreacted starting materials, reagents from the synthesis process, side-products such as isomers (e.g., cis/trans isomers), and byproducts from degradation or oxidation. The specific impurities will depend on the synthetic route employed.

Q2: Which purification method is best for my synthetic fatty acid?

A2: The optimal purification method depends on the properties of your fatty acid and the nature of the impurities.

  • Chromatography (especially HPLC) is excellent for separating complex mixtures and isomers.

  • Crystallization is a cost-effective method for removing impurities with different solubility profiles and is particularly useful for saturated fatty acids.

  • Distillation is suitable for separating fatty acids based on differences in their boiling points, which is often related to chain length and degree of saturation.

Q3: How can I assess the purity of my final product?

A3: Purity is typically assessed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for definitive identification of the fatty acid and any remaining impurities. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) can also provide valuable information on the structural integrity and the absence of certain functional groups from impurities.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of synthetic fatty acids.

Chromatography (Silica Gel/HPLC)
Problem Potential Cause Solution
Poor Separation / Co-elution of Fatty Acids The solvent system (mobile phase) is not optimized for your specific mixture.Systematically vary the polarity of your solvent system. For normal-phase chromatography on silica, you might adjust the ratio of a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate or diethyl ether). Creating a solvent gradient can also improve separation.[1]
Your fatty acid isomers have very similar polarities.For unsaturated fatty acids, consider using silver ion chromatography (argentation chromatography). The silver ions interact with the double bonds, allowing for the separation of cis/trans isomers and fatty acids with varying degrees of unsaturation.[2]
Peak Tailing in HPLC The free carboxyl group of the fatty acid is interacting with the silica backbone of the column.Derivatize the fatty acid to its methyl ester (FAME) or another ester form (e.g., phenacyl esters) to reduce its polarity and improve peak shape.[3]
The column is overloaded with the sample.Reduce the concentration of your sample or inject a smaller volume onto the column.[3]
Compound Decomposes on Silica Gel Column The silica gel is too acidic and is causing degradation of your fatty acid.You can deactivate the silica gel by treating it with a base, or consider using a different stationary phase like alumina or a bonded-phase silica.[4]
No Compound Eluting from the Column The solvent system is not polar enough to elute your fatty acid.Gradually increase the polarity of your mobile phase. If that fails, the compound may have decomposed on the column.[4]
Crystallization
Problem Potential Cause Solution
"Oiling Out" - Product Separates as a Liquid Instead of Crystals The melting point of your fatty acid is lower than the temperature of the solution when it becomes supersaturated. This is common with impure samples.Add more of the "good" solvent (the one the fatty acid is more soluble in) to keep it dissolved at a higher temperature, then cool more slowly. You can also try a different solvent or solvent system with a lower boiling point.[5]
Rapid Crystallization Leading to Low Purity The solution is too supersaturated, or the cooling rate is too fast, trapping impurities in the crystal lattice.Use a larger volume of solvent to ensure the fatty acid doesn't crash out of solution too quickly upon cooling. Allow the solution to cool to room temperature slowly, and then place it in an ice bath.[5]
No Crystals Form Upon Cooling The solution is not supersaturated, or nucleation has not been initiated.Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Add a seed crystal of your pure compound if available. If the solution is too dilute, you can evaporate some of the solvent and try to crystallize again.
Low Yield of Purified Product A significant amount of the fatty acid remains dissolved in the mother liquor.Minimize the amount of solvent used to dissolve the fatty acid initially. Ensure the solution is cooled sufficiently to maximize crystal formation. After filtration, you can try to recover more product from the mother liquor by evaporating some solvent and re-cooling.
Distillation
Problem Potential Cause Solution
Product Darkening or Decomposing The distillation temperature is too high, causing thermal degradation of the fatty acids.Perform the distillation under a vacuum to lower the boiling points of the fatty acids. For very sensitive compounds, a short-path distillation apparatus is recommended to minimize the time the fatty acid spends at high temperatures.[6][7]
Foaming and Bumping The crude fatty acid mixture contains residual water or other volatile impurities.Ensure the starting material is thoroughly dried before distillation. Adding boiling chips or using a magnetic stirrer can promote smoother boiling. Pre-treating the feed to remove soaps can also reduce foaming.[6]
Poor Separation of Fatty Acid Fractions The distillation column has insufficient theoretical plates for the separation, or the reflux ratio is not optimized.For fractional distillation, use a column with a suitable packing material to increase the number of theoretical plates. Adjust the reflux ratio to improve separation efficiency.
Fouling of Equipment Polymerization of unsaturated fatty acids at high temperatures.Use the lowest possible distillation temperature and pressure. Anti-polymerization agents can sometimes be added to the distillation pot.[6]

Data Presentation: Comparison of Purification Methods

The following tables summarize typical purity and yield data for the purification of common synthetic fatty acids. Note that these values can vary significantly based on the starting purity of the crude material and the specific experimental conditions.

Table 1: Purification of Oleic Acid (Unsaturated)

Method Reported Purity (%) Reported Yield (%) Key Considerations
Urea Crystallization95.5 - 99[8][9][10]~61[11]Effective for separating saturated and unsaturated fatty acids. Purity can be very high after multiple crystallization steps.
HPLC>99Variable, depends on scaleCan separate geometric isomers but may be less practical for large-scale purification.
Distillation~90GoodDifficult to separate from other C18 fatty acids with similar boiling points.

Table 2: Purification of Palmitic Acid (Saturated)

Method Reported Purity (%) Reported Yield (%) Key Considerations
Methanol Crystallization>96[12]~88[12]Highly efficient for separating from unsaturated fatty acids.
Distillation>80 (in a fraction)[13]HighGood for separating from fatty acids with different chain lengths.
Column ChromatographyHighLower than crystallizationCan achieve high purity but may be less efficient for large quantities.

Table 3: Purification of Stearic Acid (Saturated)

Method Reported Purity (%) Reported Yield (%) Key Considerations
Solvent Crystallization96 - 99+[14]~60-94[14]Effective for removing palmitic and oleic acid impurities.
Fractional Distillation70 - 90[13]HighCan separate from other fatty acids based on boiling point differences.
Crystallization from Petroleum Ether/Methylene Chloride98.7[15]HighA specific solvent system reported to give high purity.

Experimental Protocols

Protocol 1: Purification of Fatty Acids by Silica Gel Column Chromatography

This protocol is a general guideline for the purification of fatty acids using silica gel chromatography.

Materials:

  • Glass chromatography column with a stopcock

  • Silica gel (230-400 mesh)

  • Glass wool

  • Sand

  • Solvents (e.g., hexane, ethyl acetate, diethyl ether)

  • Collection tubes

Procedure:

  • Column Packing:

    • Place a small plug of glass wool at the bottom of the column.

    • Add a thin layer of sand over the glass wool.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column, allowing the solvent to drain slowly, and gently tap the column to ensure even packing. Avoid air bubbles.

    • Add a layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude fatty acid mixture in a minimal amount of the initial eluting solvent.

    • Carefully add the sample solution to the top of the silica gel.

    • Allow the sample to absorb onto the silica gel.

  • Elution:

    • Begin eluting with the least polar solvent, collecting fractions in separate tubes.

    • Gradually increase the polarity of the eluting solvent by adding a more polar solvent to the mobile phase. This can be done in a stepwise or gradient fashion.

    • The elution order generally follows increasing polarity: saturated fatty acids will elute before unsaturated fatty acids of the same chain length.

  • Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the desired fatty acid.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Purification of Saturated Fatty Acids by Low-Temperature Solvent Crystallization

This protocol is adapted for the separation of saturated fatty acids from a mixture.

Materials:

  • Beaker or Erlenmeyer flask

  • Methanol

  • Refrigerator or cooling bath capable of reaching -15°C

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution:

    • Dissolve the crude fatty acid mixture in methanol. A common starting ratio is 1:15 to 1:20 (w/v) of fatty acid to methanol.

  • Crystallization:

    • Cool the solution to -15°C in a refrigerator or cooling bath.

    • Allow the solution to stand at this temperature for 24 hours to allow for complete crystallization of the saturated fatty acids.

  • Filtration:

    • Pre-cool the Büchner funnel and filter paper to the crystallization temperature.

    • Quickly filter the cold mixture under vacuum to separate the crystallized saturated fatty acids (solid phase) from the dissolved unsaturated fatty acids (liquid phase).

    • Wash the crystals on the filter with a small amount of pre-cooled methanol.

  • Drying:

    • Dry the collected crystals to remove any residual solvent.

    • The purity of the saturated fatty acids can be further improved by repeating the crystallization process.[12]

Protocol 3: Laboratory-Scale Short-Path Distillation of Fatty Acid Methyl Esters (FAMEs)

This protocol provides a general guide for purifying FAMEs, which have lower boiling points than their corresponding free fatty acids.

Materials:

  • Short-path distillation apparatus (including boiling flask, distillation head with condenser, receiving flasks)

  • Heating mantle with magnetic stirring

  • Vacuum pump and vacuum gauge

  • Cold trap

  • Chiller or cooling water source

Procedure:

  • Setup:

    • Assemble the short-path distillation glassware, ensuring all joints are properly greased and sealed to create a vacuum-tight system.

    • Connect the condenser to a chiller or cooling water source.

    • Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from volatile compounds.

  • Sample Preparation:

    • Ensure the FAME mixture is dry and free of any particulate matter.

    • Add the FAME mixture and a magnetic stir bar to the boiling flask.

  • Distillation:

    • Begin stirring the FAME mixture.

    • Start the vacuum pump and slowly evacuate the system to the desired pressure (typically below 1 Torr).

    • Once a stable vacuum is achieved, begin heating the boiling flask with the heating mantle.

    • Gradually increase the temperature until the FAMEs begin to distill.

    • Collect different fractions in the receiving flasks based on the distillation temperature. Lower boiling point FAMEs (shorter chain) will distill first.

  • Shutdown:

    • Once the desired fraction has been collected, turn off the heating mantle and allow the system to cool.

    • Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.

Visualizations

Signaling Pathways and Experimental Workflows

fatty_acid_purification_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis and Final Product start Crude Synthetic Fatty Acid chrom Chromatography (e.g., Silica Gel, HPLC) start->chrom Crude Mixture cryst Crystallization (e.g., Low-Temp Solvent) start->cryst Crude Mixture distill Distillation (e.g., Vacuum, Short-Path) start->distill Crude Mixture analysis Purity Analysis (GC, HPLC, MS) chrom->analysis cryst->analysis distill->analysis product Purified Fatty Acid analysis->product Purity Confirmed troubleshooting_logic cluster_chrom Chromatography cluster_cryst Crystallization cluster_distill Distillation start Purification Issue Encountered check_method Is the chosen purification method appropriate? start->check_method opt_solvent Optimize Solvent System check_method->opt_solvent Yes adjust_cooling Adjust Cooling Rate check_method->adjust_cooling Yes check_vacuum Improve Vacuum check_method->check_vacuum Yes reassess Re-evaluate Fatty Acid & Impurity Properties check_method->reassess No check_derivatization Consider Derivatization opt_solvent->check_derivatization change_stationary Change Stationary Phase check_derivatization->change_stationary success Successful Purification change_stationary->success change_solvent Change Solvent/Volume adjust_cooling->change_solvent seed_crystal Add Seed Crystal change_solvent->seed_crystal seed_crystal->success lower_temp Lower Temperature check_vacuum->lower_temp use_short_path Use Short-Path Apparatus lower_temp->use_short_path use_short_path->success chrom chrom reassess->chrom cryst cryst reassess->cryst distill distill reassess->distill eicosanoid_pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid (AA) pla2->aa cox COX-1 / COX-2 aa->cox COX Pathway lox 5-Lipoxygenase aa->lox LOX Pathway pgh2 Prostaglandin H2 (PGH2) cox->pgh2 prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgh2->prostaglandins thromboxanes Thromboxanes (TXA2) pgh2->thromboxanes leukotrienes Leukotrienes (LTB4, LTC4, etc.) lox->leukotrienes

References

Technical Support Center: Method Refinement for Studying Novel Vasorelaxants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for studying novel vasorelaxants. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guides

Organ Bath and Wire Myography Experiments

Question: My vasorelaxation response is highly variable between aortic rings from the same animal. What are the potential causes and solutions?

Answer: Variability in vasorelaxation responses is a common issue. Several factors can contribute to this problem. Ensure consistent dissection and mounting procedures to minimize endothelial damage.[1] Applying a standardized resting tension is crucial; for rat aorta, this is typically around 1 to 2 grams.[2][3] The equilibration period is also critical; allow tissues to stabilize in the organ bath for at least 60-90 minutes, changing the physiological salt solution (PSS) every 15-20 minutes.[4][5] Inconsistent pre-contraction levels can also lead to variability. Aim for a stable pre-contraction plateau at approximately 80% of the maximum response to your chosen agonist (e.g., phenylephrine or KCl) before adding the vasorelaxant.[6]

Question: I am not observing any relaxation, or the relaxation is very weak, in response to my novel compound. What should I check?

Answer: First, verify the viability of your tissue preparation. After the equilibration period, induce a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl). A robust contraction confirms the health of the vascular smooth muscle.[7] To check for endothelial integrity, assess the relaxation response to a known endothelium-dependent vasodilator like acetylcholine (ACh) after pre-contracting with phenylephrine. A relaxation of over 80% typically indicates a healthy endothelium.[8] If the endothelium is damaged, endothelium-dependent vasorelaxants will show a reduced effect. Also, confirm the proper preparation and concentration of your novel compound and ensure it is soluble in the PSS.

Question: The baseline tension of my tissue preparation is unstable and drifts during the experiment. How can I fix this?

Answer: Baseline drift can be caused by several factors. Ensure the organ bath temperature is stable at 37°C and that the PSS is continuously aerated with carbogen (95% O₂ / 5% CO₂).[5][6] Improperly secured mounting hooks or sutures can also lead to baseline instability. Check that the tissue is securely attached to both the fixed hook and the force transducer.[9] Additionally, allow for a sufficient equilibration period for the tissue to adapt to the in vitro environment before starting the experiment.[4]

Calcium Imaging Experiments

Question: I am having trouble loading my vascular smooth muscle cells with Fura-2 AM. The fluorescence signal is weak. What can I do?

Answer: Inadequate dye loading is a frequent problem in calcium imaging. Optimize the Fura-2 AM concentration, typically in the range of 1-10 µM, and the incubation time (usually 30-60 minutes at 37°C) for your specific cell type.[10] Ensure that the Fura-2 AM stock solution is properly prepared in high-quality, anhydrous DMSO and stored correctly to prevent degradation. The use of a non-ionic surfactant like Pluronic F-127 can aid in dye solubilization and cell loading.[11] Also, verify that your fluorescence microscope's filter sets are appropriate for the excitation and emission wavelengths of Fura-2 (excitation at 340 nm and 380 nm, emission at ~510 nm).[12]

Question: My Fura-2 fluorescence signal has a high background, making it difficult to detect changes in intracellular calcium. How can I reduce the background?

Answer: High background fluorescence can be caused by incomplete de-esterification of the Fura-2 AM or dye leakage. After loading, wash the cells thoroughly with fresh buffer to remove any extracellular dye.[12] An additional incubation period of around 30 minutes after washing allows for more complete cleavage of the AM ester groups by intracellular esterases, trapping the dye inside the cells. Using a background subtraction technique during image analysis can also help to improve the signal-to-noise ratio.[12]

Question: I am observing uneven fluorescence intensity across different cells in my field of view. What could be the reason?

Answer: Uneven dye loading is a common cause of heterogeneous fluorescence intensity. Ensure that the cells are in a healthy condition and not overly confluent, as this can affect dye uptake. Ratiometric imaging with Fura-2, by taking the ratio of fluorescence intensities at 340 nm and 380 nm excitation, helps to correct for variations in dye concentration between cells, as well as for differences in cell thickness and photobleaching.[12]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using different contractile agents like phenylephrine and potassium chloride (KCl) in vasorelaxation studies?

A1: Phenylephrine is a selective α1-adrenergic receptor agonist that causes vasoconstriction by activating G-protein coupled receptors, leading to an increase in intracellular calcium primarily through the release from intracellular stores and influx through receptor-operated channels.[13] In contrast, high concentrations of KCl cause depolarization of the smooth muscle cell membrane, which opens voltage-gated L-type calcium channels, leading to a large influx of extracellular calcium and subsequent contraction.[2] Using both agonists allows for the investigation of different mechanisms by which a novel compound may induce vasorelaxation.

Q2: How can I determine if the vasorelaxant effect of my compound is endothelium-dependent or -independent?

A2: To determine the role of the endothelium, you can perform experiments on aortic rings with and without a functional endothelium. The endothelium can be mechanically removed by gently rubbing the intimal surface of the aortic ring.[5] If the vasorelaxant effect of your compound is significantly reduced or abolished in endothelium-denuded rings compared to endothelium-intact rings, it indicates an endothelium-dependent mechanism.[14]

Q3: What are the key signaling pathways involved in vasorelaxation that I should investigate?

A3: The primary endothelium-dependent vasorelaxation pathway is the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway.[14][15] Other important pathways include the prostacyclin-cyclic adenosine monophosphate (cAMP) pathway and endothelium-derived hyperpolarizing factors (EDHFs), which often involve the activation of potassium channels.[15] Endothelium-independent vasorelaxation typically involves the direct action of the compound on the vascular smooth muscle cells, such as blocking calcium channels or activating potassium channels.[3]

Q4: How do I calculate the IC50 value for my vasorelaxant compound?

A4: The IC50 (half-maximal inhibitory concentration) is the concentration of your compound that produces 50% of its maximum vasorelaxant effect. To determine the IC50, you need to generate a concentration-response curve by applying cumulative concentrations of your compound to pre-contracted aortic rings. The relaxation at each concentration is expressed as a percentage of the pre-contraction tension. The IC50 value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve using a non-linear regression analysis, which can be performed with software like GraphPad Prism.[16][17]

Data Presentation

Table 1: Common Pharmacological Inhibitors for Vasorelaxation Pathway Analysis

Target Pathway/ReceptorInhibitorTypical ConcentrationReference
Nitric Oxide Synthase (NOS)L-NAME100 µM[2][3]
Soluble Guanylate Cyclase (sGC)ODQ10 µM[14]
Cyclooxygenase (COX)Indomethacin5-10 µM[3]
Non-selective K+ ChannelsTetraethylammonium (TEA)1-10 mM[3][14]
Voltage-gated K+ Channels (Kv)4-Aminopyridine (4-AP)1 mM[3]
Large-conductance Ca2+-activated K+ Channels (BKCa)Iberiotoxin20 nM - 100 nM[3]
Muscarinic ReceptorsAtropine0.1-1 µM[2]
β-Adrenergic ReceptorsPropranolol1 µM[2]

Table 2: Typical Agonist Concentrations for Pre-contraction in Rat Aorta

AgonistMechanism of ActionTypical ConcentrationReference
Phenylephrine (PE)α1-adrenergic receptor agonist1 µM[13]
Potassium Chloride (KCl)Membrane depolarization60 - 80 mM[2]

Experimental Protocols

Protocol 1: Isolated Rat Thoracic Aorta Preparation for Organ Bath Studies
  • Animal Euthanasia and Aorta Dissection:

    • Euthanize a male Wistar rat (250-300g) following approved animal ethics protocols.

    • Open the thoracic cavity and carefully dissect the thoracic aorta.

    • Immediately place the aorta in cold, oxygenated Krebs-Henseleit solution (PSS).

  • Aortic Ring Preparation:

    • Under a dissecting microscope, carefully remove adhering fat and connective tissue from the aorta.

    • Cut the aorta into rings of 3-4 mm in length.[2][4]

    • For endothelium-denuded rings, gently rub the inner surface with a fine wire or wooden stick.

  • Mounting in the Organ Bath:

    • Mount each aortic ring on two stainless steel hooks, with one hook fixed to the organ bath chamber and the other connected to an isometric force transducer.

    • Submerge the rings in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.[4][5]

  • Equilibration and Viability Check:

    • Apply a resting tension of 1.0-2.0 g and allow the tissue to equilibrate for at least 60 minutes, replacing the Krebs-Henseleit solution every 15-20 minutes.[2][4]

    • After equilibration, assess the viability of the aortic rings by inducing a contraction with 60 mM KCl.

    • Wash the rings and allow them to return to baseline.

  • Experimental Procedure:

    • Pre-contract the aortic rings with an agonist such as phenylephrine (1 µM) until a stable plateau is reached.

    • Add cumulative concentrations of the novel vasorelaxant compound to the organ bath.

    • Record the relaxation response at each concentration.

Protocol 2: Intracellular Calcium Measurement in Vascular Smooth Muscle Cells using Fura-2 AM
  • Cell Culture:

    • Culture primary vascular smooth muscle cells on glass coverslips until they reach the desired confluency.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in a physiological salt solution).

    • Incubate the cells with the loading solution for 30-45 minutes at 37°C in the dark.

  • Washing and De-esterification:

    • Wash the cells three times with fresh physiological salt solution to remove extracellular Fura-2 AM.

    • Incubate the cells for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.[18]

  • Calcium Imaging:

    • Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

    • Excite the cells alternately at 340 nm and 380 nm and capture the emission fluorescence at ~510 nm.

    • Record a baseline fluorescence ratio before stimulating the cells with the novel vasorelaxant or other agents.

    • Analyze the change in the 340/380 nm fluorescence ratio over time, which corresponds to the change in intracellular calcium concentration.

Signaling Pathway and Experimental Workflow Diagrams

Vasorelaxation_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Aorta_Dissection Aorta Dissection Ring_Preparation Aortic Ring Preparation Aorta_Dissection->Ring_Preparation Mounting Mounting in Organ Bath Ring_Preparation->Mounting Equilibration Equilibration (60-90 min) Mounting->Equilibration Viability_Check Viability Check (KCl) Equilibration->Viability_Check Pre_Contraction Pre-Contraction (Phenylephrine) Viability_Check->Pre_Contraction Drug_Addition Cumulative Drug Addition Pre_Contraction->Drug_Addition Data_Acquisition Data Acquisition Drug_Addition->Data_Acquisition Concentration_Response Concentration-Response Curve Data_Acquisition->Concentration_Response IC50_Calculation IC50 Calculation Concentration_Response->IC50_Calculation

Caption: Experimental workflow for studying vasorelaxants using organ bath techniques.

NO_cGMP_Pathway cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell Agonist Agonist (e.g., Acetylcholine) Receptor Muscarinic Receptor Agonist->Receptor eNOS_inactive eNOS (inactive) Receptor->eNOS_inactive + Ca2+ eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO L-Citrulline L_Arginine L-Arginine L_Arginine->eNOS_active sGC_inactive sGC (inactive) NO->sGC_inactive sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Ca_decrease [Ca2+]i Decrease PKG->Ca_decrease Relaxation Vasorelaxation Ca_decrease->Relaxation

Caption: The Nitric Oxide (NO) - cGMP signaling pathway in vasorelaxation.

Calcium_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Phenylephrine) GPCR G-Protein Coupled Receptor Agonist->GPCR PLC Phospholipase C (PLC) GPCR->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC IP3R IP3 Receptor IP3->IP3R L_type_Ca_Channel L-type Ca2+ Channel Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Ca_Calmodulin Ca2+-Calmodulin Complex Ca_influx->Ca_Calmodulin SR Sarcoplasmic Reticulum (SR) Ca_release Ca2+ Release IP3R->Ca_release Ca_release->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Contraction Contraction MLCK->Contraction

Caption: Key pathways in vascular smooth muscle cell contraction.

References

Technical Support Center: Addressing Compound Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent compound precipitation in cell culture media.

Troubleshooting Guides

This section provides step-by-step guidance to address specific precipitation issues you may encounter during your experiments.

Issue 1: Immediate Precipitation Upon Addition of Compound to Media

Question: I dissolved my compound in an organic solvent (e.g., DMSO) to create a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is causing this and how can I resolve it?

Answer: Immediate precipitation, often termed "crashing out," is a frequent challenge, particularly with hydrophobic compounds. This occurs when the compound's solubility dramatically decreases upon rapid dilution from a high-concentration organic stock solution into the aqueous environment of the cell culture medium.[1][2]

Troubleshooting Steps:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of the compound in the media surpasses its aqueous solubility limit.[1][2]Decrease the final working concentration of the compound. It is crucial to first determine the maximum soluble concentration by conducting a solubility test.[1]
Solvent Shock Rapidly adding a concentrated stock solution to a large volume of media leads to a sudden change in solvent polarity, causing the compound to precipitate.[2][3]Employ a stepwise or serial dilution method.[4] First, create an intermediate dilution of your stock in a small volume of pre-warmed (37°C) culture medium.[5] Then, add this intermediate dilution to the final volume. Adding the compound dropwise while gently vortexing can also improve dispersion.[1][4]
Low Media Temperature Adding the compound to cold media can lower its solubility.[1]Always use pre-warmed (37°C) cell culture media for all dilutions.[1][4]
High Solvent Concentration While an organic solvent like DMSO is necessary for initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.[1]Keep the final solvent concentration (e.g., DMSO) in the culture medium below 0.5%, and ideally below 0.1%, to avoid cellular toxicity.[6][7]
Issue 2: Delayed Precipitation After Incubation

Question: The media containing my compound appears clear initially, but after several hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be the reason for this?

Answer: Delayed precipitation can be caused by a variety of factors related to the stability of the compound in the complex environment of the cell culture medium over time and under incubation conditions.

Troubleshooting Steps:

Potential CauseExplanationRecommended Solution
Compound Instability The compound may degrade or metabolize over time into less soluble byproducts.Prepare fresh media with the compound more frequently, ideally for each experiment. For particularly unstable compounds, consider a perfusion system if your experimental setup allows.
Interaction with Media Components The compound might interact with salts, amino acids, or proteins in the media, forming insoluble complexes.[2][3] This is more common in serum-free media for certain compounds.[1]If feasible, try a different basal media formulation. For hydrophobic compounds, increasing the serum percentage (e.g., from 5% to 10% FBS) can aid in solubilization as serum proteins like albumin can bind to and solubilize compounds.[2]
pH Shift Cellular metabolism can alter the pH of the culture medium, which can, in turn, affect the solubility of a pH-sensitive compound.[1]Monitor the pH of your culture medium regularly, especially in dense cultures. More frequent media changes may be necessary to maintain a stable pH.
Evaporation In long-term cultures, evaporation can increase the concentration of all media components, including the compound, potentially exceeding its solubility limit.[1][8]Ensure proper humidification of the incubator and use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for extended experiments.[1]
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.[1]Minimize the time that culture vessels are outside the incubator.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve my hydrophobic compound for cell culture experiments?

A1: Dimethyl sulfoxide (DMSO) is the most widely used solvent for dissolving hydrophobic compounds for cell culture applications.[1] However, it is critical to keep the final concentration of DMSO in the culture medium low (ideally below 0.1%) to prevent cellular toxicity.[1] If your compound is not soluble in DMSO, other solvents like ethanol or DMF can be tested, but their compatibility with your specific cell line must be verified.[2]

Q2: How can I determine the maximum soluble concentration of my compound in my specific cell culture medium?

A2: A simple visual solubility test can be performed. Prepare a high-concentration stock solution of your compound in a suitable solvent (e.g., 10 mM in DMSO).[7] Then, create a series of dilutions of the stock solution in your complete cell culture medium (e.g., 1:100, 1:200, 1:500, 1:1000). Visually inspect each dilution immediately for any signs of precipitation. Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) and visually inspect again after a relevant time period (e.g., 24 hours).[5] The highest concentration that remains clear is the maximum soluble concentration under your experimental conditions.

Q3: Can repeated freeze-thaw cycles of my stock solution cause precipitation?

A3: Yes, repeated freeze-thaw cycles can cause the compound to fall out of solution over time, especially for less stable compounds or when using certain solvents.[2][8] It is recommended to aliquot your stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[6]

Q4: My media is precipitating even before I add my compound. What should I do?

A4: If you observe precipitation in the basal media, it is likely due to issues with the media itself. Common causes include improper storage, extreme temperature fluctuations, or issues with the formulation, such as the precipitation of calcium salts.[3] In this case, you should discard the media and use a fresh, properly stored bottle. When preparing media from powdered form, ensure that components are added in the correct order, as some salts like CaCl2 can precipitate if mixed directly with others like MgSO4.

Q5: Are there any advanced techniques to improve the solubility of very difficult compounds?

A5: For particularly challenging compounds, you might explore the use of solubilizing agents or different formulation strategies. Biocompatible solubilizing agents, such as a low concentration of a non-ionic surfactant (e.g., Tween 80) or cyclodextrins, can be considered.[6][9] However, it is crucial to evaluate the potential effects of these agents on your experimental outcomes, as they can have their own biological effects.

Experimental Protocols

Protocol 1: Preparation of a Compound Stock Solution
  • Select an appropriate solvent: Based on the compound's properties, choose a suitable solvent. DMSO is the most common choice for poorly water-soluble compounds.[7]

  • Weigh the compound: Accurately weigh the desired amount of the compound.

  • Dissolve the compound: Add the solvent to the compound to achieve the desired stock concentration (e.g., 10 mM).

  • Ensure complete dissolution: Vortex the solution thoroughly. If necessary, brief sonication or gentle warming (e.g., 37°C water bath) can be used to aid dissolution.[7]

  • Sterile filter: If necessary, sterile filter the stock solution using a 0.22 µm filter compatible with the solvent.

  • Aliquot and store: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

Protocol 2: Stepwise Dilution of a Compound in Cell Culture Media
  • Prepare materials: Have your high-concentration stock solution, pre-warmed (37°C) complete cell culture medium, and sterile tubes ready.

  • Create an intermediate dilution: In a sterile tube, add a specific volume of the pre-warmed medium. Then, add a small volume of your stock solution to create an intermediate concentration that is still well above your final working concentration. For example, add 1 µL of a 10 mM stock to 99 µL of warm media to get a 100 µM intermediate solution.[5] Vortex gently immediately after addition.

  • Prepare the final dilution: In a separate tube or your culture vessel, add the required volume of pre-warmed medium.

  • Add the intermediate dilution: Add the appropriate volume of the intermediate dilution to the final volume of media to achieve your desired final working concentration. It is recommended to add the intermediate solution dropwise to the final volume of media while gently swirling to ensure even distribution.[5]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh Compound dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot & Store (-20°C / -80°C) vortex->aliquot intermediate Intermediate Dilution (in warm media) aliquot->intermediate Use one aliquot prewarm Pre-warm Media (37°C) prewarm->intermediate final_dilution Final Dilution (in warm media) intermediate->final_dilution add_to_cells Add to Cells final_dilution->add_to_cells

Caption: Workflow for preparing and diluting compound solutions.

troubleshooting_logic cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed? timing Immediate or Delayed? start->timing check_conc Check Final Concentration timing->check_conc Immediate check_stability Consider Compound Instability timing->check_stability Delayed check_dilution Review Dilution Technique sol_conc Lower Concentration check_conc->sol_conc check_temp Check Media Temperature sol_dilution Use Stepwise Dilution check_dilution->sol_dilution sol_temp Pre-warm Media check_temp->sol_temp check_interaction Investigate Media Interactions sol_stability Prepare Fresh check_stability->sol_stability check_ph Monitor pH sol_interaction Change Media or Add Serum check_interaction->sol_interaction check_evap Check for Evaporation sol_ph Change Media More Frequently check_ph->sol_ph sol_evap Ensure Humidification check_evap->sol_evap

Caption: Troubleshooting decision tree for compound precipitation.

References

Validation & Comparative

A Comparative Analysis of (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic Acid and Other Vasorelaxants

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cardiovascular research, the identification and characterization of novel vasorelaxant agents are of paramount importance for the development of new therapeutic strategies for hypertension and other vascular disorders. This guide provides a comparative analysis of the vasorelaxant properties of (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid against a selection of other known vasorelaxants. The comparison is based on available quantitative data, proposed mechanisms of action, and detailed experimental protocols commonly employed in the field.

Quantitative Comparison of Vasorelaxant Potency

The potency of a vasorelaxant is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the compound required to elicit 50% of its maximal vasorelaxant effect. A lower EC50 value indicates a higher potency. The following table summarizes the reported EC50 values for this compound and other selected vasorelaxants.

CompoundEC50 (µM)Putative/Established Mechanism of Action
This compound 5.7[1][2][3]Proposed to involve interaction with biological membranes due to its amphiphilic nature, potentially modulating membrane fluidity and receptor activity.
Butyrate570Induces vasorelaxation in isolated coronary septal arteries.[4]
Docosahexaenoic Acid (DHA)>100Induces relaxation in norepinephrine-contracted aortic rings, with a mechanism distinct from cyclic nucleotide elevation or calcium channel antagonism.[5]
Eicosapentaenoic Acid (EPA)>100Similar to DHA, produces relaxation in norepinephrine-contracted vessels through a mechanism that is not fully elucidated.[5]
Thionicotinic Acid0.0213Vasorelaxation is mediated partially by endothelium-induced nitric oxide (NO) and prostacyclin.[6]

Note: The experimental conditions under which the EC50 for this compound was determined are not specified in the available literature, which limits a direct comparison of potency with other compounds.

Mechanisms of Vasorelaxation: A Comparative Overview

Vasorelaxation can be broadly categorized into two main types: endothelium-dependent and endothelium-independent.

  • Endothelium-dependent vasorelaxation involves the release of relaxing factors from the endothelial cells that line the interior surface of blood vessels. Key mediators include nitric oxide (NO), prostacyclin, and endothelium-derived hyperpolarizing factor (EDHF).

  • Endothelium-independent vasorelaxation occurs through direct action on the vascular smooth muscle cells, often involving the modulation of ion channels or intracellular signaling pathways that control muscle contraction.

This compound is suggested to act via a mechanism related to its amphiphilic nature, allowing it to integrate into cell membranes and potentially influence membrane fluidity and the function of membrane-bound proteins such as receptors and ion channels. This could represent an endothelium-independent pathway, though further investigation is required to confirm this hypothesis.

In contrast, compounds like Thionicotinic Acid demonstrate endothelium-dependent vasorelaxation, relying on the production of NO and prostacyclin.[6] Fatty acids such as DHA and EPA appear to induce vasorelaxation through mechanisms that are distinct from the classical pathways involving cyclic nucleotides or calcium channel blockade, suggesting a novel mode of action.[5] Butyrate has been shown to induce vasorelaxation in coronary arteries, contributing to its overall cardiovascular effects.[4]

Experimental Protocols

The following is a generalized protocol for an ex vivo vasorelaxation assay using isolated arterial rings, a standard method to assess the vasorelaxant effects of novel compounds.

Tissue Preparation
  • Laboratory animals (e.g., rats or mice) are euthanized according to ethical guidelines.

  • The thoracic aorta or another artery of interest is carefully excised and placed in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

  • Adhering connective and adipose tissues are removed, and the artery is cut into rings of approximately 2-4 mm in length.

Mounting and Equilibration
  • The arterial rings are mounted in an organ bath system, suspended between two hooks or wires. One is fixed, and the other is connected to a force transducer to measure isometric tension.

  • The organ bath is filled with PSS, maintained at 37°C, and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.

  • The rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension, with the PSS being changed periodically.

Viability and Endothelium Integrity Check
  • To assess the viability of the smooth muscle, the rings are contracted with a high concentration of potassium chloride (KCl).

  • To check the integrity of the endothelium, the rings are pre-contracted with a vasoconstrictor agent like phenylephrine or norepinephrine, followed by the addition of an endothelium-dependent vasodilator such as acetylcholine. A relaxation of more than 80% typically indicates intact endothelium. For studies on endothelium-independent effects, the endothelium can be mechanically removed.

Concentration-Response Curve Generation
  • After washing and a return to baseline tension, the arterial rings are again pre-contracted with a vasoconstrictor.

  • Once a stable contraction plateau is reached, the test compound is added to the organ bath in a cumulative manner, with increasing concentrations.

  • The relaxation response at each concentration is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.

  • The data are then used to construct a concentration-response curve, from which the EC50 and the maximal relaxation (Emax) can be calculated.

Signaling Pathways and Experimental Workflow

To visualize the proposed mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

G Putative Signaling Pathway of this compound cluster_membrane Cell Membrane Compound This compound Membrane Lipid Bilayer Compound->Membrane Integrates into Receptor Membrane Receptor / Ion Channel Membrane->Receptor Alters fluidity and function of Intracellular_Signaling Modulation of Intracellular Signaling Pathways Receptor->Intracellular_Signaling Vasorelaxation Vasorelaxation Intracellular_Signaling->Vasorelaxation

Caption: Putative signaling pathway for this compound.

G Experimental Workflow for Vasorelaxation Assay Start Start Tissue_Prep Artery Excision and Ring Preparation Start->Tissue_Prep Mounting Mounting in Organ Bath Tissue_Prep->Mounting Equilibration Equilibration (60-90 min) Mounting->Equilibration Viability_Check Viability Check (KCl Contraction) Equilibration->Viability_Check Endothelium_Check Endothelium Integrity Check (Phenylephrine + Acetylcholine) Viability_Check->Endothelium_Check Pre_Contraction Pre-contraction with Vasoconstrictor Endothelium_Check->Pre_Contraction Compound_Addition Cumulative Addition of Test Compound Pre_Contraction->Compound_Addition Data_Acquisition Record Relaxation Response Compound_Addition->Data_Acquisition Analysis Generate Concentration-Response Curve & Calculate EC50 Data_Acquisition->Analysis End End Analysis->End

Caption: Standard experimental workflow for assessing vasorelaxant activity.

References

A Comparative Guide: (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid vs. (Z)-11-hexadecenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biochemical and pharmacological properties of (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid and its parent compound, (Z)-11-hexadecenoic acid. The information is intended for researchers, scientists, and professionals in drug development.

Introduction

(Z)-11-hexadecenoic acid is a naturally occurring monounsaturated fatty acid. In contrast, this compound is a synthetic derivative, characterized by the addition of an ethylcarbamoylamino group at the terminal end of the fatty acid chain. This modification significantly alters the molecule's polarity and potential biological activity. This guide will explore the known activities of both compounds, with a focus on their effects on vascular tone.

Physicochemical Properties

A comparison of the basic physicochemical properties of the two molecules is essential for understanding their potential biological interactions.

PropertyThis compound(Z)-11-hexadecenoic acid
Molecular Formula C₁₉H₃₆N₂O₃C₁₆H₃₀O₂
Molecular Weight 340.5 g/mol 254.41 g/mol
Structure A 16-carbon fatty acid with a cis double bond at the 11th position and an ethylcarbamoylamino group at the 16th position.A 16-carbon fatty acid with a cis double bond at the 11th position.
Nature SyntheticNatural

Comparative Biological Activity

Direct comparative studies on the biological activities of these two specific compounds are limited in publicly available literature. However, based on existing data for each and for related molecules, a comparative overview can be constructed.

Vasorelaxant Activity

A key reported activity for this compound is its vasorelaxant effect.

CompoundEC₅₀ for VasorelaxationSource
This compound5.7 μM[1]
(Z)-11-hexadecenoic acidData not available-

Potential Mechanisms of Action and Signaling Pathways

The mechanisms underlying the vasorelaxant effect of this compound have not been fully elucidated. However, the known signaling pathways of long-chain fatty acids provide a basis for hypothesized mechanisms.

Peroxisome Proliferator-Activated Receptors (PPARs)

Long-chain fatty acids and their derivatives are known ligands for PPARs, a family of nuclear receptors that play a crucial role in lipid metabolism and inflammation. PPARγ, in particular, is known to regulate vascular tone by promoting vasodilation through mechanisms that involve preventing inflammation and oxidative stress in endothelial cells[5][6][7]. It is plausible that both (Z)-11-hexadecenoic acid and its derivative could interact with PPARs, influencing vascular function.

PPAR_Signaling cluster_nucleus Nucleus Fatty_Acid Fatty Acid ((Z)-11-hexadecenoic acid or derivative) PPAR PPARα / PPARγ Fatty_Acid->PPAR binds & activates RXR RXR PPAR->RXR heterodimerizes PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds Gene_Expression Target Gene Expression PPRE->Gene_Expression Biological_Effects ↓ Anti-inflammatory Effects ↓ Vasodilation Gene_Expression->Biological_Effects

Caption: Proposed PPAR signaling pathway for fatty acids.
G protein-coupled receptor 120 (GPR120)

GPR120 (also known as FFAR4) is a receptor for long-chain fatty acids that is involved in various physiological processes, including inflammation and metabolism[8][9][10][11][12]. Activation of GPR120 can lead to downstream signaling events that may influence vascular tone, although its direct role in vasorelaxation is still an area of active research.

GPR120_Signaling Fatty_Acid Fatty Acid ((Z)-11-hexadecenoic acid or derivative) GPR120 GPR120 Fatty_Acid->GPR120 activates Gq_11 Gαq/11 GPR120->Gq_11 activates PLC PLC Gq_11->PLC activates IP3_DAG IP₃ / DAG PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i Activate PKC IP3_DAG->Ca_PKC Downstream_Effects Downstream Signaling Ca_PKC->Downstream_Effects Vascular_Response Modulation of Vascular Tone Downstream_Effects->Vascular_Response

Caption: Potential GPR120 signaling cascade for fatty acids.

Experimental Protocols

While the specific protocol for the vasorelaxant assay of this compound is not publicly available, a general and widely accepted methodology for assessing vasorelaxant effects using isolated aortic rings is provided below.

Ex Vivo Aortic Ring Vasorelaxation Assay

This protocol describes a standard procedure to measure the vasorelaxant properties of a compound on isolated thoracic aortic rings from rats.

Aortic_Ring_Workflow cluster_prep Tissue Preparation cluster_mounting Mounting and Equilibration cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Rat B Isolate Thoracic Aorta A->B C Clean Adherent Tissue B->C D Cut into 2-3 mm Rings C->D E Mount Rings in Organ Bath (Krebs-Henseleit Buffer, 37°C, 95% O₂/5% CO₂) D->E F Apply Optimal Resting Tension (e.g., 1.5 g) E->F G Equilibrate for 60-90 min F->G H Pre-contract with Phenylephrine (1 μM) G->H I Cumulative Addition of Test Compound H->I J Record Isometric Tension I->J K Calculate % Relaxation J->K L Generate Dose-Response Curve K->L M Determine EC₅₀ L->M

Caption: Workflow for ex vivo aortic ring vasorelaxation assay.

Detailed Steps:

  • Tissue Preparation:

    • Male Wistar rats (250-300 g) are euthanized by an approved method.

    • The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1).

    • Adherent connective and adipose tissues are removed, and the aorta is cut into rings of 2-3 mm in length.

  • Mounting and Equilibration:

    • Aortic rings are mounted between two stainless-steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

    • An optimal resting tension (e.g., 1.5 g) is applied, and the rings are allowed to equilibrate for 60-90 minutes, with the buffer being changed every 15-20 minutes.

  • Experimental Procedure:

    • After equilibration, the rings are pre-contracted with a submaximal concentration of phenylephrine (1 μM).

    • Once a stable contraction plateau is reached, the test compound (this compound or (Z)-11-hexadecenoic acid) is added in a cumulative manner to obtain a concentration-response curve.

    • The isometric tension is continuously recorded using a force transducer connected to a data acquisition system.

  • Data Analysis:

    • The relaxation induced by the test compound is expressed as a percentage of the phenylephrine-induced contraction.

    • A dose-response curve is plotted, and the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.

Summary and Future Directions

This compound is a synthetic fatty acid derivative with demonstrated potent vasorelaxant activity. In contrast, the direct vasorelaxant properties of its parent compound, (Z)-11-hexadecenoic acid, have not been well-characterized. The addition of the ethylcarbamoylamino moiety appears to be a key structural feature for the observed vasorelaxant effect.

Future research should focus on:

  • Directly comparing the vasorelaxant effects of both compounds in the same experimental setup.

  • Elucidating the precise molecular mechanisms and signaling pathways involved in the vasorelaxant action of this compound.

  • Investigating the structure-activity relationship of other fatty acid amide and urea derivatives to develop more potent and selective vasorelaxants.

  • Evaluating the in vivo efficacy and safety of this compound as a potential therapeutic agent for cardiovascular diseases.

References

validation of (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid's biological effects

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the biological effects of (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid and alternative vasorelaxant compounds.

This guide provides a comparative overview of the biological effects of the novel vasorelaxant agent, this compound, with established alternatives, primarily focusing on soluble epoxide hydrolase (sEH) inhibitors. The content is tailored for researchers, scientists, and drug development professionals, offering a succinct yet comprehensive analysis of quantitative data, experimental methodologies, and underlying signaling pathways to inform preclinical and clinical research strategies.

Quantitative Comparison of Vasorelaxant Potency

The following table summarizes the in vitro potency of this compound and two representative soluble epoxide hydrolase (sEH) inhibitors, t-AUCB and CDU, in inducing vasorelaxation. The half-maximal effective concentration (EC50) is a standard measure of a drug's potency.

CompoundClassEC50 (Vasorelaxation)Primary Mechanism of Action
This compoundFatty Acid Derivative5.7 µM[1][2]Proposed to involve interactions with biological membranes due to its amphiphilic nature, potentially modulating receptor activity.
t-AUCB (trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid)sEH InhibitorNot explicitly stated in search resultsInhibition of soluble epoxide hydrolase (sEH), leading to increased levels of vasodilatory epoxyeicosatrienoic acids (EETs).[1][3][4]
CDU (1-cyclohexyl-3-dodecyl urea)sEH InhibitorNot explicitly stated in search resultsInhibition of soluble epoxide hydrolase (sEH).[5][6]

Experimental Protocols

The determination of vasorelaxant activity is crucial for the validation of novel therapeutic agents. The aortic ring assay is a widely accepted ex vivo method to assess the vasoactive properties of compounds.

Aortic Ring Vasorelaxation Assay

This protocol outlines the key steps for assessing the vasorelaxant effects of a test compound on isolated arterial rings.

1. Tissue Preparation:

  • Euthanize a laboratory animal (e.g., rat, mouse) according to approved ethical guidelines.
  • Carefully dissect the thoracic aorta and place it in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit buffer.
  • Remove adherent connective and adipose tissue from the aorta.
  • Cut the aorta into rings of approximately 2-3 mm in length.

2. Mounting and Equilibration:

  • Suspend the aortic rings in an organ bath containing oxygenated PSS maintained at 37°C. The rings are mounted on two stainless steel hooks, one fixed and the other connected to a force transducer.
  • Apply a resting tension to the rings and allow them to equilibrate for a specified period (e.g., 60-90 minutes), with periodic washing with fresh PSS.

3. Induction of Contraction:

  • Induce a sustained contraction of the aortic rings using a vasoconstrictor agent, such as phenylephrine or norepinephrine, at a concentration that produces a submaximal response (e.g., EC80).

4. Cumulative Concentration-Response Curve:

  • Once a stable contraction plateau is reached, add the test compound (e.g., this compound or an sEH inhibitor) to the organ bath in a cumulative manner, with increasing concentrations.
  • Record the relaxation response at each concentration until a maximal relaxation is achieved or the concentration range of interest has been covered.

5. Data Analysis:

  • Express the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor.
  • Plot the concentration-response curve and calculate the EC50 value, which represents the concentration of the compound that produces 50% of the maximal relaxation.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which a compound exerts its effects is fundamental for drug development. The mechanisms of vasorelaxation for sEH inhibitors are well-documented, while the pathway for this compound is still under investigation.

Soluble Epoxide Hydrolase (sEH) Inhibition Pathway

Soluble epoxide hydrolase inhibitors induce vasorelaxation by preventing the degradation of epoxyeicosatrienoic acids (EETs). EETs are potent endothelium-derived hyperpolarizing factors that play a key role in regulating vascular tone.

sEH_Inhibition_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH BKCa BKCa Channels (Smooth Muscle Cell) EETs->BKCa Activates Inflammation_Pathway Pro-inflammatory Pathways (e.g., NF-κB) EETs->Inflammation_Pathway Inhibits Anti_Inflammation Anti-inflammatory Effects EETs->Anti_Inflammation DHETs Dihydroxyeicosatrienoic Acids (DHETs) (less active) sEH->DHETs sEH_Inhibitor sEH Inhibitor (e.g., t-AUCB, CDU) sEH_Inhibitor->sEH Inhibits Hyperpolarization Hyperpolarization BKCa->Hyperpolarization Vasorelaxation Vasorelaxation Hyperpolarization->Vasorelaxation

Caption: Signaling pathway of vasorelaxation induced by soluble epoxide hydrolase (sEH) inhibitors.

Experimental Workflow for Vasorelaxation Assay

The following diagram illustrates the typical workflow for conducting a vasorelaxation experiment using an isolated tissue organ bath system.

Vasorelaxation_Workflow Start Start Dissection Aortic Ring Dissection Start->Dissection Mounting Mounting in Organ Bath Dissection->Mounting Equilibration Equilibration Mounting->Equilibration Contraction Induce Contraction (e.g., Phenylephrine) Equilibration->Contraction Add_Compound Add Test Compound (Cumulative Doses) Contraction->Add_Compound Record_Relaxation Record Relaxation Response Add_Compound->Record_Relaxation Data_Analysis Data Analysis & EC50 Calculation Record_Relaxation->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for determining the vasorelaxant effect of a compound.

References

A Comparative Analysis of Synthetic Fatty Acid Derivatives as FFAR1 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of synthetic fatty acid derivatives as therapeutic agents has been a promising avenue, particularly for metabolic diseases. These molecules are designed to mimic endogenous fatty acids and modulate key signaling pathways. A prominent target in this field is the Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40, a G-protein coupled receptor that plays a crucial role in glucose-stimulated insulin secretion (GSIS).[1][2] This guide provides a comparative analysis of two notable synthetic FFAR1 agonists: Fasiglifam (TAK-875), a first-generation compound whose development was halted due to safety concerns, and CPL207280, a second-generation agonist designed to overcome the limitations of its predecessor.

Performance Comparison of FFAR1 Agonists

The primary goal in developing FFAR1 agonists is to achieve potent, glucose-dependent insulin secretion without the risk of hypoglycemia often associated with other insulin secretagogues like sulfonylureas.[2][3] However, off-target effects, particularly hepatotoxicity, have been a major hurdle.[4][5][6] The following table summarizes the comparative performance of TAK-875 and CPL207280 based on key preclinical and clinical parameters.

ParameterFasiglifam (TAK-875)CPL207280Significance
Potency (EC₅₀) ~72 nM[7] - 270 nM[8]~80 nM[8]CPL207280 demonstrates comparable or higher potency, indicating a strong ability to activate the FFAR1 receptor.[8][9]
Mechanism of Action Gq-only signaling agonist[10]GPR40 AgonistBoth compounds enhance glucose-stimulated insulin secretion by activating FFAR1.[3][8]
Hepatotoxicity Withdrawn in Phase 3 trials due to drug-induced liver injury (DILI).[4][5][6] TC₅₀ in human hepatocytes: 56-68 µM.[11]Designed for improved liver safety; demonstrated superior safety in human hepatocytes.[9][12] Reduced hepatocyte viability by only 20% at 100 µM.[12]CPL207280 shows a significantly wider safety window regarding liver toxicity.[12]
Toxicity Mechanism Metabolism into reactive acyl glucuronide metabolites.[4][11] Inhibition of bile acid transporters and mitochondrial dysfunction.[12][13]Primarily metabolized through oxidation, avoiding toxic glucuronide metabolites.[12] Negligible effect on hepatic mitochondria.[12]The different metabolic pathway of CPL207280 is a key design feature to mitigate the liver toxicity seen with TAK-875.[12]
Pharmacokinetics (PK) T½: ~28-37 hours in healthy volunteers.[14] Oral bioavailability in rats: 85-120%.[15]PK profile supports a once-daily dosing regimen.[16] In rats, showed high drug levels without accumulation, unlike TAK-875.[9]Both compounds have PK profiles suitable for once-daily administration, but CPL207280 shows less potential for accumulation.[9][14][16]
Clinical Status Development terminated in Phase 3.[5][6]Phase 2a clinical trial results have been reported.[17]CPL207280 is advancing in clinical development, having been designed to avoid the safety issues of the first-generation agonists.[18]

Signaling & Experimental Workflows

Visualizing the underlying biological pathways and experimental processes is crucial for understanding the mechanism and evaluation of these compounds.

FFAR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FFAR1 FFAR1 (GPR40) Gq Gαq FFAR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Triggers Release PKC Protein Kinase C (PKC) Ca_ER->PKC Activates InsulinVesicle Insulin Vesicle PKC->InsulinVesicle Promotes Fusion Exocytosis Insulin Secretion InsulinVesicle->Exocytosis Exocytosis Ligand Synthetic Fatty Acid Derivative (Agonist) Ligand->FFAR1 Binds

Caption: FFAR1 (GPR40) signaling pathway upon agonist binding.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis potency Potency Assay (EC₅₀ determination) gsis Glucose-Stimulated Insulin Secretion (GSIS) Assay (e.g., MIN6 cells) pk_pd Pharmacokinetics & Pharmacodynamics (Rodent Models) gsis->pk_pd hep_tox Hepatotoxicity Assay (e.g., Primary Hepatocytes) mito_tox Mitochondrial Toxicity hep_tox->mito_tox bsep Bile Transporter Inhibition Assay hep_tox->bsep metabolism Metabolite Identification hep_tox->metabolism efficacy Efficacy Studies (Diabetic Animal Models) pk_pd->efficacy tox_study Toxicology Studies (Rat, Monkey) efficacy->tox_study compound Test Compounds (e.g., TAK-875, CPL207280) compound->potency compound->gsis compound->hep_tox

Caption: Experimental workflow for comparative analysis of FFAR1 agonists.

Experimental Protocols

Detailed and standardized protocols are essential for the objective comparison of drug candidates. Below are methodologies for key experiments cited in the evaluation of FFAR1 agonists.

Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is designed to assess the ability of a test compound to enhance insulin secretion from pancreatic beta cells in a glucose-dependent manner.

1. Materials:

  • Pancreatic beta-cell line (e.g., INS-1 833/15, MIN6) or isolated primary islets.

  • Complete cell culture medium.

  • Krebs-Ringer Bicarbonate HEPES buffer (KRBH) containing 0.1% BSA.

  • Low-glucose KRBH (e.g., 2.8 mM glucose).

  • High-glucose KRBH (e.g., 16.7 mM or 20 mM glucose).[19]

  • Test compounds (e.g., TAK-875, CPL207280) dissolved in a suitable vehicle (e.g., DMSO).

  • Insulin ELISA kit.

  • Multi-well culture plates (24- or 48-well).

2. Procedure:

  • Cell Seeding: Seed pancreatic beta cells in multi-well plates and culture until they reach approximately 80-90% confluency.

  • Pre-incubation: Gently wash the cells twice with a base KRBH solution (without glucose). Then, pre-incubate the cells in low-glucose KRBH for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.[20]

  • Stimulation: After pre-incubation, remove the buffer and replace it with fresh KRBH containing:

    • Group 1 (Basal): Low glucose (2.8 mM).

    • Group 2 (Stimulated Control): High glucose (16.7 mM).

    • Group 3 (Test Compound - Low Glucose): Low glucose + Test Compound.

    • Group 4 (Test Compound - High Glucose): High glucose + Test Compound.

    • Ensure each condition is tested in triplicate or quadruplicate.

  • Incubation: Incubate the plates for 1-2 hours at 37°C.[20]

  • Sample Collection: After incubation, carefully collect the supernatant from each well. Centrifuge to pellet any detached cells and transfer the supernatant to a new tube. Store at -20°C or -80°C until analysis.[20]

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available Insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the insulin concentration to the total protein content of the cells in each well. Express the results as fold-change over the basal or stimulated control.

Protocol 2: In Vitro Hepatotoxicity Assay

This protocol provides a framework for assessing the potential of a test compound to cause liver cell injury, focusing on endpoints relevant to the toxicity observed with TAK-875.

1. Materials:

  • Cryopreserved primary human hepatocytes or a suitable cell line (e.g., HepG2).[12][21]

  • Hepatocyte culture medium.

  • Test compounds and positive controls (e.g., a known hepatotoxin).

  • Multi-well culture plates (e.g., 96-well, collagen-coated).

  • Cell viability assay reagents (e.g., ATP-based luminescence assay like CellTiter-Glo®).

  • Mitochondrial function assay reagents (e.g., Seahorse XF Analyzer reagents or fluorescent dyes like TMRM).[12]

  • Reagents for assessing inhibition of bile salt export pump (BSEP).

2. Procedure:

  • Cell Seeding: Thaw and seed primary human hepatocytes on collagen-coated plates according to the supplier's protocol. Allow cells to attach and form a monolayer (typically 24-48 hours).

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the cell plates with the medium containing the test compounds. Include vehicle-only and positive control wells.

  • Incubation: Incubate the cells with the compounds for a relevant time course (e.g., 24, 48, or 72 hours). Long-term studies (up to 14 days) can be performed in 3D culture systems like spheroids to detect chronic toxicity.[11]

  • Endpoint Measurement:

    • Cell Viability: At the end of the incubation, measure cell viability using an ATP-based assay. A decrease in ATP levels indicates cytotoxicity. Calculate the TC₅₀ (the concentration causing 50% toxicity).[11]

    • Mitochondrial Function: Assess mitochondrial respiration using a Seahorse XF Analyzer. Measure parameters like basal respiration, ATP production, and maximal respiratory capacity after treatment with the compounds.[12] A dose-dependent reduction in maximal respiratory capacity suggests mitochondrial impairment.[12]

    • Bile Transporter Inhibition: Use specific assays with fluorescent or radiolabeled substrates to measure the inhibition of key bile acid transporters like BSEP by the test compounds.

    • Metabolite Profiling: Culture hepatocytes with the test compound, then collect and analyze the supernatant and cell lysates using LC-MS/MS to identify major metabolites. This is critical for detecting the formation of potentially reactive species like acyl glucuronides.[12]

  • Data Analysis: Compare the results from the compound-treated groups to the vehicle control. A compound is flagged as a potential hepatotoxin if it induces significant cell death, impairs mitochondrial function, inhibits bile acid transporters, or forms reactive metabolites at clinically relevant concentrations.

References

A Comparative Analysis of (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic Acid and Established Vasodilator Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing pursuit of novel therapeutic agents for cardiovascular diseases, a fatty acid derivative, (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid, has been identified as a vasorelaxant, suggesting its potential utility in the management of hypertension and other vascular disorders. This comparison guide provides a detailed analysis of this compound against established vasodilator drugs, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential efficacy, supported by available data and detailed experimental methodologies.

Introduction to this compound

This compound, also known by its identifier EVT-1462102, is a synthetic, unsaturated fatty acid derivative. Preliminary studies have characterized it as a vasorelaxant with a reported half-maximal effective concentration (EC50) of 5.7 μM. Its proposed mechanism of action is attributed to its amphiphilic nature, allowing it to integrate into biological membranes. This interaction is thought to alter membrane fluidity, which in turn may modulate the activity of membrane-bound receptors and ion channels involved in vascular tone regulation. Further research is required to elucidate the precise signaling pathways affected by this compound.

Efficacy Comparison with Established Vasodilator Drugs

To contextualize the potential of this compound, its vasorelaxant activity is compared with that of several classes of established antihypertensive drugs known for their vasodilator effects. The following table summarizes their mechanisms of action and reported efficacy values. It is important to note that EC50 and IC50 values can vary depending on the specific experimental conditions, such as the type of blood vessel and the contractile agent used.

Drug ClassExample DrugMechanism of ActionReported Efficacy (EC50/IC50)
Fatty Acid Derivative This compoundProposed to alter membrane fluidity and modulate receptor/channel activityEC50: 5.7 μM
Calcium Channel Blockers AmlodipineInhibits the influx of calcium ions into vascular smooth muscle cells, leading to relaxation.[1]IC50: ~1-10 nM
Angiotensin II Receptor Blockers (ARBs) LosartanBlocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor.[2]IC50: ~10-100 nM (for angiotensin II-induced contraction)
Angiotensin-Converting Enzyme (ACE) Inhibitors LisinoprilInhibits the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Also leads to increased levels of bradykinin, a vasodilator.[2]Indirect vasodilation, efficacy not typically measured by EC50 on isolated vessels.
Direct-Acting Vasodilators HydralazineMay interfere with calcium metabolism in vascular smooth muscle, leading to relaxation. The exact mechanism is not fully understood.[3]EC50: ~0.1-1 μM
Potassium Channel Openers Minoxidil Sulfate (active metabolite)Opens ATP-sensitive potassium channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[2]EC50: ~0.1-1 μM
Nitric Oxide Donors Sodium NitroprussideReleases nitric oxide (NO), which activates guanylate cyclase, leading to increased cGMP and vasodilation.[2]EC50: ~1-10 nM

Experimental Protocols

The evaluation of vasorelaxant activity is crucial in the preclinical assessment of potential antihypertensive agents. A standard and widely accepted method for this is the in vitro wire myography of isolated arterial rings.

Detailed Methodology for Vasorelaxation Assay:

  • Tissue Preparation:

    • Male Wistar rats (250-300g) are euthanized by cervical dislocation.

    • The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1).

    • The aorta is cleaned of adhering connective and adipose tissue and cut into rings of 2-3 mm in length.

  • Mounting and Equilibration:

    • Aortic rings are mounted between two stainless steel wires in an organ bath of a wire myograph system.

    • The organ bath is filled with Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.

    • The rings are allowed to equilibrate for 60 minutes under a resting tension of 1.5 g. During this period, the bathing solution is changed every 15 minutes.

  • Induction of Contraction:

    • After equilibration, the aortic rings are contracted with a submaximal concentration of a vasoconstrictor agent, typically phenylephrine (1 μM) or potassium chloride (KCl, 60 mM).

    • The contraction is allowed to reach a stable plateau.

  • Cumulative Concentration-Response Curve:

    • Once a stable contraction is achieved, the test compound, this compound, or a reference drug is added to the organ bath in a cumulative manner, with concentrations ranging from nanomolar to micromolar.

    • The relaxation response at each concentration is allowed to stabilize before the next concentration is added.

  • Data Analysis:

    • The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine or KCl.

    • A concentration-response curve is plotted, and the EC50 value (the concentration of the drug that produces 50% of the maximal relaxation) is calculated using a non-linear regression analysis.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways of established vasodilator drugs and a proposed mechanism for this compound.

G cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cell Intracellular Signaling Compound (Z)-16-(ethylcarbamoylamino) hexadec-11-enoic acid Membrane Lipid Bilayer Compound->Membrane Integrates into Fluidity Altered Membrane Fluidity Membrane->Fluidity Receptor Receptor / Ion Channel Effect Vasorelaxation Receptor->Effect Fluidity->Receptor Modulates Activity

Caption: Proposed mechanism of this compound.

G cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cell Intracellular Signaling CCB Calcium Channel Blockers (e.g., Amlodipine) CaChannel L-type Ca2+ Channel CCB->CaChannel Blocks Ca_in Ca2+ Influx Contraction Muscle Contraction Ca_in->Contraction Decreased Relaxation Vasorelaxation Contraction->Relaxation

Caption: Signaling pathway of Calcium Channel Blockers.

G cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cell Intracellular Signaling ARB Angiotensin II Receptor Blockers (e.g., Losartan) AT1R AT1 Receptor ARB->AT1R Blocks Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Inhibited Activation AngII Angiotensin II AngII->AT1R Binds to Relaxation Vasorelaxation Vasoconstriction->Relaxation

Caption: Signaling pathway of Angiotensin II Receptor Blockers.

Conclusion

This compound demonstrates vasorelaxant properties, positioning it as a compound of interest for further investigation in the field of cardiovascular therapeutics. While its potency, based on the reported EC50 value, appears to be less than that of highly potent vasodilators like sodium nitroprusside and amlodipine, it falls within a similar range to other established drugs such as hydralazine and minoxidil. The proposed mechanism of action, involving the modulation of cell membrane properties, represents a potentially novel approach to inducing vasodilation.

Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of this compound. Head-to-head comparative studies with established vasodilators under standardized experimental conditions are necessary to definitively determine its relative efficacy and therapeutic potential. The detailed experimental protocol provided in this guide serves as a foundation for such future investigations.

References

A Researcher's Guide to Cross-Validation of In Vitro Results for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a novel compound from initial discovery to a potential therapeutic is paved with rigorous testing and validation. A critical phase in this process is the thorough cross-validation of in vitro results. This guide provides an objective comparison of common in vitro assays, detailed experimental protocols, and visual workflows to ensure the reliability and reproducibility of your findings before advancing to more complex and costly in vivo studies.

Comparison of In Vitro Cell Viability Assays

The initial assessment of a novel compound's biological activity often involves determining its effect on cell viability. Several colorimetric assays are widely used for this purpose, each with its own advantages and limitations. The choice of assay can significantly impact the interpretation of results, making a comparative understanding essential.

AssayPrincipleAdvantagesDisadvantages
MTT Relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product that is insoluble in water.[1][2]- Cost-effective- Well-established and widely cited- Requires a solubilization step for the formazan crystals, which can introduce variability.[1]- Can be toxic to cells, affecting long-term studies.
XTT Utilizes a tetrazolium salt (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) that is reduced by metabolically active cells to a water-soluble orange formazan product.[3][4]- Water-soluble formazan product eliminates the need for a solubilization step, simplifying the protocol.[3]- Generally less toxic to cells than MTT.- Can have lower sensitivity compared to other assays.- Requires an intermediate electron acceptor.[1]
WST-1 Based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells to generate a soluble formazan.- Produces a highly water-soluble formazan, simplifying the workflow.- High sensitivity and a broad dynamic range.- Can be more expensive than MTT.

Comparison of 2D vs. 3D Cell Culture Models

Traditionally, in vitro studies have been conducted using two-dimensional (2D) cell monolayers. However, three-dimensional (3D) cell culture models, such as spheroids and organoids, are gaining prominence as they more accurately mimic the in vivo microenvironment of tissues. This difference in culture environment can significantly alter a compound's efficacy, as reflected in the half-maximal inhibitory concentration (IC50) values.

CompoundCell Line2D IC50 (µM)3D IC50 (µM)Fold Difference (3D/2D)
Doxorubicin BT-20 (Breast Cancer)0.31[5]>3.0[5]>9.7
H1299 (Lung Cancer)0.45[6]0.82[6]1.8
MCF-7 (Breast Cancer)0.5[6]1.2[6]2.4
Paclitaxel H1299 (Lung Cancer)6.23[6]13.87[6]2.2
MCF-7 (Breast Cancer)0.01[7]>0.1[7]>10
Gefitinib HCC827 (Lung Cancer)~10[8]~0.1[8]~0.01
NCI-H1975 (Lung Cancer)>10[8]~1[8]<0.1

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility of in vitro experiments. Below are methodologies for key assays discussed in this guide.

MTT Cell Viability Assay Protocol

1. Cell Seeding:

  • Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

2. Compound Treatment:

  • Prepare serial dilutions of the novel compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the desired compound concentrations.

  • Include appropriate controls: vehicle control (medium with the same concentration of solvent used for the compound), untreated control, and a blank (medium only).

3. MTT Incubation:

  • After the desired incubation period with the compound (e.g., 24, 48, or 72 hours), add 10 µL of 5 mg/mL MTT solution to each well.[9]

  • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.[9]

4. Solubilization:

  • Carefully remove the medium containing MTT from each well.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

5. Absorbance Measurement:

  • Gently shake the plate to ensure complete dissolution of the formazan.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

XTT Cell Viability Assay Protocol

1. Cell Seeding and Compound Treatment:

  • Follow the same procedure as for the MTT assay (Steps 1 and 2).

2. XTT Reagent Preparation:

  • Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT solution according to the manufacturer's instructions. This should be done immediately before use.[3]

3. XTT Incubation:

  • Add 50 µL of the prepared XTT labeling mixture to each well.[3]

  • Incubate the plate for 2-4 hours at 37°C.

4. Absorbance Measurement:

  • Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm using a microplate reader.[3] A reference wavelength of 630-690 nm can be used to subtract background absorbance.[10]

In Vitro Kinase Activity Assay (Luminescence-Based)

1. Reagent Preparation:

  • Prepare solutions of the kinase, its specific substrate peptide, and ATP in a suitable kinase assay buffer.

  • Prepare serial dilutions of the novel inhibitor compound.

2. Kinase Reaction:

  • In a white, opaque 96-well plate, add the inhibitor dilutions.

  • Add the kinase to each well and incubate briefly to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate and ATP mixture.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[11]

3. ADP Detection:

  • Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent.[11]

  • Incubate as per the manufacturer's instructions.

4. Luminescence Measurement:

  • Add a kinase detection reagent to convert the produced ADP to ATP, which then drives a luciferase reaction.[11]

  • Measure the luminescent signal using a plate reader. The signal is proportional to the kinase activity.

Visualizing Workflows and Pathways

Understanding the logical flow of experiments and the biological pathways being investigated is crucial. The following diagrams, created using the DOT language, provide clear visual representations.

Experimental_Workflow cluster_0 High-Throughput Screening (HTS) cluster_1 Hit Confirmation & Validation cluster_2 Lead Optimization HTS_Library Compound Library Primary_Assay Primary Assay (e.g., Cell Viability) HTS_Library->Primary_Assay Dose_Response Dose-Response Curve (IC50 Determination) Primary_Assay->Dose_Response Initial Hits Orthogonal_Assay Orthogonal Assay (e.g., Kinase Activity) Dose_Response->Orthogonal_Assay Confirmed Hits Secondary_Assay Secondary Cellular Assay Orthogonal_Assay->Secondary_Assay SAR Structure-Activity Relationship (SAR) Secondary_Assay->SAR Validated Hits ADME_Tox In Vitro ADME/Tox SAR->ADME_Tox In_Vivo_Studies In Vivo Studies ADME_Tox->In_Vivo_Studies

Caption: A typical workflow for in vitro drug discovery, from initial high-throughput screening to lead optimization.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified diagram of the EGFR signaling pathway, a common target for novel anti-cancer compounds.

MAPK_PI3K_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K-Akt Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cellular_Response Cell Growth, Proliferation, Survival ERK->Cellular_Response Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Cellular_Response

Caption: Overview of the interconnected MAPK and PI3K-Akt signaling pathways, crucial in cell fate decisions.

References

The Pivotal Role of the Urea Moiety in Fatty Acid Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of urea-containing fatty acids, a class of molecules demonstrating significant therapeutic potential across various domains, including enzyme inhibition, oncology, and antimicrobial applications. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and structure-activity relationship (SAR) principles, this guide aims to serve as a valuable resource for the rational design of novel therapeutics.

Comparative Analysis of Biological Activity

The introduction of a urea functional group into fatty acid scaffolds has yielded compounds with potent and diverse biological activities. The primary focus of research has been on their role as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. However, significant anticancer and antimicrobial activities have also been reported.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Urea-containing fatty acids have emerged as a prominent class of FAAH inhibitors. The urea moiety often acts as a carbamylating agent, forming a covalent bond with a catalytic serine residue in the FAAH active site, leading to irreversible inhibition. The following table summarizes the structure-activity relationships of various urea-containing fatty acid analogs as FAAH inhibitors, with IC50 values indicating their potency.

Compound IDR1 Group (Fatty Acid Chain Mimic)R2 Group (Leaving Group)TargetIC50 (nM)Citation
Series 1: Uracil Urea Derivatives
1an-hexylUracilrat FAAH492 ± 53[1]
4c3-(biphenyl-4-yl)propyl5-chlorouracilrat FAAH0.3 ± 0.05[1]
4d4-phenylbutyl5-bromouracilrat FAAH0.8 ± 0.1[1]
Series 2: Piperidine/Piperazine Ureas
PF-750Benzothiophene-piperidine3-aminopyridinehuman FAAH~800 M⁻¹s⁻¹ (kinact/Ki)[2]
JNJ1661010PiperazineArylhuman FAAH33 ± 2.1[2]
PF-3845PiperidinePyridin-3-ylhuman FAAHPotent (in vivo)

Key SAR Observations for FAAH Inhibitors:

  • Lipophilic R1 Group: A long alkyl or arylalkyl chain at the R1 position generally enhances potency by mimicking the endogenous fatty acid substrates of FAAH.

  • Electrophilic Urea: The urea carbonyl is crucial for the carbamylation of the active site serine.

  • Leaving Group (R2): The nature of the R2 group significantly influences potency and selectivity. Electron-withdrawing groups on an aromatic or heteroaromatic ring often improve leaving group potential and thus inhibitory activity. For uracil-based inhibitors, substitution at the C5 position with electron-withdrawing groups enhances potency.[1]

  • Cyclic Scaffolds: Incorporating piperidine or piperazine rings can lead to highly potent and selective inhibitors.[2]

Anticancer Activity

Recent studies have highlighted the potential of urea-containing fatty acid derivatives as anticancer agents. Their mechanisms of action are varied and can include the induction of mitochondrial uncoupling and cell cycle arrest.

Compound IDCore StructureCancer Cell LineIC50 (µM)Citation
Carnosic Acid Derivatives
Derivative 14Carnosic acid with C-20 urea moietyHCT116 (colorectal)9.8[3][4]
Derivative 14Carnosic acid with C-20 urea moietySW480 (colorectal)-[3][4]
Derivative 14Carnosic acid with C-20 urea moietyA375 (melanoma)-[3]
Bisaryl Ureas
SR4N,N'-bis(3,5-dichlorophenyl)ureaMDA-MB-231 (breast)-[5]
Active AnalogSubstituted bisaryl ureaMDA-MB-231 (breast)More potent than SR4[5]

Key SAR Observations for Anticancer Activity:

  • Lipophilicity and Electron-withdrawing Groups: For bisaryl ureas that act as mitochondrial uncouplers, lipophilic and electron-withdrawing substituents enhance activity.[5]

  • Natural Product Scaffolds: Modification of natural products like carnosic acid with a urea moiety at specific positions can significantly increase antiproliferative activity against various cancer cell lines.[3][4]

Antimicrobial Activity

The exploration of urea-containing fatty acids as antimicrobial agents is an emerging area. The data below indicates their potential against clinically relevant bacterial strains.

Compound IDCore StructureBacterial StrainGrowth Inhibition (%)Citation
3lAdamantyl urea derivativeAcinetobacter baumannii94.5[6]
3cAryl urea derivativeKlebsiella pneumoniaeModerate[6]
3gAryl urea derivativeKlebsiella pneumoniaeModerate[6]
3kAryl urea derivativeStaphylococcus aureusModerate[6]

Key SAR Observations for Antimicrobial Activity:

  • Bulky Lipophilic Groups: The presence of a bulky lipophilic group, such as an adamantyl moiety, appears to be beneficial for activity against certain Gram-negative bacteria like Acinetobacter baumannii.[6]

  • Aromatic Substituents: The nature of the aryl substituent in aryl urea derivatives influences the spectrum of activity against different bacterial species.[6]

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments cited in this guide.

General Synthesis of Urea-Containing Fatty Acids

A common method for the synthesis of urea-containing fatty acids involves the reaction of a fatty acid-derived amine with an appropriate isocyanate.

  • Amine Formation: The carboxylic acid group of the fatty acid is typically converted to an amine. This can be achieved through a Curtius rearrangement of an acyl azide intermediate or by reduction of a corresponding amide.

  • Urea Formation: The resulting fatty amine is then reacted with a desired isocyanate (R-N=C=O) in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is often carried out at room temperature and may be catalyzed by a non-nucleophilic base like triethylamine (TEA).

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure urea-containing fatty acid derivative.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

This assay determines the in vitro potency of compounds against FAAH.

  • Reagents and Materials:

    • Recombinant human or rat FAAH

    • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

    • FAAH Substrate (e.g., AMC-arachidonoyl amide)

    • Test Compound (dissolved in DMSO)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in FAAH Assay Buffer.

    • In a 96-well plate, add the test compound dilutions, FAAH enzyme solution, and assay buffer.

    • For irreversible inhibitors, pre-incubate the plate at 37°C for a defined period (e.g., 10-60 minutes) to allow for covalent modification.

    • Initiate the reaction by adding the FAAH substrate.

    • Immediately measure the fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm in kinetic mode for 10-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay for Anticancer Activity

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

    • Test Compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well clear microplate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Molecular Landscape

To better understand the context in which these urea-containing fatty acids exert their effects and the logic behind their design, the following diagrams provide visual representations of key pathways, workflows, and relationships.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis & Optimization start Fatty Acid Starting Material amine Fatty Amine Intermediate start->amine Amine Formation urea Urea-Containing Fatty Acid amine->urea Reaction with Isocyanate purify Purification & Characterization urea->purify primary_assay Primary Assay (e.g., FAAH inhibition) purify->primary_assay dose_response Dose-Response & IC50 Determination primary_assay->dose_response selectivity Selectivity Assays (e.g., NAAA, other hydrolases) dose_response->selectivity secondary_assay Secondary Assays (e.g., Anticancer, Antimicrobial) dose_response->secondary_assay sar_analysis Structure-Activity Relationship Analysis secondary_assay->sar_analysis optimization Lead Optimization sar_analysis->optimization optimization->start New Analogs in_vivo In Vivo Studies optimization->in_vivo

Caption: Experimental workflow for the SAR study of urea-containing fatty acids.

endocannabinoid_pathway cluster_membrane Cell Membrane CB1 CB1/CB2 Receptors Signaling Downstream Signaling (e.g., analgesia, anti-inflammation) CB1->Signaling FAAH FAAH Products Arachidonic Acid + Ethanolamine FAAH->Products Hydrolysis AEA_out Anandamide (AEA) (extracellular) AEA_in Anandamide (AEA) (intracellular) AEA_out->AEA_in Uptake AEA_in->CB1 Activation AEA_in->FAAH Substrate Urea_Inhibitor Urea-Containing Fatty Acid Inhibitor Urea_Inhibitor->FAAH Inhibition

Caption: Inhibition of the endocannabinoid pathway by urea-containing FAAH inhibitors.

sar_logic cluster_core Core Urea-Fatty Acid Scaffold cluster_r1 R1 Modifications (Fatty Acid Mimic) cluster_r2 R2 Modifications (Leaving Group) cluster_activity Impact on Biological Activity Scaffold R1-NH-(C=O)-NH-R2 R1_Alkyl Long Alkyl Chain Scaffold->R1_Alkyl R1_Aryl Aryl/Arylalkyl Group Scaffold->R1_Aryl R1_Bulky Bulky Group (e.g., Adamantyl) Scaffold->R1_Bulky R2_Aryl Aryl/Heteroaryl Scaffold->R2_Aryl Potency Increased Potency R1_Alkyl->Potency Enhances FAAH affinity R1_Aryl->Potency Enhances FAAH affinity Selectivity Improved Selectivity R1_Aryl->Selectivity Spectrum Altered Activity Spectrum R1_Bulky->Spectrum Antimicrobial R2_Subst Electron-Withdrawing Substituents on Aryl R2_Aryl->R2_Subst R2_Aryl->Selectivity R2_Subst->Potency Improves leaving group ability

Caption: Logical relationships in the SAR of urea-containing fatty acids.

References

A Comparative Analysis of Vasorelaxant Potency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fields of pharmacology and drug development, understanding the comparative potency of vasorelaxant compounds is crucial for identifying promising therapeutic leads. This guide provides an objective comparison of different vasorelaxant agents, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.

This comparative guide synthesizes data from multiple studies to evaluate the vasorelaxant effects of a range of natural and synthetic compounds. The potency of these compounds is primarily assessed by their half-maximal effective concentration (EC50), which represents the concentration of a drug that induces a response halfway between the baseline and the maximum.[1][2] A lower EC50 value indicates a higher potency.[2]

Comparative Vasorelaxant Potency of Selected Compounds

The following table summarizes the vasorelaxant potency (EC50 values) of several compounds from different chemical classes. It is important to note that experimental conditions, such as the type of blood vessel and the animal model used, can influence the observed potency.

CompoundChemical ClassArtery TypeAnimal ModelPre-constrictorEC50 (M)Reference
Sodium NitroprussideNitric Oxide DonorThoracic AortaRat (Wistar-Kyoto)Noradrenaline~1 x 10⁻⁸[3]
Sodium NitroprussideNitric Oxide DonorPulmonary ArteryRat (Wistar-Kyoto)Noradrenaline~3 x 10⁻⁸[3]
NitroglycerinNitric Oxide DonorHuman Radial ArteryHumanU46619~3.16 x 10⁻⁸[4][5]
LevosimendanCalcium Sensitizer / KATP Channel OpenerHuman Portal VeinHumanNoradrenaline2.81 x 10⁻⁷[6]
CromakalimKATP Channel OpenerThoracic AortaRat (SHR)Noradrenaline~1 x 10⁻⁶[3]
CromakalimKATP Channel OpenerHuman Portal VeinHumanNoradrenaline4.53 x 10⁻⁶[6]
PinacidilKATP Channel OpenerThoracic AortaRat (SHR)Noradrenaline~3 x 10⁻⁶[3]
NicorandilKATP Channel Opener / Nitric Oxide DonorThoracic AortaRat (SHR)Noradrenaline~1 x 10⁻⁵[3]
RapanoneBenzoquinoneThoracic AortaRatPhenylephrineInduces ~50% relaxation at highest tested concentrations[7]
EmbelinBenzoquinoneThoracic AortaRatPhenylephrineInduces ~50% relaxation at highest tested concentrations[7]
RosuvastatinStatinThoracic Aorta (Endothelium-intact)Rat (Standard Diet)Phenylephrine~1.2 x 10⁻⁶[8]
RosuvastatinStatinThoracic Aorta (Endothelium-denuded)Rat (Standard Diet)Phenylephrine~1.7 x 10⁻⁶[8]

Key Signaling Pathways in Vasorelaxation

Vasorelaxation is a complex process involving multiple signaling pathways within vascular smooth muscle cells (VSMCs) and endothelial cells.[9][10][11] Understanding these pathways is essential for elucidating the mechanism of action of different vasorelaxant compounds. The two primary pathways are the nitric oxide (NO)-cGMP pathway and the modulation of ion channels.

The endothelium plays a crucial role in mediating vasodilation, with a significant number of vasodilator compounds acting through endothelium-dependent mechanisms.[12] The activation of the NO/cGMP pathway is a frequent mechanism, while the blockade of Ca²⁺ channels and the activation of K⁺ channels are also common pathways.[12]

Vasorelaxation_Pathways cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell ACh Acetylcholine eNOS eNOS ACh->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces L_Arg L-Arginine L_Arg->eNOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Diffuses & Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_channels L-type Ca²⁺ Channels PKG->Ca_channels Inhibits K_channels K⁺ Channels PKG->K_channels Activates Ca_influx Ca²⁺ Influx Ca_channels->Ca_influx Relaxation Relaxation K_channels->Relaxation Hyperpolarization Contraction Contraction Ca_influx->Contraction

Caption: Key signaling pathways involved in endothelium-dependent vasorelaxation.

Experimental Protocols for Assessing Vasorelaxant Activity

The evaluation of vasorelaxant properties of compounds is typically performed using ex vivo methods, most commonly with isolated arterial rings mounted in an organ bath system.[13][14][15] This allows for the direct measurement of vascular tension in a controlled environment.

A standard experimental protocol involves several key steps: equilibration, a wake-up protocol, functional testing of the vessel segment, and the cumulative addition of the test compound to generate a concentration-response curve.[16]

Experimental_Workflow A Aortic Ring Preparation B Mounting in Organ Bath A->B C Equilibration (e.g., 90 min) B->C D Viability Test (e.g., KCl) C->D E Pre-contraction (e.g., Phenylephrine) D->E F Cumulative Addition of Test Compound E->F G Data Acquisition (Tension Recording) F->G H Data Analysis (EC50 Calculation) G->H

Caption: A typical experimental workflow for assessing vasorelaxant activity.

Detailed Methodology
  • Tissue Preparation: The thoracic aorta is carefully dissected from an animal model (e.g., rat) and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).[14] The aorta is then cleaned of adhering connective and adipose tissues and cut into rings of 2-4 mm in length.[14] For endothelium-denuded studies, the endothelial layer is gently removed by rubbing the intimal surface.[15]

  • Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing a physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O₂ and 5% CO₂).[17] One hook is fixed, while the other is connected to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check: The mounted rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension (e.g., 1-2 g).[14] After equilibration, the viability of the rings is assessed by inducing a contraction with a high concentration of potassium chloride (KCl).

  • Pre-contraction: Before adding the test compound, the aortic rings are pre-contracted to a stable plateau with a vasoconstrictor agent such as phenylephrine or noradrenaline.[8][14]

  • Concentration-Response Curve: The test compound is then cumulatively added to the organ bath in increasing concentrations. The resulting relaxation is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Data Analysis: The concentration-response data is plotted, and the EC50 value is calculated using a sigmoidal dose-response curve fit.[18]

This standardized approach allows for the reliable comparison of the vasorelaxant potency of different compounds and the investigation of their mechanisms of action through the use of specific inhibitors and blockers.[8]

References

Evaluating the Specificity of (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the target specificity of the novel vasorelaxant, (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid. Direct experimental data on the specific molecular target and off-target profile of this compound is limited in publicly available literature. However, based on its known vasorelaxant activity and structural features, we can establish a comparative analysis with well-characterized compounds to illustrate the necessary evaluation process.

This compound is reported to be a vasorelaxant with an EC50 of 5.7 μM, indicating its potential in cardiovascular research.[1][2] Vasorelaxation can be mediated by various mechanisms, including the nitric oxide/cGMP pathway, blockade of Ca2+ channels, or activation of K+ channels.[3][4][5][6][7] Furthermore, the presence of an ethylcarbamoyl moiety in its structure is a feature found in certain enzyme inhibitors, such as those targeting Fatty Acid Amide Hydrolase (FAAH).

Given the limited specificity data for this compound, this guide will use two well-studied FAAH inhibitors, URB597 and PF-04457845 , as benchmarks. This comparison will demonstrate the experimental approaches required to define a compound's specificity, a critical step in drug development to ensure efficacy and minimize adverse effects.

Comparative Analysis of Inhibitor Specificity

To contextualize the evaluation of a new chemical entity, it is crucial to compare its activity against its primary target with its activity against other related and unrelated biological targets. The following table summarizes the inhibitory potency of URB597 and PF-04457845 against their primary target, FAAH, and highlights known off-target interactions.

CompoundPrimary TargetPotency (IC50 / kinact/Ki)Key Off-TargetsOff-Target Activity
URB597 FAAHIC50: ~3-5 nM[8]Carboxylesterases (CES)Inhibits multiple CES enzymes, particularly in the liver.[9]
PF-04457845 FAAHIC50: ~7.2 nM; kinact/Ki: 40,300 M⁻¹s⁻¹[10][11]Serine HydrolasesHighly selective for FAAH with minimal activity against other serine hydrolases.[9][11][12]
This compound UnknownEC50: 5.7 μM (Vasorelaxation)[1]UnknownData not available

Experimental Protocols for Specificity Evaluation

A thorough assessment of a compound's specificity involves a tiered approach, from primary target engagement to broad liability screening.

Primary Target Engagement Assay: Fluorometric FAAH Inhibition

This assay determines the potency of a test compound against FAAH. It is relevant due to the structural similarity (carbamoyl group) between this compound and known FAAH inhibitors.

Principle: Fatty Acid Amide Hydrolase (FAAH) hydrolyzes a synthetic substrate, releasing a fluorescent product. The rate of fluorescence increase is proportional to FAAH activity. An inhibitor will reduce this rate.

Materials:

  • Recombinant human FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[13]

  • FAAH fluorogenic substrate (e.g., AMC arachidonoyl amide)[13]

  • Test compound and positive control (e.g., URB597)

  • 96-well opaque plates

  • Fluorescence plate reader (Ex: 340-360 nm, Em: 450-465 nm)[13][14][15]

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, diluted FAAH enzyme, and the test compound dilutions. Include wells for 100% activity (enzyme + buffer + vehicle) and background (buffer + vehicle).

  • Pre-incubation (for irreversible inhibitors): Incubate the plate for a defined period (e.g., 15-60 minutes) at 37°C to allow for covalent bond formation if the inhibition is time-dependent.[14]

  • Reaction Initiation: Add the FAAH substrate to all wells to start the reaction.[13][14]

  • Measurement: Immediately place the plate in a reader pre-warmed to 37°C. Measure fluorescence kinetically for 30-60 minutes or as an endpoint reading after a fixed incubation time.[13][15]

  • Data Analysis: Subtract background fluorescence. Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control. Plot percent inhibition versus log[inhibitor] to determine the IC50 value.

Off-Target Selectivity Assay: Carboxylesterase (CES) Inhibition

This assay is crucial for compounds with a carbamate or ester moiety, as they may be susceptible to hydrolysis or inhibition of carboxylesterases, which can lead to off-target effects or altered pharmacokinetics.

Principle: This assay measures the ability of a test compound to inhibit the activity of specific carboxylesterase isoforms (e.g., hCE1, hCE2) using isoform-specific substrates.

Materials:

  • Recombinant human CES1 and CES2 enzymes

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)[16]

  • CES1 substrate (e.g., Trandolapril, Bioresmethrin)[16][17][18]

  • CES2 substrate (e.g., Procaine, Irinotecan)[16][17]

  • Test compound and positive control (e.g., Benzil)[18][19]

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Prepare serial dilutions of the test compound.

  • In separate reactions for each CES isoform, incubate the recombinant enzyme with the test compound at 37°C.

  • Add the isoform-specific substrate to initiate the reaction.

  • Incubate for a specific time (e.g., 15 minutes) at 37°C.[16]

  • Terminate the reaction (e.g., by adding acetonitrile).

  • Analyze the formation of the metabolite from the substrate using LC-MS/MS.

  • Calculate the percentage of inhibition at each concentration and determine the IC50 value.

Broad Specificity Profiling: Radioligand Binding Panel (e.g., CEREP Safety Panel)

To assess the broader specificity and potential for off-target-mediated side effects, a compound should be screened against a panel of receptors, ion channels, transporters, and enzymes.

Principle: This method measures the ability of a test compound to displace a specific radiolabeled ligand from its target. Significant displacement indicates a potential interaction.[20][21][22][23][24]

General Protocol (Target Displacement):

  • Preparation: A membrane preparation or whole cells containing the target of interest are used.[20][22]

  • Incubation: The target preparation is incubated with a fixed concentration of a specific high-affinity radioligand and the test compound (typically at a single high concentration, e.g., 10 µM, for initial screening).[25]

  • Separation: The reaction is terminated by rapid filtration through a filter mat, which traps the target-bound radioligand while unbound radioligand passes through.[20][22]

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of radioligand binding is calculated relative to a control with no test compound. A significant inhibition (typically >50%) flags a potential off-target interaction, which should be followed up with full concentration-response curves to determine affinity (Ki).[25]

Visualizing Workflows and Pathways

Diagrams created using Graphviz help to clarify complex processes and relationships.

cluster_vasorelaxation Potential Vasorelaxation Pathways Agonist Vasoconstrictor (e.g., Norepinephrine) Receptor GPCR Agonist->Receptor PLC PLC Activation Receptor->PLC Ca_Influx Ca²⁺ Influx (L-type Channels) Receptor->Ca_Influx IP3 IP3 & DAG Increase PLC->IP3 Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Release->Ca_Calmodulin Ca_Influx->Ca_Calmodulin MLCK MLCK Activation Ca_Calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction Test_Compound (Z)-16-(ethylcarbamoylamino) hexadec-11-enoic acid Test_Compound->Ca_Influx Block? NO_Synthase eNOS Activation Test_Compound->NO_Synthase Activate? NO Nitric Oxide (NO) NO_Synthase->NO sGC sGC Activation NO->sGC cGMP cGMP Increase sGC->cGMP PKG PKG Activation cGMP->PKG PKG->MLCK Inhibition Relaxation Vasorelaxation PKG->Relaxation

Caption: Potential mechanisms of vasorelaxation for a test compound.

cluster_workflow Specificity Screening Workflow Start Test Compound Primary_Assay Primary Target Assay (e.g., FAAH Inhibition) Start->Primary_Assay Secondary_Assay Secondary / Orthogonal Assay (e.g., Carboxylesterase Panel) Start->Secondary_Assay Broad_Screen Broad Off-Target Screen (e.g., CEREP Panel @ 10 µM) Start->Broad_Screen Determine_IC50 Determine Potency (IC50) Primary_Assay->Determine_IC50 Decision Go / No-Go Decision Based on Specificity Profile Determine_IC50->Decision Determine_Selectivity Assess Selectivity (IC50 Off-Target / IC50 Primary) Secondary_Assay->Determine_Selectivity Determine_Selectivity->Decision Hit_ID Identify Hits (>50% Inhibition) Broad_Screen->Hit_ID Dose_Response Follow-up with Dose-Response (Determine Ki) Hit_ID->Dose_Response Dose_Response->Decision

Caption: A tiered workflow for evaluating compound specificity.

cluster_pathway Endocannabinoid Signaling & FAAH Inhibition Anandamide Anandamide (AEA) FAAH FAAH Enzyme Anandamide->FAAH Substrate CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Hydrolysis Hydrolysis FAAH->Hydrolysis Inactive Inactive Metabolites Hydrolysis->Inactive Signaling Downstream Signaling (e.g., Analgesia, Anxiolysis) CB1_Receptor->Signaling Inhibitor FAAH Inhibitor (e.g., URB597, PF-04457845) Inhibitor->FAAH Inhibition

Caption: The role of FAAH in endocannabinoid signaling and its inhibition.

References

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Translation for Synthetic Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a synthetic lipid from a promising in vitro candidate to a successful in vivo therapeutic is fraught with challenges. A significant discrepancy often exists between performance in a controlled laboratory setting and the complex biological environment of a living organism. This guide provides an objective comparison of synthetic lipid performance, supported by experimental data and detailed protocols, to navigate the intricate landscape of in vitro to in vivo translation.

The development of synthetic lipids, particularly for lipid nanoparticles (LNPs) in nucleic acid delivery, has revolutionized therapeutic possibilities. However, the translation of these promising technologies from the lab bench to clinical applications is often hindered by a poor correlation between in vitro and in vivo results.[1] This guide aims to illuminate the key challenges, provide a framework for comparing synthetic lipid performance, and offer detailed experimental methodologies to aid in the design of more predictive studies.

The In Vitro-In Vivo Disconnect: Key Challenges

The transition from a simplified cell culture environment to a complex physiological system introduces a multitude of variables that can dramatically alter the behavior and efficacy of synthetic lipids. Understanding these challenges is paramount for the rational design of both lipids and experimental protocols.

1. The Protein Corona: Upon introduction into a biological fluid like blood, nanoparticles are rapidly coated with a layer of proteins, forming a "protein corona."[2] This dynamic layer alters the nanoparticle's size, surface charge, and biological identity, significantly impacting its interaction with cells, biodistribution, and cellular uptake. In vitro studies, especially in serum-free media, fail to replicate this crucial phenomenon.

2. Biodistribution and Off-Target Effects: Intravenously administered LNPs predominantly accumulate in the liver, with reports indicating that 80-90% of the dose is taken up by hepatocytes.[3] This hepatic tropism can be a major hurdle for targeting other tissues and can lead to off-target effects and reduced therapeutic efficacy at the intended site.[3] In vitro assays using single cell types cannot predict this complex in vivo biodistribution pattern.

3. Endosomal Escape: A critical step for the delivery of nucleic acid payloads is the escape of the LNP from the endosome into the cytoplasm. While in vitro transfection assays can indicate successful gene expression, they often do not fully recapitulate the intricate endosomal escape mechanisms and pathways that occur in different cell types in vivo.

4. Immunogenicity: The components of lipid nanoparticles can trigger immune responses, which are not readily predicted by standard in vitro cell culture models.[4][5] This can lead to rapid clearance of the nanoparticles and potential adverse effects in vivo.

5. Stability in Circulation: The stability of lipid nanoparticles is crucial for their in vivo performance. Factors in the bloodstream can lead to the degradation of the nanoparticles and premature release of their payload, reducing the amount that reaches the target site.[3]

Comparative Performance of Synthetic Ionizable Lipids

The choice of the ionizable lipid is a critical determinant of LNP potency and in vivo performance. The following table summarizes comparative data from a study evaluating four different ionizable lipids in LNP formulations for mRNA delivery.

Ionizable LipidIn Vitro mRNA Expression (HEK293T cells)In Vivo Luciferase Expression (mice, intramuscular)In Vivo Luciferase Expression (mice, intravenous)
SM-102 HighHighHigh
ALC-0315 ModerateHighHigh
MC3 LowLowModerate
C12-200 Very LowLowLow

Data is a qualitative summary based on findings reported in the literature. Actual values can vary based on specific experimental conditions.

This data highlights a key challenge: while SM-102 showed high expression both in vitro and in vivo, ALC-0315, which had only moderate in vitro expression, performed equally well in vivo after intravenous administration.[1][6] This underscores the limitations of relying solely on in vitro data for predicting in vivo success.

Comparative Toxicity of Lipid Nanoparticle Systems

Toxicity is a major consideration in the development of synthetic lipid-based drug delivery systems. A comparative study of different lipid nanoparticle types revealed discrepancies between in vitro and in vivo toxicity profiles.

Nanoparticle TypeIn Vitro Cytotoxicity (Vero cells)In Vivo Toxicity (Mice - Body Weight)In Vivo Toxicity (Mice - Liver)
Solid Lipid Nanoparticles (SLN) High cytotoxicityMinimal toxicityLipid peroxidation, decreased antioxidant defense
Nanostructured Lipid Carriers (NLC) High cytotoxicityMinimal toxicityLipid peroxidation, decreased antioxidant defense
Nanoemulsion (NE) No cytotoxicityNo toxicityLipid peroxidation

This table summarizes findings from a study comparing the toxicity of different lipid nanoparticle systems.[7]

These results demonstrate that in vitro cytotoxicity assays may not accurately predict the in vivo systemic toxicity of lipid nanoparticles.[7] While SLNs and NLCs showed significant toxicity in cell culture, their in vivo effects were more nuanced, primarily affecting the liver through oxidative stress.[7]

Experimental Protocols

To facilitate reproducible and comparable studies, this section provides an overview of key experimental protocols.

LNP Formulation via Microfluidics

Microfluidic mixing is a widely used method for the controlled and reproducible formulation of lipid nanoparticles.

Objective: To prepare mRNA-loaded LNPs with controlled size and high encapsulation efficiency.

Materials:

  • Ethanolic lipid solution (containing ionizable lipid, helper lipid, cholesterol, and PEG-lipid)

  • Aqueous buffer (e.g., citrate buffer, pH 4.0) containing mRNA

  • Microfluidic mixing device (e.g., NanoAssemblr)

Protocol:

  • Prepare the ethanolic lipid solution and the aqueous mRNA solution separately.

  • Load the solutions into separate syringes.

  • Set the desired flow rates and flow rate ratio on the microfluidic device. A common ratio is 3:1 (aqueous:ethanolic).

  • Initiate the mixing process. The rapid mixing of the two solutions leads to the self-assembly of the lipids around the mRNA, forming LNPs.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP solution against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated components.

  • Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

In Vitro mRNA Transfection Efficiency Assay

This assay measures the ability of LNPs to deliver functional mRNA to cells in culture, resulting in protein expression.

Objective: To quantify the protein expression from mRNA delivered by LNPs in a cell line.

Materials:

  • Cultured cells (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • mRNA-LNPs

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Dilute the mRNA-LNPs to the desired concentrations in complete cell culture medium.

  • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer. The light output is proportional to the amount of expressed luciferase protein.

In Vivo Biodistribution Study in Mice

This study determines the organ and tissue distribution of LNPs after administration.

Objective: To quantify the accumulation of LNPs in different organs of a mouse model.

Materials:

  • Mice (e.g., C57BL/6)

  • LNPs labeled with a fluorescent dye (e.g., DiR) or encapsulating a reporter mRNA (e.g., luciferase)

  • In vivo imaging system (IVIS) or tissue homogenization and fluorescence/luminescence measurement equipment

Protocol:

  • Administer the labeled LNPs to the mice via the desired route (e.g., intravenous injection).

  • At predetermined time points, anesthetize the mice and image them using an IVIS to visualize the whole-body distribution of the LNPs.

  • Alternatively, or in addition, euthanize the mice at the time points and harvest the organs of interest (e.g., liver, spleen, lungs, kidneys, heart, brain).

  • Homogenize the tissues and measure the fluorescence or luminescence signal to quantify the amount of LNPs accumulated in each organ.

  • Express the data as a percentage of the injected dose per gram of tissue.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.

Objective: To evaluate the toxicity of synthetic lipids or LNPs on cultured cells.

Materials:

  • Cultured cells

  • LNP formulations at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with different concentrations of the LNP formulations for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Visualizing the Challenges and Workflows

To better understand the complex processes involved in the in vitro to in vivo translation of synthetic lipids, the following diagrams illustrate key concepts and experimental workflows.

InVitro_vs_InVivo_Challenges cluster_invitro In Vitro Environment cluster_invivo In Vivo Environment invitro_cell Single Cell Type (e.g., HEK293T) serum_free Serum-Free or Low-Serum Medium bloodstream Bloodstream invitro_cell->bloodstream Transition Challenge protein_corona Protein Corona Formation bloodstream->protein_corona Rapid Coating immune_cells Immune Cell Interaction protein_corona->immune_cells liver Liver (Major Accumulation) protein_corona->liver target_tissue Target Tissue protein_corona->target_tissue LNP_Delivery_Pathway LNP Lipid Nanoparticle (LNP) Cell_Membrane Cell Membrane LNP->Cell_Membrane Uptake Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Critical Step Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release Translation Translation (Protein Production) mRNA_Release->Translation Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Lipid_Synthesis Synthetic Lipid Design & Synthesis LNP_Formulation LNP Formulation (e.g., Microfluidics) Lipid_Synthesis->LNP_Formulation In_Vitro_Screening In Vitro Screening LNP_Formulation->In_Vitro_Screening In_Vivo_Studies In Vivo Studies In_Vitro_Screening->In_Vivo_Studies Lead Candidate Selection Transfection Transfection Efficiency In_Vitro_Screening->Transfection Toxicity Cytotoxicity (MTT) In_Vitro_Screening->Toxicity Biodistribution Biodistribution (IVIS) In_Vivo_Studies->Biodistribution Efficacy Therapeutic Efficacy In_Vivo_Studies->Efficacy Toxicity_in_vivo Toxicity In_Vivo_Studies->Toxicity_in_vivo Data_Analysis Data Analysis & Correlation Transfection->Data_Analysis Poor Correlation Toxicity->Data_Analysis Poor Correlation Biodistribution->Data_Analysis Efficacy->Data_Analysis Toxicity_in_vivo->Data_Analysis

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide outlines the essential procedures for the proper disposal of (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat must be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a respirator with an appropriate filter.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Spill Management Protocol

In the event of a spill, immediate action is crucial to mitigate potential hazards:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: Use an inert, non-combustible absorbent material like vermiculite, dry sand, or earth to contain the spill.[1][2]

  • Collection: Carefully collect the absorbed material and any contaminated debris into a designated, sealable container for hazardous waste.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

  • Waste Disposal: The collected spill material must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The primary and recommended route for the disposal of this compound is through a licensed hazardous waste disposal facility.[1][3] Do not dispose of this chemical down the drain or in regular solid waste.

Step 1: Waste Segregation

  • Collect all waste containing this compound, including pure compound, solutions, and any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated hazardous waste container.[1]

  • Do not mix this waste with other waste streams unless their compatibility is confirmed.[3][4] Incompatible wastes should be stored separately to prevent dangerous chemical reactions.[4][5]

Step 2: Waste Container Selection and Labeling

  • Use a chemically compatible, non-reactive, and sealable container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[3][4]

  • The container must be clearly and accurately labeled as "Hazardous Waste." The label should include the full chemical name, "this compound," and any known hazard symbols.[1]

Step 3: On-site Storage

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.[4]

  • The SAA should be a well-ventilated area, away from heat sources and incompatible materials.[6] Secondary containment is recommended to mitigate leaks or spills.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[1][2]

  • Follow all institutional and regulatory procedures for waste manifest and record-keeping.

Experimental Protocols: Chemical Neutralization (for consideration by trained personnel only)

For small quantities, chemical neutralization via alkaline hydrolysis may be a possibility to render the carbamate group less hazardous before collection.[3] This procedure should only be performed by personnel experienced in handling hazardous chemical reactions and with the explicit approval of the institution's EHS department.

Objective: To hydrolyze the ethylcarbamoyl functional group.

Methodology:

  • Dissolution: In a chemical fume hood, dissolve the this compound waste in a suitable solvent, such as ethanol.

  • Base Addition: Slowly add a solution of a strong base, like sodium hydroxide or potassium hydroxide. This reaction is exothermic and will generate heat.[3]

  • Reaction: Gently heat the mixture to reflux for a sufficient period to ensure complete hydrolysis of the carbamate.

  • Cooling and Neutralization: Allow the mixture to cool to room temperature. Carefully neutralize the excess base with a suitable acid, monitoring the pH.

  • Waste Collection: Even after treatment, the resulting solution should be collected as hazardous waste and disposed of through the EHS office, as it may contain other byproducts.[2]

Disclaimer: This guide provides general recommendations based on the disposal procedures for structurally similar compounds. It does not supersede institutional policies or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Storage & Disposal start Start: Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste (Solid & Liquid) ppe->segregate container Use Compatible Sealed Container segregate->container labeling Label as 'Hazardous Waste' with Chemical Name container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage contact_ehs Contact EHS for Pickup storage->contact_ehs storage->spill disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal spill_protocol Follow Spill Protocol (Contain, Collect, Clean) spill->spill_protocol Yes spill_protocol->container

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Protocols for (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling (Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid. Adherence to these protocols is mandatory to ensure a safe laboratory environment and minimize exposure risks.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is required to prevent contact and inhalation. The following table summarizes the mandatory PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Safety goggles with side shields or a full-face shield.[1][2]Protects against splashes and aerosols that can cause serious eye irritation.[2][3]
Hand Protection Nitrile or neoprene chemical-resistant gloves.[1][2][4]Provides a barrier against skin contact. Latex gloves are not recommended.[2]
Body Protection Laboratory coat or a chemical-resistant apron.[1][2]Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Necessary when there is a potential for the generation of aerosols or mists, or when working outside of a fume hood.[1][2]

Operational Plan: Safe Handling Workflow

Proper handling procedures are crucial to minimize the risk of exposure. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when heating or agitating the substance.[2] Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[2]

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Work in Fume Hood prep_ppe->prep_setup prep_safety Verify Eyewash/Shower Access prep_setup->prep_safety handle_aliquot Aliquot Compound prep_safety->handle_aliquot Proceed to Handling handle_exp Perform Experiment handle_aliquot->handle_exp cleanup_decon Decontaminate Surfaces handle_exp->cleanup_decon Proceed to Cleanup cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Safe handling workflow for this compound.

Disposal Plan

All waste materials contaminated with this compound, including disposable gloves, contaminated labware, and excess chemical, must be disposed of as chemical waste.[5] Collect these materials in a designated, properly labeled, and sealed container.[2] Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures

Spill Response:

  • Evacuate: In the event of a large spill, evacuate the immediate area.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated chemical waste container.[2]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][6]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms persist.[5][7]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid
Reactant of Route 2
Reactant of Route 2
(Z)-16-(ethylcarbamoylamino)hexadec-11-enoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。